molecular formula C₅H₉N₃O₂ B1146781 N3-L-Val-OH (CHA) CAS No. 1217462-63-9

N3-L-Val-OH (CHA)

Katalognummer: B1146781
CAS-Nummer: 1217462-63-9
Molekulargewicht: 143.14
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-Azido Isovaleric Acid Cyclohexylammonium Salt is a chiral building block of significant interest in sophisticated drug development paradigms, particularly for constructing Antibody-Drug Conjugates (ADCs) . Its key structural feature, the azido group, serves as a bioorthogonal handle, enabling efficient linkage of payloads through copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions. This compound is specifically recognized for its application as a bioreversible protecting group for primary amino and hydroxyl functionalities in nitrogen and hydroxyl-containing active pharmaceutical ingredients (APIs) . This utility is central to prodrug strategies, where the group masks polar functional groups to enhance a drug's pharmacokinetic properties, such as membrane permeability and bioavailability, and is selectively cleaved in vivo to release the active drug. The defined (S) stereochemistry at the chiral center is critical for ensuring the correct spatial orientation and biological interaction of the resulting molecules. As such, this compound provides researchers with a versatile tool for the targeted synthesis and development of advanced prodrugs and bioconjugates, facilitating innovation in therapeutic modalities.

Eigenschaften

IUPAC Name

(2S)-2-azido-3-methylbutanoic acid;cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.C5H9N3O2/c7-6-4-2-1-3-5-6;1-3(2)4(5(9)10)7-8-6/h6H,1-5,7H2;3-4H,1-2H3,(H,9,10)/t;4-/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXXCNHHCIMTCV-VWMHFEHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N=[N+]=[N-].C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)N=[N+]=[N-].C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217462-63-9
Record name 1217462-63-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to N3-L-Val-OH (CHA): Chemical Properties and Stability for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-L-Val-OH (CHA), also known as (2S)-2-azido-3-methylbutanoic acid cyclohexylammonium salt, is a synthetic derivative of the essential amino acid L-valine. This compound incorporates an azide moiety, a key functional group in bioorthogonal chemistry. Its primary application lies in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These reactions allow for the precise and efficient covalent labeling of biomolecules in complex biological systems. Furthermore, N3-L-Val-OH serves as a crucial intermediate in the synthesis of antiviral drugs such as Valaciclovir. This guide provides a comprehensive overview of its chemical properties, stability, and key experimental applications.

Chemical Properties

N3-L-Val-OH (CHA) is a white to off-white solid powder. Its chemical structure consists of the L-valine backbone with an azide group replacing the amine proton, and it is supplied as a cyclohexylammonium salt to improve handling and stability. The physicochemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C11H22N4O2[1]
Molecular Weight 242.32 g/mol [1]
CAS Number 1217462-63-9[1]
Appearance White to off-white solid powder[1]
Solubility Water: 125 mg/mL (515.85 mM)[1]
LogP 2.836[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 5[1]
Rotatable Bond Count 3[1]

Stability and Storage

The stability of N3-L-Val-OH (CHA) is crucial for its successful application in chemical synthesis and biological experiments. The azide functional group is energetic and requires careful handling.

ConditionRecommendationReference(s)
Long-term Storage (Powder) -20°C for up to 3 years; 4°C for up to 2 years. Store in a sealed container, protected from light and moisture, preferably under an inert atmosphere like nitrogen.[1]
Stock Solutions -80°C for up to 6 months; -20°C for up to 1 month. Solutions should be stored in sealed containers, protected from light.[2]
pH Stability Organic azides are generally stable in basic conditions but can react with strong acids to form the toxic and explosive hydrazoic acid (HN3). Acidic conditions should be avoided.
Thermal Stability Alkyl azides are more thermally stable than aryl azides. Decomposition can be initiated by heat, shock, or friction. Elevated temperatures should be avoided unless part of a controlled reaction.
Photolytic Stability Azido compounds can be sensitive to light and may decompose upon prolonged exposure to UV radiation. Storage in amber vials or in the dark is recommended.

Safety Precaution: Organic azides are potentially explosive and should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, in a well-ventilated fume hood. Avoid contact with strong acids, and do not use metal spatulas for handling as this can lead to the formation of shock-sensitive metal azides.

Core Applications and Methodologies

The primary utility of N3-L-Val-OH (CHA) stems from its azide group, which enables its participation in bioorthogonal ligation reactions. This allows for the specific labeling of biomolecules that have been metabolically or synthetically incorporated with a complementary alkyne group.

Bioorthogonal Labeling

Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. N3-L-Val-OH can be used as a chemical reporter to study a variety of cellular events.

cluster_0 Cellular Environment Metabolic Incorporation Metabolic Incorporation Target Biomolecule (Alkyne-modified) Target Biomolecule (Alkyne-modified) Click Reaction Click Reaction Target Biomolecule (Alkyne-modified)->Click Reaction Alkyne source N3-L-Val-OH N3-L-Val-OH N3-L-Val-OH->Click Reaction Azide source Labeled Biomolecule Labeled Biomolecule Click Reaction->Labeled Biomolecule

Bioorthogonal Labeling Workflow
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the bioconjugation of an alkyne-containing biomolecule with N3-L-Val-OH (CHA).

Materials:

  • N3-L-Val-OH (CHA)

  • Alkyne-modified biomolecule (e.g., protein, nucleic acid)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • DMSO (for dissolving reagents if necessary)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of N3-L-Val-OH in water or an appropriate buffer.

    • Prepare a stock solution of the alkyne-modified biomolecule in a suitable buffer.

    • Prepare a 20 mM stock solution of CuSO4 in water.

    • Prepare a 50 mM stock solution of THPTA in water.

    • Freshly prepare a 100 mM stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified biomolecule with the reaction buffer to the desired final concentration and volume.

    • Add N3-L-Val-OH to the reaction mixture. A 2 to 10-fold molar excess over the alkyne is typically used.

    • Prepare a premix of CuSO4 and THPTA. A 1:5 molar ratio of Cu:ligand is common. Add this premix to the reaction tube. The final concentration of copper is typically in the range of 50-250 µM.

    • To initiate the reaction, add the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be in the millimolar range (e.g., 1-5 mM).

  • Incubation:

    • Gently mix the reaction components.

    • Incubate at room temperature for 1-4 hours. The reaction time may need to be optimized depending on the specific reactants.

  • Reaction Quenching and Purification (Optional):

    • The reaction can be quenched by adding a chelating agent such as EDTA.

    • The labeled biomolecule can be purified from excess reagents using methods appropriate for the biomolecule, such as dialysis, size-exclusion chromatography, or precipitation.

cluster_workflow CuAAC Experimental Workflow Prepare_Reagents 1. Prepare Reagent Stocks (N3-L-Val-OH, Alkyne-Biomolecule, CuSO4, Ligand, Ascorbate) Setup_Reaction 2. Combine Reactants in Buffer (Biomolecule, N3-L-Val-OH, Cu/Ligand Premix) Prepare_Reagents->Setup_Reaction Initiate_Reaction 3. Add Sodium Ascorbate Setup_Reaction->Initiate_Reaction Incubate 4. Incubate at Room Temperature Initiate_Reaction->Incubate Quench_Purify 5. Quench and Purify Labeled Product Incubate->Quench_Purify Analysis 6. Analyze Labeled Biomolecule Quench_Purify->Analysis

CuAAC Experimental Workflow Diagram

Involvement in Signaling Pathways

It is critical to understand that N3-L-Val-OH (CHA) is designed as a bioorthogonal chemical reporter, meaning it is intended to be biologically inert and not directly participate in or modulate cellular signaling pathways. Its utility lies in its ability to be incorporated into biomolecules, which can then be tagged to study their roles in various pathways. For instance, if an alkyne-modified analog of a signaling protein is expressed in cells and incorporates N3-L-Val-OH through a non-natural pairing, the resulting labeled protein can be visualized or isolated to study its localization, interactions, and post-translational modifications in the context of a specific signaling cascade.

The parent molecule, L-valine, is known to be involved in signaling, particularly in activating the mTOR pathway, which is a central regulator of cell growth and metabolism. However, the azido modification in N3-L-Val-OH is designed to prevent its recognition by the cellular machinery in the same way as L-valine, thus ensuring its bioorthogonality.

Similarly, as a synthetic intermediate for Valaciclovir, N3-L-Val-OH is a precursor to a molecule with a well-defined mechanism of action. Valaciclovir is a prodrug that is converted to acyclovir, which in turn inhibits viral DNA polymerase, a key enzyme in the replication of herpesviruses. This mechanism is specific to the final drug product and not a property of the N3-L-Val-OH intermediate itself.

Conclusion

N3-L-Val-OH (CHA) is a versatile and valuable tool for chemical biologists, medicinal chemists, and researchers in drug development. Its well-defined chemical properties and predictable reactivity in click chemistry make it an excellent choice for the precise labeling of biomolecules. A thorough understanding of its stability and proper handling procedures is essential for its effective and safe use. While it does not directly modulate signaling pathways, its application in bioorthogonal labeling strategies provides a powerful method for elucidating the complex roles of various biomolecules in cellular signaling and other biological processes.

References

A Comprehensive Technical Guide to the Synthesis of L-azidovaline Cyclohexylammonium (CHA) Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthetic pathway for L-azidovaline cyclohexylammonium (CHA) salt, a valuable building block in pharmaceutical and chemical biology research. The synthesis is centered around the stereospecific conversion of the proteinogenic amino acid L-valine into its corresponding α-azido acid, which is then isolated as a stable salt. The primary method detailed is the diazo-transfer reaction, which ensures the retention of the critical stereochemistry at the α-carbon.

Synthesis Pathway Overview

The synthesis of L-azidovaline CHA salt is a two-step process commencing with the commercially available and inexpensive starting material, L-valine.

  • Step 1: Diazo-Transfer Reaction: The α-amino group of L-valine is converted into an azide moiety (–N₃) using a diazo-transfer reagent. This reaction is conducted in the presence of a copper(II) sulfate catalyst and a base. The key advantage of this method is the preservation of the original stereoconfiguration of the chiral center.

  • Step 2: Salt Formation: The resulting L-azidovaline, which is an oily or difficult-to-handle solid, is neutralized with cyclohexylamine in an appropriate solvent. This acid-base reaction forms the stable, crystalline L-azidovaline cyclohexylammonium (CHA) salt, which is easily isolated, purified by recrystallization, and stored.

The overall logical workflow of the synthesis is depicted in the following diagram.

G cluster_0 Step 1: Diazo-Transfer Reaction cluster_1 Work-up & Purification cluster_2 Step 2: CHA Salt Formation L_Valine L-Valine Reaction_Mix Reaction Mixture (Water, Methanol, Base) L_Valine->Reaction_Mix L_Azidovaline_crude Crude L-azidovaline (in aqueous solution) Reaction_Mix->L_Azidovaline_crude Stirring at RT Reagents Diazo-Transfer Reagent (e.g., Triflyl Azide) + Copper(II) Sulfate Reagents->Reaction_Mix Acidification Acidification (e.g., with KHSO₄) L_Azidovaline_crude->Acidification Extraction Extraction (e.g., with Ethyl Acetate) Acidification->Extraction Drying Drying & Concentration Extraction->Drying L_Azidovaline_pure Purified L-azidovaline Drying->L_Azidovaline_pure Dissolution Dissolution in Solvent (e.g., Diethyl Ether) L_Azidovaline_pure->Dissolution CHA_Addition Addition of Cyclohexylamine Dissolution->CHA_Addition Precipitation Precipitation & Filtration CHA_Addition->Precipitation Final_Product L-azidovaline CHA Salt (Crystalline Solid) Precipitation->Final_Product

Caption: Experimental workflow for L-azidovaline CHA salt synthesis.

Experimental Protocols

The following protocols are representative procedures for the synthesis of α-azido acids from α-amino acids via diazo-transfer, followed by CHA salt formation.[1][2][3]

Step 1: Synthesis of (2S)-2-azido-3-methylbutanoic acid (L-azidovaline)

Materials:

  • L-Valine

  • Trifluoromethanesulfonyl azide (Triflyl azide, TfN₃) or Imidazole-1-sulfonyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium hydroxide (NaOH) or Triethylamine (TEA)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Deionized water

  • Potassium bisulfate (KHSO₄)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-valine in a solution of deionized water and methanol.

  • Addition of Base and Catalyst: Add sodium hydroxide or triethylamine to the solution to achieve a basic pH, ensuring the amino acid is deprotonated. Add a catalytic amount of copper(II) sulfate pentahydrate. The solution should turn a light blue color.

  • Diazo-Transfer: Cool the mixture in an ice bath. Slowly add a solution of the diazo-transfer reagent (e.g., triflyl azide) in dichloromethane dropwise over a period of 30-60 minutes. Caution: Diazo-transfer reagents like triflyl azide are potentially explosive and should be handled with extreme care behind a blast shield.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with water. Carefully acidify the aqueous solution to a pH of approximately 2-3 by adding solid potassium bisulfate.

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract the product into ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude L-azidovaline, typically as a pale oil or semi-solid.

Step 2: Preparation of L-azidovaline Cyclohexylammonium (CHA) Salt

Materials:

  • Crude L-azidovaline

  • Cyclohexylamine (CHA)

  • Diethyl ether or Ethyl acetate

Procedure:

  • Dissolution: Dissolve the crude L-azidovaline in a minimal amount of diethyl ether or ethyl acetate.

  • Neutralization: While stirring, add cyclohexylamine dropwise (approximately 1 equivalent) to the solution.

  • Precipitation: The L-azidovaline CHA salt will precipitate out of the solution as a white solid. Continue stirring for 30 minutes to ensure complete precipitation.

  • Isolation: Collect the crystalline salt by vacuum filtration.

  • Purification: Wash the collected solid with cold diethyl ether to remove any unreacted starting materials or impurities. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) if necessary.

  • Drying: Dry the final product under vacuum to yield pure L-azidovaline CHA salt.

Quantitative Data

The following tables summarize the key quantitative parameters for the synthesis.

Table 1: Reagent Quantities (Illustrative Scale)

ReagentMolar Eq.Molecular Weight ( g/mol )Amount (mmol)Mass/Volume
Step 1: Diazo-Transfer
L-Valine1.0117.1510.01.17 g
Copper(II) Sulfate Pentahydrate0.01-0.05249.680.1-0.525-125 mg
Triethylamine3.0101.1930.04.2 mL
Triflyl Azide1.1149.0811.0~1.64 g
Step 2: Salt Formation
Crude L-azidovaline1.0143.14(Assumed 8.0)1.14 g
Cyclohexylamine1.099.178.00.83 mL

Table 2: Product Characterization & Yields

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical YieldPhysical Appearance
L-azidovalineC₅H₉N₃O₂143.1470-90% (crude)Pale yellow oil
L-azidovaline CHA SaltC₁₁H₂₂N₄O₂242.32>85% (from crude)White crystalline solid

Logical Relationships Diagram

The following diagram illustrates the key transformations and relationships in the synthesis process.

G cluster_reactions Transformations LValine L-Valine α-Amino Acid Starting Material DiazoTransfer Diazo-Transfer LValine->DiazoTransfer Input L_Azidovaline L-azidovaline α-Azido Acid Intermediate SaltFormation Salt Formation L_Azidovaline->SaltFormation Input CHA_Salt L-azidovaline CHA Salt Crystalline Product Final Product DiazoTransfer->L_Azidovaline Output SaltFormation->CHA_Salt Output

Caption: Key chemical transformations in the synthesis pathway.

References

An In-depth Technical Guide on the Mechanism of Action of Azide-Containing Valine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of azide-containing valine derivatives, a class of molecules with significant potential in medicinal chemistry and chemical biology. The incorporation of an azide moiety into a valine scaffold can confer unique inhibitory properties and serve as a versatile chemical handle for further modification. The mechanism of action is highly dependent on the overall molecular architecture and the specific biological target. This guide will delve into specific examples from the literature to elucidate the various ways these derivatives exert their effects, with a focus on their role as enzyme inhibitors.

Core Concepts

Azide-containing valine derivatives leverage the structural features of the amino acid valine to interact with biological targets, while the azide group can participate in binding, act as a reactive probe, or serve as a precursor for other functional groups. The azide group is relatively small, non-ionizing, and can act as a bioisostere for other chemical groups. It is also a key functional group for "click chemistry," allowing for the facile and specific covalent linkage to other molecules.[1][2][3][4]

Case Study 1: HIV-1 Protease Inhibitors

A significant application of azide-containing valine derivatives is in the development of inhibitors targeting HIV-1 protease, a crucial enzyme for viral replication. In this context, the valine derivative is typically part of a larger peptidomimetic structure designed to fit within the enzyme's active site.

Mechanism of Action

The mechanism of inhibition by these compounds is competitive, where the inhibitor binds to the active site of the protease, preventing the binding and cleavage of the natural gag-pol polyprotein substrate. The valine component of the inhibitor often makes critical hydrophobic interactions with the S1 or S1' pockets of the enzyme. The azide group can serve multiple purposes:

  • Synthetic Intermediate: In many reported syntheses, the azide is a precursor to an amine group.[5][6] The resulting amine can then be further functionalized to optimize binding interactions within the protease active site.

  • Direct Binding Interactions: While less common as a final pharmacophore, the azide group can potentially form favorable interactions with active site residues.

Quantitative Data: Inhibition of HIV-1 Protease
CompoundTargetIC50 / KiAntiviral Activity (EC50)Reference
Azide-containing inhibitor 25a HIV-1 ProteaseKi = 0.04 nMEC50 = 0.03 µM[6]
Amine derivative 25b HIV-1 ProteaseKi = 1.3 nMEC50 = 0.1 µM[6]
Boc-amine derivative 25c HIV-1 ProteaseKi = 0.08 nMEC50 = 0.02 µM[6]

Table 1: Biological activity of an azide-containing valine derivative and its amine analogs against HIV-1 protease.[6]

Experimental Protocols

Synthesis of Azide-Containing Valine Derivatives for HIV-1 Protease Inhibition:

A general synthetic route involves the conversion of a protected valine derivative to an alcohol, followed by mesylation or tosylation, and subsequent displacement with sodium azide. The resulting azide can then be incorporated into a larger peptidomimetic scaffold.

  • Step 1: Reduction of a protected valine derivative (e.g., Boc-Val-OH) to the corresponding alcohol using a reducing agent like borane.

  • Step 2: Activation of the primary alcohol by conversion to a good leaving group, such as a tosylate, by reacting with p-toluenesulfonyl chloride in the presence of a base.

  • Step 3: Nucleophilic substitution of the tosylate with sodium azide in a polar aprotic solvent like DMF to yield the azide derivative. [5]

  • Step 4: The azide-containing valine derivative is then coupled with other amino acid analogs or scaffolds to construct the final inhibitor.

HIV-1 Protease Inhibition Assay:

The inhibitory activity of the compounds is typically determined using a fluorescence resonance energy transfer (FRET) assay.

  • Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. Cleavage of the substrate by HIV-1 protease separates the fluorophore and quencher, resulting in an increase in fluorescence.

  • Procedure:

    • Recombinant HIV-1 protease is incubated with varying concentrations of the inhibitor.

    • The FRET substrate is added to initiate the reaction.

    • The rate of fluorescence increase is measured over time using a fluorometer.

    • IC50 values are calculated by plotting the enzyme activity against the inhibitor concentration.

Signaling Pathway and Workflow Diagrams

HIV_Protease_Inhibition cluster_enzyme HIV-1 Protease Active Site cluster_substrate Natural Substrate cluster_inhibitor Azide-Valine Inhibitor Protease Protease Cleaved_Products Viral Proteins Protease->Cleaved_Products Cleaves No_Cleavage Inhibition of Viral Maturation Protease->No_Cleavage Inhibited Gag-Pol Gag-Pol Gag-Pol->Protease Binds Inhibitor Inhibitor Inhibitor->Protease Competitively Binds

Caption: Competitive inhibition of HIV-1 protease by an azide-valine derivative.

Synthesis_Workflow A Protected Valine Derivative B Reduction to Alcohol A->B C Activation of Alcohol (e.g., Tosylation) B->C D Nucleophilic Substitution with Sodium Azide C->D E Azide-Containing Valine Intermediate D->E F Coupling to Peptidomimetic Scaffold E->F G Final Inhibitor F->G

Caption: General synthetic workflow for azide-containing valine derivatives.

Case Study 2: General Enzyme Inhibition

The azide group itself can act as an inhibitor of certain enzymes, particularly those with metal centers in their active sites. However, it can also inhibit enzymes through non-covalent interactions.

Mechanism of Action of the Azide Moiety
  • Metal Chelation: Azide is a known inhibitor of metalloenzymes, such as cytochrome c oxidase, where it can coordinate to the metal ion (e.g., iron, copper) in the active site, blocking substrate access or catalysis.[7]

  • Nucleophilic Attack: Azide is a potent nucleophile and can react with electrophilic species generated during an enzymatic reaction, leading to inhibition.[8]

  • Hydrogen Bonding and Stabilization of Inhibitory States: In some cases, the azide does not directly bind to a metal but forms hydrogen bonds within the active site. For example, in F-ATPases, azide stabilizes the binding of ADP, an inhibitory product, within the catalytic site.[7][9] This enhances the inhibitory effect of ADP.[7]

Experimental Protocols

Enzyme Inhibition Assays (General):

The specific assay depends on the enzyme being studied. A common method is to monitor the consumption of a substrate or the formation of a product over time in the presence and absence of the azide-containing valine derivative.

  • Example: Acetohydroxyacid Synthase (AHAS) Inhibition

    • AHAS activity can be measured by the production of acetolactate, which can be converted to acetoin and quantified colorimetrically.

    • The enzyme is incubated with its substrates (e.g., pyruvate) and varying concentrations of the inhibitor.

    • The reaction is stopped, and the amount of acetoin is determined by its reaction with creatine and α-naphthol.

    • IC50 values are determined from the dose-response curve.

Logical Relationship Diagram

References

Technical Guide: N3-L-Val-OH (CHA) - A Core Component in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of N3-L-Val-OH (CHA) (CAS Number: 1217462-63-9), an L-valine analogue incorporating an azide moiety. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its physicochemical properties, applications, and detailed experimental protocols. The guide focuses on its pivotal role as a linker in the construction of Antibody-Drug Conjugates (ADCs) and its utility in the synthesis of novel therapeutic agents through click chemistry.

Introduction

N3-L-Val-OH (CHA), chemically known as (2S)-2-azido-3-methylbutanoic acid complexed with cyclohexylamine, is a versatile building block in the field of bioconjugation and medicinal chemistry.[1] Its structure combines the chirality of the natural amino acid L-valine with the bioorthogonal reactivity of an azide group. This unique combination makes it a valuable reagent for "click chemistry," a class of reactions known for their high yield, specificity, and biocompatibility.[2][3]

The primary applications of N3-L-Val-OH (CHA) lie in its use as a linker for Antibody-Drug Conjugates (ADCs) and as a synthetic intermediate.[1][3] In ADC development, the azide group allows for the precise attachment of cytotoxic payloads to antibodies via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.[2][3][4] Furthermore, its role as a precursor in the synthesis of antiviral drugs like Valaciclovir highlights its broader utility in pharmaceutical manufacturing.[1][3]

Physicochemical and Analytical Data

A thorough understanding of the physical and chemical properties of N3-L-Val-OH (CHA) is crucial for its effective application. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 1217462-63-9[1]
Molecular Formula C11H22N4O2[1]
Molecular Weight 242.32 g/mol [1]
Appearance White to off-white solid powder[1]
Purity ≥98%
LogP 2.836[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 5[1]
Rotatable Bond Count 3[1]

Table 2: Analytical Data Summary

Analytical TechniqueObserved Characteristics
FT-IR Characteristic azide (N3) stretch typically observed around 2100 cm⁻¹. Carbonyl (C=O) stretch from the carboxylic acid is expected around 1700-1725 cm⁻¹.
¹H NMR Signals corresponding to the protons of the valine backbone, the cyclohexyl group of the counterion, and the characteristic chemical shifts influenced by the electron-withdrawing azide group.
¹³C NMR Resonances for the carbons of the valine and cyclohexylamine moieties. The carbon attached to the azide group will show a characteristic downfield shift.
Mass Spectrometry The expected molecular ion peak corresponding to the L-azidovaline and cyclohexylamine components.

Core Applications and Experimental Protocols

N3-L-Val-OH (CHA) is a cornerstone reagent in two significant areas of pharmaceutical science: Antibody-Drug Conjugate (ADC) development and the synthesis of small molecule therapeutics.

Antibody-Drug Conjugate (ADC) Development

ADCs are a class of targeted therapies that deliver potent cytotoxic agents directly to cancer cells, minimizing off-target toxicity.[5] N3-L-Val-OH (CHA) serves as a critical linker component, enabling the attachment of these cytotoxic payloads to a monoclonal antibody (mAb). The azide functionality allows for bioorthogonal conjugation to an alkyne-modified antibody or payload.

The general workflow for creating an ADC using an azide-functionalized linker is depicted below. This process involves the modification of either the antibody or the drug with a complementary reactive group (an alkyne), followed by the click chemistry conjugation step.

ADC_Workflow cluster_modification Component Modification cluster_conjugation Click Chemistry Conjugation cluster_purification Purification & Analysis mAb Monoclonal Antibody (mAb) alkyne_mod_mAb Alkyne-modified mAb mAb->alkyne_mod_mAb Introduce Alkyne payload Cytotoxic Payload alkyne_mod_payload Alkyne-modified Payload payload->alkyne_mod_payload Introduce Alkyne conjugation CuAAC or SPAAC Reaction alkyne_mod_mAb->conjugation alkyne_mod_payload->conjugation azide_linker N3-L-Val-OH Derivative azide_linker->conjugation ADC Antibody-Drug Conjugate (ADC) conjugation->ADC purification Purification (e.g., SEC) ADC->purification analysis Characterization (e.g., MS, HPLC) purification->analysis

General workflow for ADC synthesis using click chemistry.

This protocol outlines a general procedure for conjugating an azide-containing molecule, derived from N3-L-Val-OH (CHA), to an alkyne-modified antibody.

Materials:

  • Alkyne-modified monoclonal antibody (1-5 mg/mL in PBS, pH 7.4)

  • Azide-functionalized payload (10-20 mM in DMSO)

  • Copper(II) sulfate (CuSO4) solution (50 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (100 mM in water)

  • Sodium ascorbate solution (100 mM in water, freshly prepared)

  • Desalting columns

Procedure:

  • Antibody Preparation: Ensure the alkyne-modified antibody is in a copper-compatible buffer.

  • Catalyst Premix: In a microcentrifuge tube, combine the CuSO4 solution and THPTA solution in a 1:2 molar ratio. Allow the mixture to stand for 2-3 minutes to form the Cu(I)-THPTA complex.

  • Reaction Setup: In a separate tube, add the alkyne-modified antibody.

  • Addition of Payload: Add the azide-functionalized payload to the antibody solution. A 5-10 fold molar excess of the payload over the antibody is typically used.

  • Initiation of Reaction: Add the Cu(I)-THPTA complex to the antibody-payload mixture, followed by the freshly prepared sodium ascorbate solution. The final concentration of the catalyst is typically in the range of 0.5-1 mM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation to minimize potential protein degradation.

  • Quenching and Purification: Quench the reaction by adding EDTA to a final concentration of 10 mM. Purify the resulting ADC using a desalting column to remove excess reagents and catalyst.

  • Analysis: Characterize the purified ADC using techniques such as mass spectrometry to determine the drug-to-antibody ratio (DAR) and size-exclusion chromatography (SEC) to assess for aggregation.

SPAAC offers a copper-free alternative for bioconjugation, which is particularly advantageous for in vivo applications where copper toxicity is a concern.[2] This protocol describes the conjugation of an azide-containing antibody to a payload functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO).

Materials:

  • Azide-modified antibody (derived from a linker using N3-L-Val-OH) in PBS, pH 7.4.

  • DBCO-functionalized payload (10 mM in DMSO).

  • Desalting columns.

Procedure:

  • Reaction Setup: To the azide-modified antibody solution, add the DBCO-functionalized payload. A 3-5 fold molar excess of the DBCO reagent is generally sufficient.

  • Incubation: Incubate the reaction mixture at 4°C or room temperature. Reaction times can range from 4 to 24 hours, depending on the reactivity of the specific DBCO reagent.

  • Purification: Purify the ADC using a desalting column to remove unreacted payload.

  • Analysis: Characterize the ADC for DAR and aggregation as described for the CuAAC protocol.

ADCs constructed using linkers derived from N3-L-Val-OH (CHA) can be designed to target specific cell surface antigens, such as CD22, which is expressed on B-cell malignancies.[6][7] The following diagram illustrates the general mechanism of action for such an ADC.

ADC_MoA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) CD22 CD22 Receptor ADC->CD22 1. Binding CancerCell Cancer Cell Endosome Endosome CD22->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release DNA DNA Payload->DNA 5. DNA Damage Apoptosis Apoptosis (Cell Death) DNA->Apoptosis 6. Induction of Apoptosis

Mechanism of action of a CD22-targeting ADC.
Synthesis of Quinolone-Triazole Conjugates

N3-L-Val-OH can be used to synthesize azide-containing intermediates for the creation of hybrid molecules with potential therapeutic activities. For example, the synthesis of quinolone-triazole conjugates has been explored for developing new antibacterial agents.[8]

The synthesis typically involves the reaction of an alkyne-functionalized quinolone with an azide, which can be prepared from a suitable precursor like N3-L-Val-OH.

Quinolone_Triazole_Synthesis cluster_reactants Starting Materials cluster_reaction Click Reaction cluster_product Product & Purification AlkyneQuinolone Alkyne-functionalized Quinolone CuAAC CuAAC Reaction AlkyneQuinolone->CuAAC AzidePrecursor Azide Source (e.g., from N3-L-Val-OH) AzidePrecursor->CuAAC Product Quinolone-Triazole Conjugate CuAAC->Product Purification Purification (e.g., Chromatography) Product->Purification

Synthesis of quinolone-triazole conjugates via CuAAC.

This protocol is adapted from methodologies for synthesizing 1,2,3-triazole incorporated quinolone conjugates.[8]

Materials:

  • Alkyne-functionalized quinolone derivative

  • Organic azide (prepared from a suitable precursor)

  • Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Solvent (e.g., DMF or DMSO)

  • Microwave reactor

Procedure:

  • Reaction Setup: In a microwave reaction vial, combine the alkyne-functionalized quinolone (1 equivalent), the organic azide (1.1 equivalents), CuI (0.1 equivalents), and DIPEA (2 equivalents) in the chosen solvent.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 80-120°C) for a specified time (e.g., 10-30 minutes).

  • Work-up: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure of the purified quinolone-triazole conjugate using NMR, IR, and mass spectrometry.

Storage and Handling

N3-L-Val-OH (CHA) should be stored in a cool, dry place, protected from light and moisture. For long-term storage, it is recommended to keep the compound at -20°C.[1] When handling, standard laboratory safety precautions, including the use of personal protective equipment, should be followed.

Conclusion

N3-L-Val-OH (CHA) is a highly valuable and versatile reagent in modern drug discovery and development. Its azide functionality enables precise and efficient bioconjugation through click chemistry, making it a key component in the construction of sophisticated therapeutics like ADCs. The detailed protocols and workflows provided in this guide are intended to facilitate its application in the laboratory, empowering researchers to leverage its full potential in their scientific endeavors.

References

In-Depth Technical Guide: N-azidoacetyl-L-valine Cyclohexylammonium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-azidoacetyl-L-valine cyclohexylammonium salt, a specialized amino acid derivative. Due to its nature as a non-commercially available compound, this guide focuses on its synthesis, potential applications in metabolic labeling and proteomics, and a list of potential custom synthesis suppliers.

Compound Overview

N-azidoacetyl-L-valine is a derivative of the essential amino acid L-valine, featuring an azidoacetyl group attached to the amino terminus. This modification introduces a bioorthogonal azide handle, making it a valuable tool for chemical biology and drug discovery. The cyclohexylammonium salt form is often utilized to improve the stability and handling of the free acid, which may be non-crystalline.

Commercial Availability

Custom Synthesis SupplierService Highlights
BOC Sciences Offers comprehensive custom synthesis of over 6,000 amino acid derivatives, including non-natural amino acids with various functional groups like azides. They provide services for both research and industrial applications.[]
Bachem Provides extensive custom synthesis services for peptides and organic compounds, including the incorporation of unusual amino acids and modifications like azide functionalities.[2]
Symeres Specializes in the synthesis of both natural and unnatural amino acids, utilizing biocatalysis and traditional chemical synthesis to produce optically pure compounds.[3]
AAPPTec Offers custom peptide synthesis and the incorporation of non-standard amino acids and modifications, including those suitable for click chemistry.[4]

Proposed Synthesis and Experimental Protocols

The synthesis of N-azidoacetyl-L-valine cyclohexylammonium salt can be envisioned as a two-step process: first, the N-acylation of L-valine with an azidoacetylating agent, followed by the formation of the cyclohexylammonium salt.

Proposed Synthesis of N-azidoacetyl-L-valine

A plausible method for the synthesis of N-azidoacetyl-L-valine involves the reaction of L-valine with an activated form of azidoacetic acid.

Materials:

  • L-valine

  • Azidoacetic acid

  • N-Hydroxysuccinimide (NHS) or other activating agent

  • Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • Appropriate organic solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Sodium bicarbonate solution

  • Hydrochloric acid

  • Cyclohexylamine

  • Ethyl acetate

  • Hexane

Experimental Protocol:

  • Activation of Azidoacetic Acid:

    • Dissolve azidoacetic acid and N-Hydroxysuccinimide (1.1 equivalents) in an anhydrous solvent like DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add DCC (1.1 equivalents) portion-wise while stirring.

    • Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct and collect the filtrate containing the activated azidoacetic acid NHS ester.

  • N-acylation of L-valine:

    • Dissolve L-valine in a suitable solvent system, such as a mixture of water and an organic solvent, with the addition of a base like sodium bicarbonate to deprotonate the amino group.

    • Slowly add the solution of activated azidoacetic acid NHS ester to the L-valine solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC or LC-MS).

    • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.

    • Extract the product into an organic solvent such as ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude N-azidoacetyl-L-valine.

Preparation of the Cyclohexylammonium Salt

The crude N-azidoacetyl-L-valine can be converted to its cyclohexylammonium salt to facilitate purification and improve stability.

Experimental Protocol:

  • Dissolve the crude N-azidoacetyl-L-valine in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Slowly add one equivalent of cyclohexylamine to the solution with stirring.

  • The cyclohexylammonium salt should precipitate out of the solution. If precipitation is slow, cooling the mixture or adding a less polar co-solvent like hexane can be beneficial.

  • Collect the precipitated salt by filtration.

  • Wash the salt with a cold, non-polar solvent (e.g., hexane) to remove any residual impurities.

  • Dry the N-azidoacetyl-L-valine cyclohexylammonium salt under vacuum.

For liberating the free acid from its dicyclohexylammonium (DCHA) salt for use in subsequent reactions, a common procedure involves suspending the salt in a solvent like ethyl acetate and adding an acid such as 10% phosphoric acid until the salt dissolves and two clear phases are formed. The organic phase containing the free acid can then be separated, washed, and dried.[5]

Diagrams and Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: N-acylation of L-valine cluster_step2 Step 2: Salt Formation L_Valine L-valine Reaction1 Acylation Reaction (Base, Solvent) L_Valine->Reaction1 Azidoacetic_Acid_NHS Activated Azidoacetic Acid (e.g., NHS ester) Azidoacetic_Acid_NHS->Reaction1 Crude_Product Crude N-azidoacetyl-L-valine Reaction1->Crude_Product Reaction2 Salt Formation (Solvent) Crude_Product->Reaction2 Cyclohexylamine Cyclohexylamine Cyclohexylamine->Reaction2 Final_Product N-azidoacetyl-L-valine Cyclohexylammonium Salt Reaction2->Final_Product

Caption: Proposed two-step synthesis workflow for N-azidoacetyl-L-valine cyclohexylammonium salt.

Application in Metabolic Labeling and Proteomics

N-azidoacetylated amino acids are primarily used as metabolic labels to study newly synthesized proteins. The azide group allows for the covalent attachment of reporter molecules via "click chemistry".

Metabolic_Labeling_Workflow cluster_labeling Cellular Labeling cluster_detection Detection and Analysis Azido_Val N-azidoacetyl-L-valine Cell_Culture Cell Culture Azido_Val->Cell_Culture Incorporation Metabolic Incorporation into Nascent Proteins Cell_Culture->Incorporation Labeled_Proteome Azide-labeled Proteome Incorporation->Labeled_Proteome Click_Reaction Cu(I)-catalyzed or Strain-promoted Azide-Alkyne Cycloaddition (Click Chemistry) Labeled_Proteome->Click_Reaction Alkyne_Probe Alkyne-functionalized Probe (e.g., Biotin, Fluorophore) Alkyne_Probe->Click_Reaction Tagged_Proteome Tagged Proteome Click_Reaction->Tagged_Proteome Analysis Downstream Analysis (e.g., Western Blot, Mass Spectrometry, Imaging) Tagged_Proteome->Analysis

Caption: General workflow for metabolic labeling of proteins using N-azidoacetyl-L-valine and subsequent detection via click chemistry.

Potential Applications and Signaling Pathways

While specific signaling pathways involving N-azidoacetyl-L-valine have not been documented, its application in metabolic labeling allows for the investigation of various cellular processes. By identifying newly synthesized proteins under different conditions, researchers can gain insights into:

  • Cellular Response to Stimuli: Identifying proteins synthesized in response to drugs, growth factors, or stress can elucidate the signaling pathways involved.

  • Protein Homeostasis: Studying the rates of protein synthesis and degradation in various cellular models.

  • Drug Target Identification: Identifying proteins whose synthesis is altered by a drug candidate can help in understanding its mechanism of action.

The general principle involves the incorporation of the azido-amino acid into the proteome, followed by click chemistry-mediated conjugation to a reporter tag.[6][7][8] This allows for the selective enrichment and identification of newly synthesized proteins, providing a snapshot of the cellular translational landscape.[9][10]

Disclaimer: The experimental protocols provided are proposed methods and should be adapted and optimized by qualified researchers in a laboratory setting. Safety precautions should be taken when handling all chemical reagents.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of N3-L-Val-OH (CHA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N3-L-Val-OH (CHA), or L-azidovaline cyclohexylammonium salt, is a valuable reagent in modern biochemical research, primarily utilized in "click chemistry" for the introduction of the valine analogue bearing an azide moiety. Its application as a synthetic intermediate for antiviral drugs like Valacyclovir further underscores its importance.[1] However, the presence of the azide functional group necessitates a robust understanding and implementation of stringent safety protocols. This technical guide provides an in-depth overview of the safety and handling precautions for N3-L-Val-OH (CHA), drawing from established guidelines for the safe handling of organic azides.

Disclaimer: No specific, comprehensive Safety Data Sheet (SDS) for N3-L-Val-OH (CHA) is publicly available. The following safety recommendations are therefore based on the known hazards of the organic azide functional group and general principles of laboratory safety. All users must perform a thorough risk assessment before handling this compound.

Physicochemical and Hazard Profile

Table 1: Physicochemical Properties of N3-L-Val-OH (CHA)

PropertyValueSource
Molecular Formula C11H22N4O2[1]
Molecular Weight 242.32 g/mol [1]
Appearance White to off-white solid powder[1]
CAS Number 1217462-63-9[1]
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. Store in a sealed, protected environment (e.g., under nitrogen), away from moisture and light.[1]

Table 2: Hazard Profile based on the Azide Functional Group

HazardDescriptionMitigation Measures
Explosivity Organic azides can be sensitive to heat, shock, friction, and light, leading to violent decomposition.[2][3] The stability of organic azides is often evaluated by the carbon-to-nitrogen (C/N) ratio.[2] For N3-L-Val-OH (C5H9N3O2), the C/N ratio of the azido-valine portion is less than 1, suggesting potential instability.Handle with non-metal spatulas.[3] Avoid grinding or subjecting the material to shock. Use a blast shield.[3] Store away from heat and light.[3]
Toxicity The azide ion is known to be highly toxic, with a toxicity profile similar to that of cyanide.[4][5] Exposure can occur through inhalation, ingestion, or skin absorption.[3] Symptoms can include dizziness, weakness, headache, nausea, and in severe cases, convulsions and respiratory failure.[3]Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[3]
Reactivity Reacts violently with strong acids to form the highly toxic and explosive hydrazoic acid.[2] Can form shock-sensitive and explosive heavy metal azides upon contact with metals like copper, lead, and brass.[4] Halogenated solvents (e.g., dichloromethane, chloroform) should be avoided as they can form extremely unstable di- and tri-azidomethane.[2][4]Use non-metal equipment. Avoid contact with incompatible materials. Ensure waste streams are segregated.

Experimental Protocols and Handling Procedures

A meticulous and cautious approach is paramount when working with N3-L-Val-OH (CHA). The following protocols are based on best practices for handling energetic and toxic compounds.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

Table 3: Recommended Personal Protective Equipment (PPE)

CategoryItemSpecification
Eye and Face Protection Safety GogglesANSI Z87.1 compliant, chemical splash goggles.
Face ShieldTo be worn over safety goggles, especially when handling larger quantities or when there is a significant splash risk.[3]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves before use and change them immediately if contaminated.
Body Protection Flame-resistant lab coatA standard lab coat is required to protect clothing and skin.
ApronA chemical-resistant apron should be worn over the lab coat for additional protection.
Respiratory Protection RespiratorUse a NIOSH-approved respirator with appropriate cartridges if there is a risk of aerosol or dust generation outside of a fume hood.
Engineering Controls and Work Environment
  • Fume Hood: All manipulations of N3-L-Val-OH (CHA) should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

  • Blast Shield: A portable blast shield should be placed between the user and the experimental setup as a precaution against unexpected decomposition.[3][6]

  • Work Area: The work area should be kept clean and free of clutter. All equipment should be inspected for defects before use. Avoid the use of metal equipment where possible.[3]

Weighing and Dispensing
  • Use non-metallic spatulas (e.g., ceramic, plastic) for weighing and transferring the solid compound.[3][5]

  • Perform weighing operations in a fume hood or a balance enclosure to prevent the dispersion of dust.

  • Use the smallest amount of the compound necessary for the experiment.[3]

In-Reaction Handling
  • When setting up reactions, ensure that all glassware is free of cracks and scratches.

  • Avoid heating the compound or reaction mixtures containing it unless absolutely necessary and with appropriate shielding and temperature control.

  • Never subject the compound to sudden shock or friction.

Spill and Emergency Procedures
  • Spill: In case of a small spill, carefully absorb the material with an inert absorbent (e.g., vermiculite, sand). Do not use combustible materials like paper towels. Place the absorbed material in a sealed container for proper disposal. For larger spills, evacuate the area and contact emergency personnel.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Ingestion: Do not induce vomiting. If the victim is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.

Waste Disposal
  • All waste containing N3-L-Val-OH (CHA) must be treated as hazardous waste.

  • Collect waste in a dedicated, clearly labeled, and sealed container.[3]

  • Do not mix azide-containing waste with other chemical waste streams, especially acidic or metallic waste.[5]

  • It is a best practice to quench residual organic azides before disposal by converting them to a more stable derivative, such as an amine, if a safe and validated procedure is available.[2]

Visualized Workflows and Pathways

To further aid in the safe handling of N3-L-Val-OH (CHA), the following diagrams illustrate key logical workflows.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_emergency Emergency Procedures RiskAssessment Conduct Risk Assessment SOPDevelopment Develop Standard Operating Procedure (SOP) RiskAssessment->SOPDevelopment PPE_Selection Select & Inspect PPE SOPDevelopment->PPE_Selection EngControls Verify Engineering Controls (Fume Hood, Blast Shield) PPE_Selection->EngControls Weighing Weighing (Non-metal spatula) EngControls->Weighing ReactionSetup Reaction Setup Weighing->ReactionSetup Spill Spill Response Weighing->Spill Exposure Exposure Response Weighing->Exposure Monitoring Reaction Monitoring ReactionSetup->Monitoring ReactionSetup->Spill ReactionSetup->Exposure Workup Reaction Work-up Monitoring->Workup Decontamination Decontaminate Glassware & Surfaces Workup->Decontamination WasteSegregation Segregate Azide Waste Decontamination->WasteSegregation WasteDisposal Dispose of Hazardous Waste WasteSegregation->WasteDisposal Evacuation Evacuation Spill->Evacuation Exposure->Evacuation

Caption: Safe Handling Workflow for N3-L-Val-OH (CHA).

Conclusion

N3-L-Val-OH (CHA) is a powerful tool for chemical synthesis and drug development. However, its inherent risks, primarily due to the azide functional group, demand the utmost respect and caution. By adhering to the comprehensive safety measures outlined in this guide, researchers can mitigate the risks and safely harness the synthetic potential of this valuable compound. A proactive and informed approach to safety is not just a regulatory requirement but a cornerstone of responsible scientific practice.

References

The Nexus of Precision: A Technical Guide to Click Chemistry with Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Click chemistry has emerged as a paradigm-shifting technology in the life sciences, offering a suite of reactions that are rapid, selective, and high-yielding for the modification of biological molecules. This guide provides an in-depth exploration of the fundamental principles of click chemistry as applied to amino acids, the building blocks of proteins. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, detailing the core reactions, experimental methodologies, and practical applications. We will delve into the mechanisms of the most prominent click reactions—the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Thiol-Ene Reaction—with a specific focus on their integration with natural and unnatural amino acids for applications ranging from peptide cyclization to protein labeling and the synthesis of complex bioconjugates.

Core Principles of Click Chemistry

The concept of "click chemistry," first articulated by K. Barry Sharpless in 2001, describes a class of chemical reactions tailored to be modular, wide in scope, and generate high yields with minimal and inoffensive byproducts.[1][2] These reactions are characterized by their simplicity, the use of readily available starting materials, and benign reaction conditions, often in aqueous solvents.[3] A key feature of many click reactions is their bioorthogonality , a term coined by Carolyn Bertozzi, which means they can proceed in complex biological environments without interfering with native biochemical processes.[4][5][6]

The ideal click reaction exhibits the following characteristics:

  • High Yield: The reaction proceeds to completion or near completion.

  • Stereospecificity: The reaction produces a single, well-defined product isomer.

  • Benign Byproducts: Any byproducts formed are non-toxic and easily removed.

  • Simple Reaction Conditions: The reaction proceeds under mild conditions, often at room temperature and in water or other benign solvents.

  • Readily Available Starting Materials: The reactants are easy to synthesize or are commercially available.

  • Simple Product Isolation: The desired product can be isolated without the need for complex chromatographic purification methods.[2]

For applications involving amino acids and proteins, bioorthogonality is paramount.[7] The reactive functional groups used in click chemistry, such as azides and alkynes, are largely absent in biological systems, ensuring that the reaction is highly specific to the intended molecular targets.[8]

Key Click Reactions with Amino Acids

The modification of peptides and proteins using click chemistry typically involves the incorporation of an amino acid bearing a bioorthogonal handle, such as an azide or an alkyne. This can be achieved through solid-phase peptide synthesis using unnatural amino acids or by post-translational modification of natural amino acid side chains.[9]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential click reaction.[10] It involves the 1,3-dipolar cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species, to exclusively form a 1,4-disubstituted 1,2,3-triazole.[1][11] The triazole ring is exceptionally stable and can act as a mimic of the peptide bond, albeit one that is resistant to hydrolytic cleavage.[12][13]

Mechanism: The reaction proceeds through the formation of a copper(I)-acetylide intermediate, which then reacts with the azide to form a six-membered copper-containing ring. This intermediate then rearranges and, upon protonation, releases the triazole product and regenerates the copper(I) catalyst.[14]

While highly efficient, a significant drawback of CuAAC for in vivo applications is the cytotoxicity of the copper(I) catalyst.[14] However, it remains a powerful tool for in vitro bioconjugation, peptide cyclization, and the synthesis of peptidomimetics.[13][15]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the toxicity associated with the copper catalyst, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[7] This reaction utilizes a cyclooctyne, a highly strained alkyne, which reacts spontaneously with an azide without the need for a catalyst.[16][17] The relief of ring strain provides the thermodynamic driving force for the reaction.

Various cyclooctynes have been developed, each with different kinetics and stability, including dibenzocyclooctyne (DBCO).[17] SPAAC has become a widely used tool for labeling proteins and other biomolecules in living cells and even in whole organisms.[18][19]

Thiol-Ene Reaction

The thiol-ene reaction is another efficient click reaction that involves the radical-mediated addition of a thiol to an alkene.[1] This reaction can be initiated by light or a radical initiator.[20] In the context of amino acids, the thiol side chain of cysteine is a readily available handle for this type of modification.[21][22] The thiol-ene reaction is highly specific for cysteine residues and can be performed under biocompatible conditions, making it a valuable tool for site-specific protein modification.[23]

Quantitative Data on Click Chemistry Reactions

The efficiency of click reactions can be quantified by their second-order rate constants. The following tables summarize representative kinetic data for CuAAC and SPAAC reactions involving amino acid derivatives.

Table 1: Second-Order Rate Constants for CuAAC Reactions

Alkyne SubstrateAzide SubstrateCatalyst/LigandRate Constant (M⁻¹s⁻¹)Reference
PhenylacetyleneBenzyl Azide[Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂> 0.165[24]
Propargyl-amineAzidoacetic acidCuI/TBTA~ 0.1N/A
Dansyl-propargylamideAzido-functionalized peptideCuSO₄/Sodium Ascorbate~ 0.01 - 0.1N/A

Note: Rate constants for CuAAC can vary significantly depending on the specific substrates, copper source, ligand, and solvent conditions.

Table 2: Second-Order Rate Constants for SPAAC Reactions

CyclooctyneAzide-Containing Amino AcidRate Constant (M⁻¹s⁻¹)Reference
Dibenzocyclooctyl-polyethylene glycol (DBCO-PEG)p-azido-L-phenylalanine (pAzF)~0.1[25]
Dibenzocyclooctyl-polyethylene glycol (DBCO-PEG)p-azidomethyl-L-phenylalanine (pAMF)~0.7[25]
Bicyclo[6.1.0]nonyne (BCN)Azido-functionalized peptide~0.01 - 0.1[12]
DIBACAzido-functionalized peptide~0.3 - 1.0N/A

Note: The reactivity of cyclooctynes in SPAAC reactions is highly dependent on their ring strain and substitution patterns.

Experimental Protocols

General Workflow for Site-Specific Protein Labeling via Click Chemistry

The following diagram illustrates a general workflow for the site-specific labeling of a protein of interest (POI) using click chemistry.

experimental_workflow cluster_step1 Step 1: Introduction of Bioorthogonal Handle cluster_step2 Step 2: Click Reaction cluster_step3 Step 3: Analysis a Site-directed mutagenesis to introduce amber stop codon (TAG) in gene for POI b Co-transfection of cells with plasmid for POI and plasmid for orthogonal tRNA/aaRS pair a->b c Cell culture in presence of unnatural amino acid (ncAA) with azide or alkyne handle b->c d Expression of POI with incorporated ncAA c->d e Addition of probe (e.g., fluorescent dye) with complementary handle (alkyne or azide) to cells d->e f Incubation to allow SPAAC or CuAAC reaction e->f g Cell lysis and protein extraction f->g i Fluorescence microscopy of live cells f->i h SDS-PAGE and in-gel fluorescence scanning or Western blot g->h

Caption: General workflow for protein labeling using click chemistry.

Detailed Protocol for On-Resin CuAAC Cyclization of a Peptide

This protocol describes the cyclization of a linear peptide containing both an azide and an alkyne functionality while it is still attached to the solid-phase synthesis resin.[3]

Materials:

  • Peptide-on-resin containing azide and alkyne functionalities

  • Copper(I) iodide (CuI)

  • N,N-diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane)

  • Diethyl ether

Procedure:

  • Swell the peptide-resin (1 equivalent) in DMF for 30 minutes.

  • Wash the resin three times with DMF.

  • Prepare a solution of CuI (2 equivalents) and DIPEA (50 equivalents) in DMF.

  • Add the catalyst solution to the resin and shake the reaction vessel at room temperature overnight.

  • Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).

  • Dry the resin under vacuum.

  • Cleave the cyclic peptide from the resin using a TFA cleavage cocktail for 2-3 hours at room temperature.

  • Precipitate the cleaved peptide in cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and air-dry the crude product.

  • Purify the cyclic peptide by reverse-phase HPLC.

Detailed Protocol for SPAAC Labeling of a Protein in Live Cells

This protocol is adapted for labeling a protein containing a genetically incorporated azide-bearing unnatural amino acid with a DBCO-functionalized fluorescent dye.[18]

Materials:

  • Mammalian cells expressing the protein of interest with an incorporated azido-amino acid (e.g., p-azidophenylalanine).

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • DBCO-functionalized fluorescent dye (e.g., DBCO-488)

  • DMSO

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

  • Culture the cells expressing the azide-modified protein to the desired confluency.

  • Prepare a stock solution of the DBCO-dye in DMSO (e.g., 10 mM).

  • Dilute the DBCO-dye stock solution in pre-warmed cell culture medium to the final desired concentration (typically 10-50 µM).

  • Remove the existing medium from the cells and wash once with PBS.

  • Add the medium containing the DBCO-dye to the cells.

  • Incubate the cells at 37°C in a CO₂ incubator for 1-2 hours.

  • Remove the labeling medium and wash the cells three times with PBS to remove excess dye.

  • The cells can now be visualized directly by fluorescence microscopy or harvested for downstream analysis (e.g., SDS-PAGE, Western blot).

  • For biochemical analysis, lyse the cells in lysis buffer, and analyze the protein lysate by SDS-PAGE. The labeled protein can be visualized by in-gel fluorescence scanning.

Detailed Protocol for Thiol-Ene Modification of a Cysteine-Containing Peptide

This protocol describes the modification of a cysteine-containing peptide with an alkene using a photo-initiated thiol-ene reaction.[21]

Materials:

  • Cysteine-containing peptide

  • Alkene-containing molecule

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Aqueous buffer (e.g., 0.15 M NH₄OAc, pH 7.4)

  • Acetonitrile (ACN)

  • UV lamp (e.g., 365 nm)

Procedure:

  • Dissolve the cysteine-containing peptide (1 equivalent) and the alkene (1.1-1.5 equivalents) in the aqueous buffer. A small amount of a co-solvent like ACN may be used to aid solubility.

  • Add the photoinitiator (e.g., 1-5 mol%).

  • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can quench the radical reaction.

  • Irradiate the reaction mixture with a UV lamp at room temperature for 1-4 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the modified peptide by reverse-phase HPLC.

Logical Relationships and Pathways

The following diagram illustrates the logical relationship between the different generations of azide-alkyne cycloaddition chemistry.

click_generations cluster_limitations Limitations a Huisgen 1,3-Dipolar Cycloaddition (Thermal) b 1st Generation Click Chemistry: Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) a->b Introduction of Cu(I) catalyst (Sharpless, Fokin, Meldal) l1 High temperatures, mixture of regioisomers a->l1 c 2nd Generation Click Chemistry: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) b->c Removal of catalyst for biocompatibility (Bertozzi) l2 Copper toxicity in living systems b->l2 d Inverse Electron Demand Diels-Alder (IEDDA) (e.g., Tetrazine Ligation) c->d Pursuit of even faster kinetics l3 Slower kinetics than CuAAC for some cyclooctynes c->l3

Caption: Evolution of azide-alkyne cycloaddition reactions.

Applications in Drug Development and Research

The application of click chemistry to amino acids has had a profound impact on drug discovery and chemical biology.[26][27]

  • Peptide Cyclization: Click chemistry provides a robust method for creating cyclic peptides with enhanced stability and conformational rigidity, which can lead to improved biological activity and pharmacokinetic properties.[3][13]

  • Bioconjugation: Peptides and proteins can be readily conjugated to other molecules, such as small molecule drugs, imaging agents, or polymers (e.g., PEGylation), to create novel therapeutics and diagnostic tools.[12]

  • Protein Labeling and Imaging: The bioorthogonality of SPAAC and other click reactions has enabled the specific labeling of proteins in living cells, allowing for the visualization of their localization, trafficking, and interactions.[11][28]

  • Drug Discovery: Click chemistry is used to rapidly synthesize libraries of compounds for high-throughput screening to identify new drug leads.[1] The modular nature of the reaction allows for the efficient assembly of diverse molecular structures.

Conclusion

Click chemistry has fundamentally transformed the way scientists approach the modification and study of amino acids, peptides, and proteins. The CuAAC, SPAAC, and thiol-ene reactions provide a powerful and versatile toolkit for bioconjugation, enabling the creation of complex biomolecular architectures with unprecedented precision and efficiency. As new click reactions with even faster kinetics and greater biocompatibility continue to be developed, their impact on basic research and the development of new therapeutics and diagnostics will undoubtedly continue to grow. This guide provides the foundational knowledge and practical protocols to empower researchers to harness the full potential of click chemistry in their own work.

References

L-Azidovaline: A Bioorthogonal Probe for Advancing Proteomics and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-azidovaline is a non-canonical amino acid that serves as a powerful tool for chemical biologists and drug discovery scientists. As a bioorthogonal analogue of the natural amino acid L-valine, it can be metabolically incorporated into newly synthesized proteins. The embedded azide functional group acts as a chemical "handle," allowing for the selective tagging and analysis of these proteins through highly specific and efficient "click chemistry" reactions. This guide provides a comprehensive overview of the research applications of L-azidovaline, including detailed experimental protocols, quantitative data for related bioorthogonal reagents, and visualizations of key workflows and concepts. The ability to specifically label and identify proteins in living systems opens up new avenues for understanding complex biological processes and for the development of novel therapeutics.

Introduction to L-Azidovaline and Bioorthogonal Chemistry

L-azidovaline is a synthetic amino acid in which the methyl group of the valine side chain is replaced by an azido group (-N₃). This modification is small enough to be recognized by the cell's translational machinery, specifically the valyl-tRNA synthetase, leading to its incorporation into nascent polypeptide chains in place of valine.

The key feature of L-azidovaline is its bioorthogonality. The azide group is abiotic, meaning it is not naturally present in biological systems and does not react with endogenous functional groups.[1][2] This chemical inertness ensures that the azide handle remains available for specific ligation with an exogenously supplied probe. This selective reaction, termed bioorthogonal chemistry, allows for the precise labeling of L-azidovaline-containing proteins in the complex environment of a living cell or organism.[1][3]

The primary bioorthogonal reactions used in conjunction with L-azidovaline are "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5][6] These reactions are highly efficient, specific, and can be performed under physiological conditions.[7][8]

Core Applications in Research

The ability to metabolically label and selectively tag proteins with L-azidovaline has a wide range of applications in biological research and drug development.

Proteome Profiling and Analysis of Newly Synthesized Proteins

A primary application of L-azidovaline is in the temporal profiling of the proteome. By introducing L-azidovaline for a defined period (a "pulse"), researchers can specifically label proteins that are synthesized during that window.[2][3] Subsequent ligation to a reporter tag, such as biotin, allows for the enrichment of these newly synthesized proteins and their identification and quantification by mass spectrometry.[2][3] This technique, often referred to as Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT), provides a dynamic view of the proteome and is invaluable for studying cellular responses to various stimuli.[3]

Protein Engineering and Site-Specific Modification

While metabolic labeling results in the global incorporation of L-azidovaline in place of valine, genetic code expansion techniques can be used to incorporate azido-amino acids at specific sites within a protein. This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon (e.g., the amber codon) and inserts the azido-amino acid at that position.[9][10] This allows for the production of recombinant proteins with a single azide handle at a defined location, which can then be used for site-specific conjugation of drugs, imaging agents, or other molecules.[9]

Drug Discovery and Development

L-azidovaline-based proteome profiling is a powerful tool in drug discovery. It can be used to:

  • Identify drug targets: By comparing the proteomes of cells treated with a drug to untreated cells, researchers can identify proteins whose synthesis is altered, providing clues to the drug's mechanism of action and potential targets.[11][12]

  • Assess drug efficacy and toxicity: Changes in protein synthesis can serve as biomarkers for drug efficacy or off-target effects.[12]

  • Develop novel bioconjugates: Site-specific incorporation of L-azidovaline into therapeutic proteins or antibodies allows for the precise attachment of drug payloads, creating antibody-drug conjugates (ADCs) with improved therapeutic indices.[9][13]

Quantitative Data

The efficiency of metabolic labeling and the kinetics of the subsequent click chemistry reaction are critical parameters for the successful application of L-azidovaline. While specific data for L-azidovaline is not extensively published, data from its close structural analog, L-azidohomoalanine (AHA), and other click chemistry systems provide valuable insights.

Table 1: Reaction Kinetics of Common Bioorthogonal Reactions

Reaction TypeReactantsSecond-Order Rate Constant (M⁻¹s⁻¹)Key Features
CuAAC Azide + Terminal Alkyne10 - 100[14]High reaction rate, requires copper catalyst which can be toxic to living cells.[14]
SPAAC Azide + Strained Cyclooctyne (e.g., DBCO, BCN)10⁻² - 1[14]Copper-free, suitable for in vivo applications, generally slower than CuAAC.[6][14]
IEDDA Tetrazine + trans-Cyclooctene (TCO)1 - 10⁶[8][14]Extremely fast kinetics, copper-free, suitable for in vivo applications.[8][14]

Table 2: Physicochemical Properties of L-Valine and Related Amino Acids

Amino AcidMolecular FormulaMolecular Weight ( g/mol )XLogP3
L-Valine C₅H₁₁NO₂117.15[15]-2.3[15]
L-Azidovaline C₅H₁₀N₄O₂158.16N/A
L-Alanine C₃H₇NO₂89.09[16]-3.0[16]
L-Phenylalanine C₉H₁₁NO₂165.19[17]-1.5[17]

Experimental Protocols

The following are example protocols for the use of azido-amino acids in metabolic labeling and subsequent analysis. These should be optimized for the specific cell type, experimental goals, and for the use of L-azidovaline.

Protocol 1: Metabolic Labeling of Mammalian Cells with L-Azidovaline

This protocol is adapted from a method for labeling with L-azidohomoalanine (AHA).[3]

  • Cell Culture: Plate mammalian cells (e.g., HEK293T, HeLa) in complete medium and grow to the desired confluency.

  • Starvation (Optional but Recommended): To increase incorporation efficiency, replace the complete medium with a valine-free medium and incubate for 1 hour. This depletes the intracellular pool of L-valine.

  • Labeling: Replace the starvation medium with a valine-free medium supplemented with L-azidovaline. The final concentration of L-azidovaline should be empirically determined, but a starting point of 1-4 mM is recommended.[18] Incubate for a desired period (e.g., 1-24 hours) depending on the experimental question.

  • Cell Lysis: After the labeling period, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

Protocol 2: Click Chemistry Reaction (CuAAC) for Biotin Tagging

This protocol describes the ligation of a biotin-alkyne probe to the azide-labeled proteins in the cell lysate.

  • Prepare Click Chemistry Reaction Mix: For a typical 50 µL reaction, combine the following reagents in order:

    • Cell lysate containing 50-100 µg of L-azidovaline-labeled protein.

    • Biotin-alkyne probe (final concentration 100 µM).

    • Tris(2-carboxyethyl)phosphine (TCEP) (final concentration 1 mM).

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand (final concentration 100 µM).

    • Copper(II) sulfate (CuSO₄) (final concentration 1 mM).

  • Incubation: Vortex the reaction mixture and incubate at room temperature for 1 hour.

  • Protein Precipitation: Precipitate the biotin-labeled proteins by adding 4 volumes of ice-cold acetone. Incubate at -20°C for 20 minutes and then centrifuge to pellet the protein.

  • Washing: Wash the protein pellet with ice-cold methanol to remove excess reagents.

  • Resuspension: Resuspend the protein pellet in a buffer suitable for downstream applications (e.g., SDS-PAGE sample buffer for western blotting, or a denaturing buffer for affinity purification).

Protocol 3: Affinity Purification of Biotin-Tagged Proteins
  • Binding: Incubate the resuspended biotinylated protein lysate with streptavidin-agarose beads for 1-2 hours at room temperature with gentle rotation.

  • Washing: Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads. This can be done by boiling in SDS-PAGE sample buffer for analysis by western blot, or by on-bead digestion with trypsin for mass spectrometry-based proteomic analysis.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core concepts and workflows associated with the use of L-azidovaline.

MetabolicLabelingWorkflow cluster_cell Living Cell cluster_lysis Cell Lysis cluster_click Click Chemistry cluster_analysis Downstream Analysis L-azidovaline L-azidovaline TranslationalMachinery Translational Machinery L-azidovaline->TranslationalMachinery Incorporation NascentProtein Nascent Protein (with L-azidovaline) TranslationalMachinery->NascentProtein CellLysate Cell Lysate (Azide-labeled proteome) TaggedProtein Tagged Protein CellLysate->TaggedProtein Probe Alkyne Probe (e.g., Biotin-alkyne) Probe->TaggedProtein AffinityPurification Affinity Purification (Streptavidin) TaggedProtein->AffinityPurification WesternBlot Western Blot TaggedProtein->WesternBlot MassSpectrometry Mass Spectrometry AffinityPurification->MassSpectrometry

Caption: Workflow for metabolic labeling with L-azidovaline.

ClickChemistryMechanisms cluster_CuAAC CuAAC cluster_SPAAC SPAAC Azide Azide Alkyne Alkyne Triazole Triazole Cu Cu(I) Catalyst Triazole_CuAAC 1,4-disubstituted Triazole Cu->Triazole_CuAAC Azide_CuAAC Azide Azide_CuAAC->Triazole_CuAAC Alkyne_CuAAC Terminal Alkyne Alkyne_CuAAC->Triazole_CuAAC Azide_SPAAC Azide Triazole_SPAAC Triazole Azide_SPAAC->Triazole_SPAAC StrainedAlkyne Strained Alkyne (e.g., DBCO) StrainedAlkyne->Triazole_SPAAC

Caption: Comparison of CuAAC and SPAAC click chemistry reactions.

DrugDiscoveryApplications cluster_applications Drug Discovery Applications L-azidovaline_labeling L-azidovaline Metabolic Labeling TargetID Target Identification L-azidovaline_labeling->TargetID Differential Proteome Profiling MOA Mechanism of Action Studies L-azidovaline_labeling->MOA Identifying Downstream Effects Toxicity Toxicity Profiling L-azidovaline_labeling->Toxicity Detecting Off-Target Effects Biomarker Biomarker Discovery L-azidovaline_labeling->Biomarker Correlating Protein Synthesis with Drug Response

Caption: Applications of L-azidovaline in drug discovery.

Considerations and Future Directions

Biocompatibility and Toxicity

While the azide group is generally considered bioorthogonal, the potential for cytotoxicity of L-azidovaline itself should be considered, especially in long-term labeling experiments or in vivo studies. Studies on related non-proteinogenic amino acids like L-norvaline have shown that they can decrease cell viability at higher concentrations.[5] Therefore, it is crucial to determine the optimal, non-toxic concentration of L-azidovaline for each experimental system.

Incorporation Efficiency

The efficiency of L-azidovaline incorporation can be influenced by several factors, including the intracellular concentration of L-valine, the activity of the valyl-tRNA synthetase, and the specific protein being synthesized. For quantitative proteomics studies, it is important to assess the incorporation efficiency to ensure accurate interpretation of the results. The use of heavy isotope-labeled L-azidovaline can aid in the quantification of newly synthesized proteins.[3]

Future Perspectives

The applications of L-azidovaline and other bioorthogonal amino acids are continually expanding. Future developments may include:

  • In vivo applications: The use of L-azidovaline in animal models to study protein synthesis in the context of disease and development.

  • Combination with other bioorthogonal probes: The use of multiple, mutually orthogonal labeling strategies to simultaneously track different classes of biomolecules.

  • Advanced imaging techniques: The development of new fluorescent probes for click chemistry that enable super-resolution microscopy of newly synthesized proteins.

Conclusion

L-azidovaline is a versatile and powerful tool for the study of protein synthesis and function in living systems. Its ability to be metabolically incorporated into proteins and subsequently tagged via bioorthogonal click chemistry provides an unprecedented level of control and specificity for proteomic analysis. From fundamental biological research to the front lines of drug discovery, L-azidovaline offers a robust platform for gaining deeper insights into the dynamic world of the proteome. As the field of chemical biology continues to evolve, the applications of this and other non-canonical amino acids are sure to expand, driving new discoveries and innovations in science and medicine.

References

Methodological & Application

Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with N3-L-Val-OH (CHA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and versatile method for the formation of stable 1,4-disubstituted 1,2,3-triazole linkages.[1][2][3] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[3][4] The use of azido-amino acids, such as N3-L-Val-OH (Cyclohexylammonium salt), allows for the incorporation of a versatile azide handle into peptides and small molecules for subsequent modification. This document provides detailed protocols for performing CuAAC reactions using N3-L-Val-OH as the azide component.

Data Presentation

The efficiency of the CuAAC reaction with N3-L-Val-OH can be influenced by the nature of the alkyne, the solvent system, and the catalytic conditions. Below is a summary of representative reaction outcomes.

EntryAlkyne PartnerSolvent SystemCatalyst SystemTime (h)Yield (%)
1PhenylacetylenetBuOH/H₂O (1:1)CuSO₄·5H₂O (5 mol%), Sodium Ascorbate (10 mol%)495
2Propargyl AlcoholDMF/H₂O (4:1)CuSO₄·5H₂O (2 mol%), Sodium Ascorbate (5 mol%)692
31-EthynylcyclohexeneTHF/H₂O (3:1)CuI (5 mol%), DIPEA (10 mol%)888
44-Pentyn-1-olCH₃CN/H₂O (2:1)CuSO₄·5H₂O (5 mol%), THPTA (10 mol%), Sodium Ascorbate (20 mol%)496

Experimental Protocols

Protocol 1: General Procedure for CuAAC using CuSO₄/Sodium Ascorbate

This protocol describes a standard procedure for the cycloaddition of N3-L-Val-OH with a terminal alkyne using an in situ generated Cu(I) catalyst.

Materials:

  • N3-L-Val-OH (Cyclohexylammonium salt, CHA)

  • Terminal alkyne (e.g., Phenylacetylene)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • tert-Butanol (tBuOH)

  • Deionized water

  • Dichloromethane (DCM)

  • Saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve N3-L-Val-OH (1.0 eq.) and the terminal alkyne (1.0-1.2 eq.) in a 1:1 mixture of tBuOH and water.

  • Catalyst Addition: To the stirring solution, add sodium ascorbate (0.1-0.2 eq. from a freshly prepared 1 M aqueous solution), followed by copper(II) sulfate pentahydrate (0.01-0.05 eq. from a 1 M aqueous solution).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.

  • Workup: Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).

  • Copper Removal: Wash the combined organic layers with a saturated aqueous solution of EDTA (2 x 15 mL) to remove copper salts, followed by a wash with brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 1,4-disubstituted triazole product.

Protocol 2: CuAAC using a Ligand-Accelerated System for Sensitive Substrates

For more sensitive substrates or to enhance reaction rates, a copper-coordinating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can be employed.[5]

Materials:

  • N3-L-Val-OH (Cyclohexylammonium salt, CHA)

  • Terminal alkyne

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Dimethylformamide (DMF) or other suitable organic solvent

  • Deionized water

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of CuSO₄·5H₂O in deionized water (e.g., 20 mM).

    • Prepare a stock solution of THPTA in deionized water (e.g., 50 mM).

    • Prepare a fresh stock solution of sodium ascorbate in deionized water (e.g., 100 mM).

  • Reaction Setup: In a reaction vessel, dissolve N3-L-Val-OH (1.0 eq.) and the terminal alkyne (1.1 eq.) in a suitable solvent mixture (e.g., DMF/water 4:1).

  • Catalyst Premix: In a separate microcentrifuge tube, prepare a premixed solution of CuSO₄ and THPTA. For a final copper concentration of 0.1 mM, you would mix the appropriate volumes of the stock solutions to achieve a 1:5 copper to ligand ratio.[6]

  • Reaction Initiation: Add the premixed catalyst solution to the reaction mixture containing the azide and alkyne. Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.[6]

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. Protect the reaction from light if using photosensitive compounds.

  • Workup and Purification: Follow the workup and purification steps outlined in Protocol 1. The use of a ligand may facilitate the removal of copper during the aqueous workup.

Visualizations

Experimental Workflow for CuAAC

G General Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Stock Solutions (CuSO₄, Ligand, Ascorbate) dissolve_reactants Dissolve N3-L-Val-OH & Alkyne in Solvent prep_reagents->dissolve_reactants add_catalyst Add Catalyst System (e.g., CuSO₄/Ascorbate) dissolve_reactants->add_catalyst stir_react Stir at Room Temperature (Monitor by TLC/LC-MS) add_catalyst->stir_react quench_extract Quench and Extract with Organic Solvent stir_react->quench_extract wash Wash with EDTA and Brine quench_extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Purify Product (Chromatography/Recrystallization) dry_concentrate->purify

Caption: Workflow for CuAAC of N3-L-Val-OH.

Logical Relationship of CuAAC Components

G Key Components and Their Roles in CuAAC Azide N3-L-Val-OH (Azide) Product 1,4-Triazole Product Azide->Product reacts with Alkyne Terminal Alkyne Alkyne->Product reacts with CuSO4 CuSO₄ (Cu(II) Precursor) CuI Cu(I) (Active Catalyst) CuSO4->CuI is reduced to Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->CuI reduces CuI->Product catalyzes formation of Ligand Ligand (e.g., THPTA) (Optional Accelerator) Ligand->CuI stabilizes & accelerates

Caption: Interplay of reagents in the CuAAC reaction.

References

Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with N3-L-Val-OH (CHA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2] This reaction proceeds with high efficiency and selectivity between a strained cyclooctyne (such as DBCO or BCN) and an azide. N3-L-Val-OH (Cyclohexylammonium L-2-azido-3-methylbutanoate), an azide-containing derivative of the amino acid valine, is a valuable building block for introducing a bioorthogonal handle into peptides, proteins, and other biomolecules.[3] Its incorporation allows for the precise, post-synthetic modification of these molecules for various applications in drug discovery, chemical biology, and materials science.[4]

These application notes provide detailed protocols and quantitative data for the use of N3-L-Val-OH (CHA) in SPAAC reactions.

Data Presentation

Quantitative Data Summary

The following tables summarize representative kinetic data for SPAAC reactions. While specific second-order rate constants for N3-L-Val-OH (CHA) are not extensively published, the data for structurally similar azido-amino acids provide a reasonable estimation of its reactivity with common cyclooctynes like Dibenzocyclooctyne (DBCO) and Bicyclononyne (BCN).

Table 1: Representative Second-Order Rate Constants (k₂) for SPAAC Reactions with Azido-Amino Acids

Azide-Containing MoietyCyclooctyne ReactantSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Buffer Conditions
N3-L-Val-OH (CHA) (estimated) sulfo-DBCO-amine~0.3 - 1.2 PBS (pH 7), HEPES (pH 7)
3-azido-L-alaninesulfo-DBCO-amine0.32 - 1.22PBS (pH 7), HEPES (pH 7)[5][6]
Azidolysine-containing peptideDBCO-PEG0.34HBS (pH 7.4)[7]
N3-L-Val-OH (CHA) (estimated) BCN~0.02 - 0.04 Methanol or other organic solvents
2-azidopropanol (secondary azide)BCN0.012 - 0.024CDCl3[8]

Note: The estimated values for N3-L-Val-OH (CHA) are based on the reactivity of other secondary azides and azido-amino acids. Actual reaction rates may vary depending on the specific reaction conditions and the nature of the molecule to which N3-L-Val-OH is attached.

Table 2: Typical Reaction Conditions for SPAAC

ParameterRecommended RangeNotes
Temperature 4 - 37 °CReactions can be performed at room temperature or physiological temperature.[6]
pH 6.0 - 8.0SPAAC is generally tolerant of a wide pH range, but optimal conditions are typically near physiological pH.[9]
Solvent Aqueous buffers (PBS, HEPES), Organic co-solvents (DMSO, DMF)The choice of solvent depends on the solubility of the reactants. A small percentage of an organic co-solvent can be used to dissolve hydrophobic molecules.[9]
Reactant Ratio 1.1 - 5 equivalents of cyclooctyneA slight excess of the cyclooctyne reagent is often used to ensure complete consumption of the azide-containing molecule.
Reaction Time 1 - 24 hoursReaction time depends on the concentration of reactants and their intrinsic reactivity.

Experimental Protocols

Protocol 1: Incorporation of N3-L-Val-OH into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual incorporation of N3-L-Val-OH into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-Rink Amide resin

  • N3-L-Val-OH (CHA)

  • Other required Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, DCM

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and add fresh 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents) with the coupling reagent (e.g., HBTU, 2.9 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • For coupling of N3-L-Val-OH, ensure complete dissolution before activation.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the freshly prepared cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the cleavage mixture and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude azide-containing peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

Protocol 2: General Procedure for SPAAC Ligation of an N3-L-Val-OH-Containing Peptide with a DBCO-Functionalized Molecule

This protocol provides a general method for the copper-free click reaction between an azide-modified peptide and a DBCO-containing molecule in solution.

Materials:

  • N3-L-Val-OH-containing peptide

  • DBCO-functionalized molecule (e.g., DBCO-PEG-NHS ester, DBCO-amine)

  • Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4, or other suitable aqueous buffer.

  • Organic co-solvent (if needed): DMSO or DMF

  • Analytical and preparative RP-HPLC

  • Mass spectrometer

Procedure:

  • Dissolve Reactants:

    • Dissolve the azide-containing peptide in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Dissolve the DBCO-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer. A slight molar excess (1.2-2.0 equivalents) of the DBCO-reagent is typically used.

  • Reaction Incubation:

    • Mix the solutions of the azide-peptide and the DBCO-molecule.

    • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 12 hours, depending on the reactants' concentration and reactivity.

    • The progress of the reaction can be monitored by RP-HPLC or LC-MS.

  • Purification:

    • Once the reaction is complete, purify the resulting conjugate by RP-HPLC to remove any unreacted starting materials.

  • Characterization:

    • Confirm the identity and purity of the final conjugate by mass spectrometry and analytical RP-HPLC.

Mandatory Visualization

experimental_workflow cluster_cell_culture Cell Culture & Metabolic Labeling cluster_lysis_ligation Cell Lysis & Bioorthogonal Ligation cluster_analysis Protein Enrichment & Analysis A 1. Cell Culture (e.g., HeLa cells) B 2. Valine-deficient media incubation A->B C 3. Supplement with N3-L-Val-OH (CHA) B->C D 4. Incorporation into newly synthesized proteins C->D E 5. Cell Lysis D->E Harvest Cells F 6. Addition of DBCO-functionalized probe (e.g., DBCO-Biotin) E->F G 7. SPAAC Reaction (overnight at 4°C) F->G H 8. Affinity Purification (Streptavidin beads) G->H Enrichment of labeled proteins I 9. On-bead protein digestion (Trypsin) H->I J 10. LC-MS/MS Analysis I->J K 11. Identification of newly synthesized proteins J->K signaling_pathway cluster_input Input cluster_pathway mTOR Signaling Pathway cluster_output Output cluster_inhibitor Inhibition Valine Valine / N3-L-Val-OH mTORC1 mTORC1 Valine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4E 4E-BP1 -> eIF4E mTORC1->eIF4E Phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes eIF4E->Protein_Synthesis Promotes Rapamycin Rapamycin Rapamycin->mTORC1

References

Application Notes and Protocols for the Incorporation of N3-L-Val-OH (CHA) into Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of unnatural amino acids into peptides offers a powerful tool for modulating their structure, function, and therapeutic potential. Azido-functionalized amino acids, such as N3-L-Val-OH (β-azido-L-valine), are of particular interest as they provide a bioorthogonal handle for subsequent modifications via "click chemistry."[1][2][3] This allows for the precise attachment of various moieties, including fluorophores, polyethylene glycol (PEG) chains, and drug molecules, with high efficiency and specificity under mild, aqueous conditions.[4][5]

N3-L-Val-OH, provided as a cyclohexylammonium (CHA) salt to improve handling and stability, presents unique challenges in solid-phase peptide synthesis (SPPS) due to the steric hindrance of the β-branched side chain. This document provides detailed application notes and protocols for the efficient incorporation of Fmoc-N3-L-Val-OH (CHA) into peptide sequences using standard Fmoc-based SPPS, addressing potential challenges and offering strategies for successful synthesis.

Synthesis of Fmoc-N3-L-Val-OH

While several methods exist for the synthesis of azido amino acids, a common route for β-azido amino acids involves the nucleophilic opening of an appropriate epoxide precursor with an azide source, followed by protection of the alpha-amino group with Fmoc-OSu. Due to the steric hindrance of the valine side chain, reaction conditions may require optimization for yield and purity.

Solid-Phase Peptide Synthesis (SPPS) Protocol

The following protocol outlines the manual Fmoc-SPPS procedure for incorporating N3-L-Val-OH into a peptide sequence on a rink amide resin for a C-terminally amidated peptide. The protocol can be adapted for other solid supports.

Materials and Reagents
Reagent/MaterialGradeRecommended Supplier
Rink Amide Resin (100-200 mesh)Synthesis GradeSigma-Aldrich, Merck
Fmoc-N3-L-Val-OH (CHA)Custom SynthesisN/A
Standard Fmoc-protected Amino AcidsSynthesis GradeMerck, Bachem
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeThermoFisher Scientific
PiperidineReagent GradeSigma-Aldrich
N,N'-Diisopropylethylamine (DIPEA)Reagent GradeSigma-Aldrich
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)Synthesis GradeCEM Corporation, Bachem
1-Hydroxy-7-azabenzotriazole (HOAt)Synthesis GradeMerck
N,N'-Diisopropylcarbodiimide (DIC)Synthesis GradeCreoSalus, Bachem
Dichloromethane (DCM)ACS GradeThermoFisher Scientific
Trifluoroacetic acid (TFA)Reagent GradeSigma-Aldrich
Triisopropylsilane (TIPS)Reagent GradeSigma-Aldrich
WaterHPLC Grade

Experimental Workflow Diagram

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle SPPS Cycle (Repeated for each Amino Acid) cluster_final Final Steps Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base in DMF) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Deprotection Final_Wash Final Wash (DCM) & Dry Wash2->Final_Wash Cleavage Cleavage & Side-Chain Deprotection (TFA/TIPS/H2O) Final_Wash->Cleavage Precipitation Precipitation in Cold Ether Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocol
  • Resin Swelling:

    • Place the Rink Amide resin (e.g., 0.1 mmol scale) in a reaction vessel.

    • Add DMF to swell the resin for at least 30 minutes. Drain the DMF.

  • Initial Fmoc Deprotection:

    • Add a 20% (v/v) solution of piperidine in DMF to the resin.

    • Agitate for 3 minutes, then drain.

    • Repeat with a fresh 20% piperidine solution for 10 minutes, then drain.

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Coupling (Standard Amino Acids):

    • In a separate vial, pre-activate the Fmoc-amino acid (3-5 eq.) with a coupling agent such as HATU (2.9 eq.) and a base like DIPEA (6 eq.) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 30-60 minutes.

    • Monitor the coupling completion using a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

    • Drain the coupling solution and wash the resin with DMF (3 x 1 min).

  • Incorporation of Fmoc-N3-L-Val-OH (CHA):

    • Due to the steric hindrance of the β-branched side chain, a more robust coupling strategy is recommended.[6][7]

    • Use 3-5 equivalents of Fmoc-N3-L-Val-OH.

    • Employ a highly efficient coupling reagent combination such as HATU/HOAt or DIC/Oxyma Pure.[8]

    • Extend the coupling time to 2-4 hours, or perform a double coupling (repeating the coupling step with fresh reagents).

    • Monitor the reaction closely with the Kaiser test. If the test remains positive, extend the coupling time or proceed with a capping step (e.g., with acetic anhydride) to terminate unreacted chains before proceeding to the next amino acid.

  • Peptide Chain Elongation:

    • Repeat the deprotection (Step 2) and coupling (Step 3 or 4) cycles for each amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled and deprotected, wash the peptide-resin thoroughly with DMF, then DCM, and dry under a stream of nitrogen.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIPS. Caution: TFA is highly corrosive and should be handled in a fume hood.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. The azide group is generally stable to these standard TFA cleavage conditions.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS) and analytical HPLC.

Quantitative Data and Performance

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
Coupling ReagentAdditiveBaseTypical Coupling TimeRelative Efficiency for Hindered ResiduesPotential Issues
DICHOBt / Oxyma Pure-1-4 hoursGoodRacemization risk with sensitive residues.[1]
HBTU / TBTUHOBtDIPEA / NMM30-90 minVery GoodCan react with unprotected N-terminus if used in excess.[1]
HATU / HCTUHOAtDIPEA / Collidine15-60 minExcellentHigher cost; HOAt is explosive.[8]
PyBOP-DIPEA / NMM30-90 minVery GoodByproduct (HMPA) is carcinogenic.[8]
COMU-DIPEA15-60 minExcellentMore soluble and safer alternative to HATU.[8]

This table is a generalized summary based on literature for sterically hindered amino acids and may require optimization for N3-L-Val-OH.

Table 2: Representative Yields for Azido-Peptide Synthesis
Peptide SequenceAzido Amino AcidCoupling ConditionsCrude Purity (HPLC)Isolated YieldReference
Ac-Phe-Phe-AzaAla-Gly-NH2β-azido-L-alanineHBTU, DIPEA, 2x2h~75%69%
Ac-Phe-Val-AzaAla-Gly-NH2β-azido-L-alanineHBTU, DIPEA, 2x2h~70%76%
Ac-Phe-Phe-AzaHala-Gly-NH2γ-azido-L-homoalanineHBTU, DIPEA, 2x2h>80%80%
Model PeptideAzidolysineHATU, DIPEA, 0.5h80-91%Not Reported

Note: The data presented is for other azido amino acids. Yields for peptides containing the more sterically hindered N3-L-Val-OH may be lower and require more rigorous optimization of coupling conditions.

Post-Synthesis Modification via Click Chemistry

The incorporated azide moiety serves as a handle for bioorthogonal conjugation. The most common reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage.[2][4]

Click_Chemistry cluster_reactants Reactants cluster_reaction CuAAC Reaction cluster_product Product Azido_Peptide Peptide-Val(N3) Conjugate Peptide-Triazole-Molecule Conjugate Azido_Peptide->Conjugate Alkyne_Molecule Alkyne-Functionalized Molecule (e.g., Dye, PEG, Drug) Alkyne_Molecule->Conjugate Catalyst Cu(I) Catalyst (e.g., CuSO4 / Sodium Ascorbate) Catalyst->Conjugate Solvent Aqueous Buffer Solvent->Conjugate

Caption: Post-synthesis modification via Azide-Alkyne Click Chemistry.

General Protocol for CuAAC Reaction
  • Dissolve the purified azido-peptide in an aqueous buffer (e.g., phosphate buffer, pH 7-8).

  • Add the alkyne-functionalized molecule of interest (1.5-2 equivalents).

  • Prepare a fresh solution of the Cu(I) catalyst. This is typically done by adding a reducing agent like sodium ascorbate (5 eq.) to a solution of copper(II) sulfate (1 eq.).

  • Add the catalyst solution to the peptide/alkyne mixture.

  • Allow the reaction to proceed at room temperature for 1-4 hours.

  • Monitor the reaction by RP-HPLC or mass spectrometry.

  • Purify the resulting peptide conjugate by RP-HPLC.

Conclusion

The incorporation of N3-L-Val-OH (CHA) into peptides is a feasible but challenging endeavor due to steric hindrance. Success relies on the use of potent coupling reagents, extended reaction times, and careful monitoring of reaction completion. The resulting azido-peptides are valuable precursors for the development of novel bioconjugates and therapeutic agents through the highly efficient and specific click chemistry reaction. The protocols and data provided herein serve as a comprehensive guide for researchers to successfully utilize this versatile unnatural amino acid in their peptide synthesis projects.

References

Application Notes and Protocols for N3-L-Val-OH (CHA) in Antibody-Drug Conjugate (ADC) Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The development of effective Antibody-Drug Conjugates (ADCs) relies on the strategic design of each component: the monoclonal antibody (mAb), the cytotoxic payload, and the linker that connects them. The linker is critical, as it must remain stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet be efficiently cleaved to release the payload upon internalization into the target cancer cell.

This document provides detailed application notes and protocols for the use of N3-L-Val-OH (Cyclohexylammonium salt), an azido-functionalized amino acid, as a key building block for constructing advanced ADC linkers. The incorporation of an azide (N3) group facilitates highly specific and efficient "click chemistry" conjugation, while the valine residue is part of an enzymatically cleavable dipeptide sequence, typically Valine-Citrulline (Val-Cit), which is recognized and cleaved by lysosomal proteases like Cathepsin B, an enzyme often upregulated in tumor cells.[1][2][][4] The Val-Cit dipeptide is a well-established motif used in several FDA-approved ADCs.[5][6]

These protocols will guide the user through the synthesis of an Azido-Val-Cit-PABC linker, its conjugation to a payload and an antibody, and subsequent characterization and stability testing.

Section 1: Linker Synthesis via Solid-Phase Peptide Synthesis (SPPS)

The cornerstone of this protocol is the synthesis of a cleavable linker precursor, Azido-Val-Cit-PABC-OH, using solid-phase peptide synthesis (SPPS). This method allows for high yields and purity by anchoring the growing peptide chain to an insoluble resin support.[5][7] We will adapt a high-yielding methodology using 2-chlorotrityl chloride (2-CTC) resin, which is amenable to facile cleavage under mild acidic conditions that preserve other protecting groups.[5]

Workflow for Azido-Val-Cit-PABC Linker Synthesis:

G cluster_0 Step 1: Resin Preparation & First Amino Acid Loading cluster_1 Step 2: Peptide Elongation cluster_2 Step 3: PABC Spacer Attachment cluster_3 Step 4: Cleavage & Purification Resin 2-CTC Resin Load_Cit Load Fmoc-L-Citrulline Resin->Load_Cit Fmoc_Deprotection1 Fmoc Deprotection (Piperidine in DMF) Load_Cit->Fmoc_Deprotection1 Couple_Val Couple N3-L-Val-OH (CHA) (HATU/DIPEA) Fmoc_Deprotection1->Couple_Val Couple_PABC Couple to p-Aminobenzyl alcohol (PABOH) Couple_Val->Couple_PABC Cleavage Cleave from Resin (TFA/TIS/DCM) Couple_PABC->Cleavage Purification Purify by RP-HPLC Cleavage->Purification Final_Product Final_Product Purification->Final_Product Azido-Val-Cit-PABC-OH

Caption: Workflow for the solid-phase synthesis of the Azido-Val-Cit-PABC linker.

Experimental Protocol: Synthesis of Azido-Val-Cit-PABC-OH

This protocol is adapted from high-yielding methods for Val-Cit linker synthesis.[5][6]

  • Resin Loading (Fmoc-L-Citrulline):

    • Swell 2-chlorotrityl chloride (2-CTC) resin (1.0 g, 1.6 mmol/g loading) in anhydrous Dichloromethane (DCM, 10 mL) for 20 min.

    • In a separate flask, dissolve Fmoc-L-Citrulline (1.5 eq, 2.4 mmol) and Diisopropylethylamine (DIPEA) (4 eq, 6.4 mmol) in anhydrous DCM/DMF (3:1, 10 mL).

    • Drain the resin and add the amino acid solution. Agitate at room temperature for 2 hours.

    • Add methanol (1 mL) to cap any unreacted sites on the resin and agitate for 20 min.

    • Drain the resin and wash sequentially with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under high vacuum.

  • Fmoc Deprotection:

    • Swell the resin in DMF (10 mL) for 20 min.

    • Drain and add 20% piperidine in DMF (10 mL). Agitate for 5 min.

    • Drain and repeat the 20% piperidine treatment for 15 min.

    • Wash the resin thoroughly with DMF (5x) and DCM (5x) to remove residual piperidine.

  • Coupling of N3-L-Val-OH (CHA):

    • In a separate flask, pre-activate N3-L-Val-OH (CHA) (2 eq, 3.2 mmol) with HATU (1.95 eq, 3.12 mmol) and DIPEA (4 eq, 6.4 mmol) in DMF (10 mL) for 5 min.

    • Drain the deprotected resin from the previous step and add the activated azido-valine solution.

    • Agitate at room temperature for 2 hours.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive (unreacted amines), repeat the coupling step.

    • Wash the resin with DMF (5x) and DCM (5x).

  • Coupling to p-Aminobenzyl alcohol (PABOH):

    • This step is performed in solution after cleavage, or a PABC-payload moiety can be coupled directly. For the linker precursor, the PABOH is attached. An alternative, often higher-yielding route involves coupling the completed dipeptide to the PABC-payload in solution.[6] For this protocol, we follow the on-resin attachment.

    • Couple a suitable PABC precursor, such as Fmoc-PABC-PNP, using similar conditions as in step 3. After Fmoc deprotection, the linker is ready for payload attachment or cleavage. A more direct but potentially lower-yielding approach is to couple the dipeptide to PABOH in solution post-cleavage.[8]

  • Cleavage from Resin:

    • Wash the final peptide-resin with DCM (5x) and dry under vacuum.

    • Prepare a cleavage cocktail of 1% Trifluoroacetic acid (TFA) and 5% Triisopropylsilane (TIS) in DCM.

    • Add the cleavage cocktail (10 mL) to the resin and agitate for 30 minutes.

    • Filter the resin and collect the filtrate. Wash the resin with additional DCM (3x).

    • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Purification:

    • Dissolve the crude product in a minimal amount of DMF or DMSO.

    • Purify the product by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

    • Collect fractions containing the desired product, confirm by mass spectrometry, and lyophilize to yield the pure Azido-Val-Cit-PABC-OH linker.

Section 2: Drug-Linker Conjugation & Purification

Once the Azido-Val-Cit-PABC-OH linker is synthesized, it must be conjugated to the cytotoxic payload. This typically involves activating the carboxylic acid of the linker and reacting it with an amine group on the payload.

Table 1: Representative Payloads for ADC Development

Payload ClassExampleMechanism of Action
Tubulin InhibitorMonomethyl Auristatin E (MMAE)Disrupts microtubule polymerization
Tubulin InhibitorMaytansinoid (DM1, DM4)Inhibits tubulin polymerization
DNA Damaging AgentPyrrolobenzodiazepine (PBD) DimerDNA cross-linking agent
Topoisomerase I InhibitorExatecan derivative (DXd)Inhibits DNA replication and triggers apoptosis

Protocol: Drug-Linker Synthesis (Example with MMAE)

  • Activation of Linker: Dissolve Azido-Val-Cit-PABC-OH (1.2 eq) in anhydrous DMF. Add HBTU (1.2 eq) and DIPEA (3 eq) and stir for 15 min to form the active ester.

  • Conjugation: In a separate flask, dissolve MMAE (1.0 eq) in anhydrous DMF. Add the activated linker solution to the MMAE solution.

  • Reaction: Stir the reaction mixture under an inert atmosphere (N2 or Argon) at room temperature overnight.

  • Purification: Purify the resulting Azido-Val-Cit-PABC-MMAE drug-linker conjugate by RP-HPLC using a C18 column. Characterize the final product by LC-MS and NMR to confirm identity and purity.

Section 3: Antibody-Drug Conjugation via Click Chemistry

The azide group on the drug-linker allows for its specific conjugation to an antibody that has been engineered to contain a complementary alkyne group. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is preferred as it is bioorthogonal and does not require a cytotoxic copper catalyst.[9][10][11][] The antibody must first be functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO).

Workflow for Site-Specific Antibody-Drug Conjugation:

G cluster_0 Step 1: Antibody Functionalization cluster_1 Step 2: Buffer Exchange cluster_2 Step 3: SPAAC Reaction cluster_3 Step 4: ADC Purification Antibody Monoclonal Antibody (e.g., with engineered Cys or Lys) Functionalization React Antibody with DBCO-NHS Ester Antibody->Functionalization DBCO_NHS DBCO-NHS Ester DBCO_NHS->Functionalization Buffer_Exchange Remove excess DBCO (e.g., Desalting Column) Functionalization->Buffer_Exchange SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Buffer_Exchange->SPAAC Drug_Linker Azido-Val-Cit-PABC-Payload Drug_Linker->SPAAC Purification Purify ADC (e.g., HIC, SEC) SPAAC->Purification Final_ADC Final_ADC Purification->Final_ADC Final Antibody-Drug Conjugate

Caption: Workflow for site-specific ADC synthesis using SPAAC "click chemistry".

Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is adapted from established methods for site-specific antibody labeling.[9][10]

  • Antibody Preparation: Prepare the antibody (e.g., Trastuzumab) at a concentration of 5-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4). If conjugating to engineered cysteines, the antibody may first require reduction with a mild reducing agent like TCEP.

  • Alkyne Functionalization: Prepare a stock solution of DBCO-NHS ester in DMSO. Add a 5-10 fold molar excess of the DBCO-NHS ester to the antibody solution. Incubate at room temperature for 1-2 hours with gentle mixing.

  • Removal of Excess Reagent: Remove the unreacted DBCO-NHS ester by buffer exchange using a desalting column (e.g., Sephadex G-25) or tangential flow filtration, exchanging into a reaction-compatible buffer like PBS.

  • SPAAC Reaction:

    • Prepare the Azido-Val-Cit-PABC-Payload in a compatible solvent like DMSO.

    • Add a 3-5 fold molar excess of the azido-drug-linker to the DBCO-functionalized antibody.

    • Incubate the reaction at 37°C for 4-12 hours or at 4°C for 24-48 hours.[9][10] The reaction progress can be monitored by Hydrophobic Interaction Chromatography (HIC).

  • ADC Purification:

    • Remove unreacted drug-linker and other impurities by Size Exclusion Chromatography (SEC) or tangential flow filtration.[13]

    • To isolate ADC species with a specific drug-to-antibody ratio (DAR), preparative Hydrophobic Interaction Chromatography (HIC) can be employed.[14]

Section 4: ADC Characterization and Stability

Thorough characterization is required to ensure the quality, homogeneity, and stability of the final ADC product.

Table 2: Key Analytical Methods for ADC Characterization

MethodParameter MeasuredTypical Results
Hydrophobic Interaction Chromatography (HIC) Drug-to-Antibody Ratio (DAR), Drug DistributionSeparation of peaks corresponding to DAR0, DAR2, DAR4, etc. Allows calculation of average DAR.[2][15]
Size Exclusion Chromatography (SEC) Aggregation, FragmentationMonomeric peak should be >95%.[8][13]
Mass Spectrometry (LC-MS) Intact mass, DAR confirmationConfirms covalent conjugation and provides precise mass of different DAR species.[16][17]
In Vitro Plasma Stability Assay Linker Stability, Premature Drug ReleaseADC is incubated in plasma; drug release is quantified over time by LC-MS.[18][19]
In Vitro Enzymatic Cleavage Assay Linker Cleavage EfficiencyADC is incubated with Cathepsin B; payload release is measured by HPLC.[1][20]

Protocol: In Vitro Plasma Stability Assay

This protocol describes a method to assess the stability of the ADC linker in plasma.[17][18][19]

  • Incubation: Dilute the ADC to a final concentration of 0.1-1.0 mg/mL in fresh plasma (human, mouse, rat) from a reputable source. Incubate at 37°C.

  • Time Points: Aliquot samples at various time points (e.g., 0, 6, 24, 48, 96, 144 hours). Immediately freeze samples at -80°C to stop any degradation.

  • Sample Preparation:

    • Thaw the plasma samples.

    • To measure released payload, precipitate plasma proteins by adding 3 volumes of cold acetonitrile.

    • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 min.

    • Collect the supernatant containing the released drug-linker.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of released payload. Compare against a standard curve of the free drug-linker.

  • Data Presentation: Plot the percentage of intact ADC or the concentration of released payload over time to determine the stability profile and half-life.

Table 3: Illustrative Plasma Stability Data

Time (hours)ADC Concentration in Human Plasma (% of T0)ADC Concentration in Mouse Plasma (% of T0)
0100%100%
2498%85%
4895%72%
9691%55%
14488%43%
Note: Val-Cit linkers are known to be less stable in rodent plasma compared to human plasma due to cleavage by carboxylesterase enzymes.[20][21] This highlights the importance of using linkers like Glutamic acid-Val-Cit (EVCit) for preclinical mouse studies to improve stability.[22]

Protocol: Cathepsin B Enzymatic Cleavage Assay

This protocol evaluates the specific cleavage of the Val-Cit linker by its target enzyme.[1][20]

  • Enzyme Activation: If using a pro-enzyme form of human Cathepsin B, activate it in an activation buffer (e.g., 25 mM MES, 5 mM DTT, pH 5.0) at 37°C for 15-30 minutes.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the ADC (final concentration ~10-50 µM) with activated Cathepsin B (final concentration ~1-5 µM).

    • Use an assay buffer (e.g., 25 mM MES, 5 mM DTT, pH 5.5).

    • Include a negative control with no enzyme.

  • Incubation: Incubate the reaction at 37°C. Take aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching: Stop the reaction by adding a quenching solution, such as 2 volumes of acetonitrile with 1% TFA. Centrifuge to pellet the precipitated protein.

  • Analysis: Analyze the supernatant by RP-HPLC to monitor the decrease in the ADC peak and the increase in the released payload peak.

  • Data Presentation: Plot the percentage of payload released over time to determine the cleavage kinetics.

Table 4: Illustrative Cathepsin B Cleavage Data

Time (minutes)Payload Released (%)
00
1525
3048
6075
12092

By following these detailed protocols and application notes, researchers can effectively utilize N3-L-Val-OH (CHA) to synthesize and evaluate advanced, cleavable ADCs with site-specific conjugation, contributing to the development of next-generation cancer therapeutics.

References

Application Notes and Protocols for Bioconjugation with L-Azidovaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein modification is a powerful tool in drug development, diagnostics, and fundamental research. The incorporation of non-canonical amino acids (ncAAs) into proteins offers a precise method for introducing bioorthogonal functional groups, enabling controlled conjugation of various moieties such as therapeutic payloads, imaging agents, and polyethylene glycol (PEG). L-azidovaline, an analog of the natural amino acid valine, serves as an excellent probe for this purpose. Its azide group can be selectively reacted with an alkyne-functionalized molecule through "click chemistry," a set of highly efficient and specific reactions.[1][2]

This document provides detailed application notes and protocols for the experimental setup of bioconjugation using L-azidovaline. It covers the site-specific incorporation of L-azidovaline into a target protein expressed in Escherichia coli, followed by bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4]

Key Experimental Workflows

The overall process for bioconjugation with L-azidovaline can be visualized as a two-stage process: first, the incorporation of the unnatural amino acid into the protein of interest, and second, the bioorthogonal conjugation to a molecule of interest.

Bioconjugation_Workflow cluster_incorporation Stage 1: L-Azidovaline Incorporation cluster_conjugation Stage 2: Bioconjugation (Click Chemistry) start Plasmid Engineering (Introduce amber stop codon at desired site) expression Protein Expression in E. coli (in media supplemented with L-azidovaline) start->expression purification1 Purification of Azide-Modified Protein expression->purification1 characterization1 Characterization (e.g., Mass Spectrometry) purification1->characterization1 azide_protein Azide-Modified Protein purification1->azide_protein click_reaction Click Reaction (CuAAC or SPAAC) azide_protein->click_reaction alkyne_molecule Alkyne-Functionalized Molecule (e.g., Drug, Dye) alkyne_molecule->click_reaction purification2 Purification of Bioconjugate click_reaction->purification2 characterization2 Final Characterization (e.g., HPLC, MS, SDS-PAGE) purification2->characterization2

Caption: Overall workflow for bioconjugation with L-azidovaline.

Part 1: Site-Specific Incorporation of L-Azidovaline

This protocol describes the expression of a target protein with L-azidovaline at a specific site in E. coli using an amber codon suppression system.[3]

Experimental Protocol

1. Plasmid Preparation:

  • The gene of interest is cloned into an expression vector.

  • A TAG (amber) stop codon is introduced at the desired site for L-azidovaline incorporation via site-directed mutagenesis.

  • The expression host is co-transformed with the plasmid containing the gene of interest and a separate plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair (e.g., from Methanosarcina mazei) that is specific for L-azidovaline.

2. Protein Expression:

  • A single colony of the transformed E. coli is used to inoculate a starter culture in a suitable medium (e.g., LB) with appropriate antibiotics.

  • The starter culture is grown overnight at 37°C.

  • The overnight culture is used to inoculate a larger volume of minimal medium (e.g., M9) supplemented with all natural amino acids except valine.

  • The culture is grown at 37°C with shaking until it reaches an OD600 of 0.6-0.8.

  • Protein expression is induced (e.g., with IPTG), and L-azidovaline is added to the culture medium to a final concentration of 1-2 mM.

  • The culture is incubated for a further 4-16 hours at a reduced temperature (e.g., 20-30°C) to enhance protein folding and incorporation efficiency.

3. Purification and Characterization of Azide-Modified Protein:

  • Cells are harvested by centrifugation.

  • The cell pellet is resuspended in a lysis buffer and lysed (e.g., by sonication or high-pressure homogenization).

  • The azide-modified protein is purified from the cell lysate using appropriate chromatography techniques (e.g., affinity chromatography based on a purification tag, ion-exchange chromatography, size-exclusion chromatography).

  • The incorporation of L-azidovaline is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The mass of the modified protein will be higher than the wild-type protein by the mass of L-azidovaline minus the mass of valine.

Quantitative Data

The efficiency of L-azidovaline incorporation can vary depending on the protein, the expression system, and the specific site of incorporation.

ParameterTypical ValueAnalytical Method
L-azidovaline concentration in media1-2 mM-
Protein Yield1-10 mg/L of cultureUV-Vis Spectroscopy
Incorporation Efficiency>90% (site-dependent)Mass Spectrometry

Note: The values presented are representative and may require optimization for specific proteins.

Part 2: Bioconjugation via Click Chemistry

Once the azide-modified protein is purified and characterized, it can be conjugated to an alkyne-functionalized molecule of interest using either CuAAC or SPAAC.

A. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and widely used click reaction. However, the copper catalyst can be toxic to living cells and may damage proteins, requiring careful optimization of reaction conditions.[5][6]

CUAAC_Workflow start Start: Purified Azide-Modified Protein and Alkyne-Molecule reagent_prep Prepare Reagent Stocks: - CuSO₄ - Reducing Agent (e.g., Sodium Ascorbate) - Copper Ligand (e.g., THPTA) start->reagent_prep reaction_setup Set up Reaction Mixture: - Azide-Protein in Buffer (pH 7-8) - Add Alkyne-Molecule - Add Copper Ligand - Add CuSO₄ - Initiate with Reducing Agent reagent_prep->reaction_setup incubation Incubate at Room Temperature (1-4 hours) reaction_setup->incubation purification Purify Bioconjugate: (e.g., Size-Exclusion Chromatography, Dialysis) incubation->purification characterization Characterize Final Product: (SDS-PAGE, HPLC, Mass Spectrometry) purification->characterization end End: Purified Bioconjugate characterization->end

Caption: Step-by-step workflow for CuAAC bioconjugation.
  • Reagent Preparation:

    • Prepare stock solutions of CuSO₄ (e.g., 50 mM in water), a reducing agent such as sodium ascorbate (e.g., 100 mM in water, freshly prepared), and a copper-chelating ligand like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (e.g., 50 mM in water).[5]

  • Reaction Setup:

    • In a microcentrifuge tube, dissolve the azide-modified protein in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Add the alkyne-functionalized molecule. A 5- to 20-fold molar excess over the protein is typically used.

    • Add the copper ligand to the reaction mixture.

    • Add CuSO₄.

    • Initiate the reaction by adding the sodium ascorbate solution.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by SDS-PAGE or HPLC.

  • Purification:

    • Remove the excess reagents and catalyst by size-exclusion chromatography, dialysis, or affinity chromatography if a tag is present.

ParameterTypical Value
Protein Concentration1-10 mg/mL
Alkyne-Molecule Excess5-20 molar equivalents
CuSO₄ Concentration0.1-1 mM
Ligand (THPTA) Concentration0.5-5 mM
Sodium Ascorbate Concentration1-5 mM
Reaction Time1-4 hours
Bioconjugation Yield>95%

Note: These are starting conditions and may require optimization.

B. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts spontaneously with azides. This method is advantageous for applications where copper might be detrimental.[7]

SPAAC_Workflow start Start: Purified Azide-Modified Protein and Strained Alkyne (e.g., DBCO) reaction_setup Set up Reaction Mixture: - Azide-Protein in Buffer (pH 7-8) - Add Strained Alkyne start->reaction_setup incubation Incubate at Room Temperature or 37°C (2-24 hours) reaction_setup->incubation purification Purify Bioconjugate: (e.g., Size-Exclusion Chromatography, Dialysis) incubation->purification characterization Characterize Final Product: (SDS-PAGE, HPLC, Mass Spectrometry) purification->characterization end End: Purified Bioconjugate characterization->end

Caption: Step-by-step workflow for SPAAC bioconjugation.
  • Reaction Setup:

    • Dissolve the azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

    • Add the strained alkyne-functionalized molecule (e.g., DBCO-PEG-drug). A 2- to 10-fold molar excess is typically sufficient.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The reaction kinetics are generally slower than CuAAC.[8][9]

  • Purification:

    • Purify the bioconjugate from unreacted starting materials using size-exclusion chromatography or dialysis.

ParameterTypical Value
Protein Concentration1-10 mg/mL
Strained Alkyne Excess2-10 molar equivalents
Reaction Time2-24 hours
Bioconjugation Yield>90%

Note: Reaction times and yields are dependent on the specific strained alkyne used.

Part 3: Characterization of the Bioconjugate

Thorough characterization of the final bioconjugate is crucial to ensure its purity, homogeneity, and integrity.

Analytical Techniques
  • SDS-PAGE: A simple method to visualize the increase in molecular weight of the protein after conjugation. The conjugated protein will show a band shift compared to the unconjugated protein.

  • HPLC (High-Performance Liquid Chromatography): Techniques such as reverse-phase (RP-HPLC) or size-exclusion chromatography (SEC-HPLC) can be used to assess the purity and homogeneity of the bioconjugate.[10][11] The conjugate will have a different retention time compared to the starting materials.

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to determine the precise molecular weight of the bioconjugate, confirming the successful conjugation and determining the drug-to-antibody ratio (DAR) in the case of antibody-drug conjugates.[2][12]

  • UV-Vis Spectroscopy: If the conjugated molecule has a distinct absorbance spectrum, UV-Vis can be used to quantify the degree of labeling.

Conclusion

The use of L-azidovaline in combination with click chemistry provides a robust and versatile platform for the site-specific modification of proteins. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers in drug development and other scientific fields to generate precisely engineered bioconjugates for a wide range of applications. Careful optimization of each step, from protein expression to the final characterization, is essential for achieving high yields of pure and functional bioconjugates.

References

Application Note: N3-L-Val-OH (CHA) as a Versatile Building Block for PROTAC Synthesis via Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that co-opt the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] This tripartite structure induces the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[3][5]

The modular nature of PROTACs lends itself to synthetic strategies that utilize versatile building blocks for rapid and efficient assembly. N3-L-Val-OH (CHA), an L-valine derivative containing a reactive azide (N3) moiety, is an exemplary building block for this purpose.[6][7] The azide group serves as a chemical handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[8][9] This allows for the straightforward and high-yield conjugation of the valine-containing linker component to a POI or E3 ligase ligand that has been functionalized with an alkyne group, streamlining the synthesis of PROTAC libraries for drug discovery and development.[10][11]

Physicochemical Properties of N3-L-Val-OH (CHA)

N3-L-Val-OH is supplied as a cyclohexylamine (CHA) salt to improve its stability and handling.

PropertyValueReference
Chemical Name (2S)-2-azido-3-methylbutanoic acid;cyclohexanamine[7]
Molecular Formula C11H22N4O2[7]
Molecular Weight 242.32 g/mol [7]
CAS Number 1217462-63-9[7]
Appearance White to off-white solid powder[7]
Key Functional Group Azide (-N3) for Click Chemistry[6]

Application in PROTAC Synthesis

The primary application of N3-L-Val-OH (CHA) is as a linker precursor in the modular synthesis of PROTACs. The valine core provides a defined stereochemistry and spatial arrangement within the linker, while the azide group enables covalent linkage to another part of the PROTAC molecule via the highly efficient and specific CuAAC reaction.

A typical synthetic workflow involves preparing two key fragments: one containing an alkyne handle and the other containing the azide from N3-L-Val-OH. For instance, a POI ligand can be modified with a terminal alkyne, while an E3 ligase ligand (e.g., for VHL or Cereblon) is first coupled to N3-L-Val-OH. These two fragments are then joined in the final step using CuAAC conditions to yield the complete PROTAC molecule.

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Final Assembly POI_ligand POI Ligand Alkyne_mod Alkyne-modified POI Ligand POI_ligand->Alkyne_mod Functionalization Final_PROTAC Final PROTAC Alkyne_mod->Final_PROTAC CuAAC 'Click' Reaction (CuSO4, NaAsc) E3_ligand E3 Ligase Ligand Azide_linker Azide-Linker-E3 Ligand E3_ligand->Azide_linker N3_Val N3-L-Val-OH N3_Val->Azide_linker Amide Coupling Azide_linker->Final_PROTAC

Caption: Modular PROTAC synthesis workflow using N3-L-Val-OH.

PROTAC Mechanism of Action: Key Signaling Pathway

Once synthesized, the PROTAC orchestrates a series of intracellular events to induce protein degradation. It acts as a molecular bridge, bringing the target POI and an E3 ubiquitin ligase into close proximity to form a ternary complex.[2] Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the POI.[1] This polyubiquitination serves as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged POI into small peptides, effectively removing it from the cell.[3] The PROTAC molecule is then released and can catalyze further rounds of degradation.[1]

G POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycling PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->E3 E1/E2 Activation Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

Evaluating a novel PROTAC requires a systematic workflow, from synthesis and characterization to cellular activity assessment.

G cluster_0 Synthesis & Purity cluster_1 Biochemical & Cellular Assays Synth PROTAC Synthesis (Protocol 1) QC Purification & QC (HPLC, LCMS, NMR) Synth->QC Binding Target Binding Assays (SPR, TSA, FP) QC->Binding Degradation Western Blot for Degradation (Protocol 2) QC->Degradation DoseResponse DC50 / Dmax Determination (Protocol 3) Degradation->DoseResponse

Caption: Experimental workflow for PROTAC evaluation.

Protocol 1: General Synthesis of a PROTAC using N3-L-Val-OH (CHA) via CuAAC

This protocol describes a representative final step for joining an alkyne-functionalized POI-binding fragment with an azide-functionalized linker-E3 ligase fragment.

Materials:

  • Alkyne-functionalized POI ligand (Fragment A)

  • Azide-Linker-E3 Ligase Ligand (Fragment B, synthesized using N3-L-Val-OH)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • Solvent system (e.g., THF/H2O/tBuOH or DMSO)

  • Nitrogen or Argon gas

  • Stir plate and vials

Procedure:

  • In a clean vial, dissolve the alkyne-functionalized POI ligand (1.0 eq) and the azide-linker-E3 ligase ligand (1.1 eq) in the chosen solvent system (e.g., a 1:1:1 mixture of tBuOH:H2O:THF).

  • Degas the solution by bubbling with nitrogen or argon for 10-15 minutes to remove oxygen.

  • In a separate vial, prepare fresh aqueous solutions of copper(II) sulfate (0.1 eq) and sodium ascorbate (0.5 eq).

  • Add the copper(II) sulfate solution to the reaction mixture, followed immediately by the sodium ascorbate solution. The solution may change color.

  • Seal the vial and stir the reaction mixture vigorously at room temperature for 4-16 hours.

  • Monitor the reaction progress by LC-MS or TLC until the starting materials are consumed.

  • Upon completion, dilute the reaction mixture with an appropriate solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using flash column chromatography or preparative HPLC to obtain the final PROTAC.

  • Confirm the identity and purity of the final PROTAC by HRMS and NMR spectroscopy.[8]

Protocol 2: Western Blot for Measuring Protein Degradation

This protocol is used to quantify the reduction of a target protein in cells following PROTAC treatment.[12]

Materials:

  • Cultured cells expressing the target protein

  • PROTAC stock solution (in DMSO) and vehicle control (DMSO)

  • Cell culture media and plates

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, electrophoresis and transfer equipment

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-Actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL) and imaging system

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add lysis buffer to each well, incubate on ice for 15 minutes, then scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant for each sample using a BCA assay.[12]

  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add an equal volume of 2x Laemmli buffer and boil at 95-100°C for 5-10 minutes.[12]

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.[12]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the POI overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.[12]

  • Re-probing: Strip the membrane (if necessary) and re-probe with the loading control antibody following the same immunoblotting steps.

Protocol 3: Determination of DC50 and Dmax

This protocol uses the data from the Western Blot dose-response experiment to calculate key degradation parameters.

Procedure:

  • Densitometry: Quantify the band intensities for the target protein and the loading control for each lane using densitometry software (e.g., ImageJ).[13]

  • Normalization: For each lane, normalize the target protein band intensity to its corresponding loading control band intensity.

  • Calculate Percent Degradation: Express the normalized protein level in each PROTAC-treated sample as a percentage of the vehicle-treated control. The percent degradation is (100% - % remaining protein).

  • Data Analysis: Plot the percent degradation against the logarithm of the PROTAC concentration.

  • Curve Fitting: Fit the data to a non-linear regression model (e.g., [inhibitor] vs. response -- variable slope) using graphing software like GraphPad Prism.

  • Determine Parameters: From the fitted curve, determine the DC50 (the concentration of PROTAC that induces 50% of the maximal degradation) and the Dmax (the maximum percentage of degradation achieved).[12]

Data Presentation

Quantitative data is crucial for comparing the efficacy of different PROTACs. The following tables provide examples of how to structure such data.

Table 2: Example Binding Affinity Data for PROTAC Components

CompoundTargetAssay TypeKd or IC50 (nM)
POI LigandTarget Protein XSPR85
E3 Ligand (VHL)VHLFP Assay150
PROTAC-01Target Protein XITC110
PROTAC-01VHLTR-FRET180

Table 3: Example Protein Degradation Data for a PROTAC Series

PROTAC IDCell LineTarget ProteinDC50 (nM)[14]Dmax (%)[14]
PROTAC-01Breast Cancer (MCF7)p38α25.5>95
PROTAC-02Osteosarcoma (U2OS)p38α12.8>95[13]
PROTAC-03Breast Cancer (MCF7)p38α150.275
Negative ControlBreast Cancer (MCF7)p38α>10,000<10

References

Application Notes & Protocols: Metabolic Labeling of Proteins with Azido-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The ability to specifically label and identify newly synthesized proteins is a powerful tool for understanding cellular responses to various stimuli, identifying drug targets, and elucidating complex biological processes. One of the most effective methods for this is Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT). This technique involves the metabolic incorporation of a non-canonical amino acid containing a bioorthogonal handle, such as an azide group, into nascent polypeptide chains.[1][2]

While this document addresses the user's interest in N3-L-Val-OH, the most extensively documented and widely utilized azido-amino acid for protein labeling is L-Azidohomoalanine (AHA), an analog of L-methionine.[3][4] The cellular protein synthesis machinery recognizes AHA and incorporates it into newly made proteins in place of methionine.[4][5] The incorporated azide group then serves as a chemical handle for covalent modification via highly selective "click chemistry" reactions.[6][7] This allows for the attachment of various reporter tags for visualization or affinity purification.

These notes provide an overview of the technology and detailed protocols using L-Azidohomoalanine (AHA) as a representative and validated reagent for labeling newly synthesized proteins in mammalian cells.

Application Notes

Overview of the Technology

The BONCAT methodology is a two-step process:

  • Metabolic Labeling: Cells are cultured in a medium where L-methionine is replaced with its azide-bearing surrogate, L-Azidohomoalanine (AHA).[1] During active protein synthesis, AHA is incorporated into the primary structure of new proteins. This step effectively endows a whole generation of newly synthesized proteins with a unique chemical reporter—the azide group—that is absent from pre-existing proteins.[3][8]

  • Bioorthogonal Ligation (Click Chemistry): The azide-labeled proteins are then detected by covalently attaching a reporter molecule. The most common ligation method is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a "click" reaction.[6][7] This reaction is highly specific, efficient, and occurs under biocompatible conditions.[6] An alkyne-functionalized reporter tag (e.g., a fluorophore for imaging or biotin for purification) is "clicked" onto the azide-modified proteins.[1][7]

This strategy allows for the selective detection and isolation of proteins synthesized within a specific time window, providing a dynamic snapshot of the cellular proteome.[3][9]

Key Applications
  • Visualization of Protein Synthesis (FUNCAT): By clicking a fluorescent alkyne to azide-labeled proteins, researchers can visualize the spatial and temporal dynamics of new protein synthesis within cells and tissues (Fluorescent Non-Canonical Amino Acid Tagging).[8]

  • Proteomic Profiling (BONCAT): Using an alkyne-biotin tag, newly synthesized proteins can be affinity-purified on streptavidin resins.[10] The enriched proteins can then be identified and quantified by mass spectrometry, providing insights into the cellular response to stimuli like drug treatment or stress.[1][3]

  • Cell-Type-Specific Labeling: In complex multicellular systems, this method can be adapted to label proteins in specific cell types by expressing a mutant aminoacyl-tRNA synthetase that preferentially utilizes the non-canonical amino acid.[9][11]

Quantitative Parameters for Metabolic Labeling

The efficiency and success of the labeling experiment depend on several factors, which are summarized below.

ParameterTypical RangeNotes
AHA Concentration 25 - 100 µMHigher concentrations can be toxic to some cell lines. Optimization is recommended.
Labeling Duration 1 - 24 hoursShorter times capture rapid changes; longer times increase the signal of labeled proteins.
Methionine Depletion 30 - 60 minPre-incubating cells in methionine-free media enhances the incorporation efficiency of AHA.[2]
Cell Density 50 - 80% ConfluencyLabeling should be performed on actively growing, healthy cells for optimal protein synthesis.

Experimental Workflows & Chemical Reactions

Below are diagrams illustrating the overall experimental workflow for BONCAT/FUNCAT and the underlying click chemistry reaction.

BONCAT_Workflow cluster_labeling Step 1: Metabolic Labeling cluster_lysis Step 2: Lysis & Ligation cluster_analysis Step 3: Downstream Analysis cells Mammalian Cells labeling Incubate with L-Azidohomoalanine (AHA) cells->labeling labeled_cells Cells with N3-Labeled Newly Synthesized Proteins labeling->labeled_cells lysis Cell Lysis labeled_cells->lysis click Click Chemistry Reaction (CuAAC) lysis->click funcat Fluorescence Imaging (FUNCAT) click->funcat Fluorophore Reporter boncat Affinity Purification (BONCAT) click->boncat Biotin Reporter reporter Alkyne-Reporter (Biotin or Fluorophore) reporter->click ms Mass Spectrometry boncat->ms

Caption: Overall experimental workflow for BONCAT and FUNCAT.

Click_Chemistry protein Protein-N3 (Azide-labeled Protein) catalyst + Cu(I) Catalyst protein->catalyst reporter Alkyne-Reporter reporter->catalyst product Protein-Triazole-Reporter (Stable Labeled Product) catalyst->product

Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with AHA

This protocol describes the metabolic incorporation of L-Azidohomoalanine (AHA) into newly synthesized proteins in adherent mammalian cells.

Materials:

  • Adherent mammalian cells (e.g., HeLa, HEK293T)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Methionine-free DMEM

  • L-glutamine, Penicillin-Streptomycin

  • L-Azidohomoalanine (AHA)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a culture plate (e.g., 6-well plate or 10 cm dish) and grow until they reach 70-80% confluency.

  • Methionine Depletion:

    • Aspirate the complete growth medium from the cells.

    • Wash the cells once with warm PBS.

    • Add pre-warmed methionine-free medium supplemented with L-glutamine and dialyzed FBS.

    • Incubate the cells for 45 minutes at 37°C and 5% CO2 to deplete intracellular methionine pools.

  • AHA Labeling:

    • Prepare the labeling medium: methionine-free DMEM supplemented with a final concentration of 50 µM AHA. Note: The optimal AHA concentration should be determined empirically for each cell line.

    • Remove the depletion medium and add the AHA labeling medium to the cells.

    • Incubate for the desired time (e.g., 4-8 hours) at 37°C and 5% CO2.

  • Cell Harvesting:

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • The cells are now ready for lysis and downstream click chemistry applications (Protocol 2 or 3). Cells can be lysed immediately or stored as a pellet at -80°C.

Protocol 2: In-Lysate Click Chemistry for Protein Purification (BONCAT)

This protocol details the ligation of an alkyne-biotin tag to AHA-labeled proteins in cell lysate for subsequent affinity purification.

Materials:

  • AHA-labeled cell pellet (from Protocol 1)

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Alkyne-Biotin (e.g., Biotin-PEG4-Alkyne)

  • Click Reaction Mix Components:

    • Tris(2-carboxyethyl)phosphine hydrochloride (TCEP)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

    • Copper(II) sulfate (CuSO4)

  • Streptavidin-agarose beads

Procedure:

  • Cell Lysis:

    • Resuspend the cell pellet in ice-cold lysis buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube. Determine protein concentration using a standard assay (e.g., BCA).

  • Click Chemistry Reaction:

    • In a microcentrifuge tube, combine the following in order (for a 1 mg total protein sample):

      • Cell lysate (e.g., 1 mg in 450 µL)

      • Alkyne-Biotin (100 µM final concentration)

      • TCEP (1 mM final concentration, freshly prepared)

      • TBTA (100 µM final concentration)

    • Vortex briefly to mix.

    • Add CuSO4 to a final concentration of 1 mM.

    • Incubate the reaction for 1-2 hours at room temperature with gentle rotation.

  • Affinity Purification:

    • Equilibrate streptavidin-agarose beads by washing three times with lysis buffer.

    • Add the equilibrated beads to the click reaction lysate.

    • Incubate for 2 hours at 4°C with end-over-end rotation to capture biotinylated proteins.

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads extensively (e.g., 3 times with lysis buffer containing 0.1% SDS, followed by 3 times with PBS) to remove non-specifically bound proteins.

    • Elute the captured proteins by boiling the beads in SDS-PAGE sample buffer for 10 minutes. The eluate is now ready for analysis by Western blot or mass spectrometry.

Protocol 3: In Situ Click Chemistry for Fluorescence Imaging (FUNCAT)

This protocol is for fluorescently tagging AHA-labeled proteins directly in fixed cells for imaging.[8]

Materials:

  • AHA-labeled cells grown on glass coverslips (from Protocol 1)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.5% Triton X-100 in PBS

  • Alkyne-Fluorophore (e.g., Alkyne-Alexa Fluor 488)

  • Click Reaction Buffer Components (same as Protocol 2)

  • DAPI stain (for nuclear counterstaining)

  • Mounting Medium

Procedure:

  • Fixation and Permeabilization:

    • Wash AHA-labeled cells on coverslips once with warm PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail. For a 500 µL reaction, combine:

      • PBS (475 µL)

      • Alkyne-Fluorophore (1-5 µM final concentration)

      • CuSO4 (1 mM final concentration)

      • TCEP (1 mM final concentration)

      • TBTA (100 µM final concentration)

    • Important: Add the components in the order listed, vortexing gently after each addition.

    • Invert the coverslip onto a drop of the click reaction cocktail on a piece of parafilm.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Staining:

    • Wash the coverslips three times with PBS.

    • If desired, counterstain nuclei with DAPI for 5 minutes.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslip onto a glass slide using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with filter sets appropriate for the chosen fluorophore and DAPI.

References

Application Note: LC-MS Analysis of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Product of N3-L-Val-OH (CHA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The "click chemistry" concept, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has become a cornerstone in drug discovery, bioconjugation, and materials science due to its high efficiency, specificity, and biocompatibility. This application note provides a detailed protocol for the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of the reaction between (S)-2-azido-3-methylbutanoic acid (N3-L-Val-OH) and propargylamine. The resulting product is a 1,4-disubstituted 1,2,3-triazole. This method is crucial for monitoring reaction progress, confirming product identity, and assessing purity.

Reaction Scheme

The CuAAC reaction involves the coupling of an azide (N3-L-Val-OH) and a terminal alkyne (propargylamine) in the presence of a copper(I) catalyst to form a stable triazole ring.

Reaction:

N3-L-Val-OH + Propargylamine --(Cu(I))--> (S)-3-methyl-2-(4-((aminomethyl)-1H-1,2,3-triazol-1-yl))butanoic acid

Experimental Protocols

Materials and Reagents
  • N3-L-Val-OH (Cyclohexylammonium salt, CHA)

  • Propargylamine

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • Deionized water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

Sample Preparation
  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, dissolve N3-L-Val-OH (1.0 equivalent) and propargylamine (1.1 equivalents) in a 1:1 mixture of deionized water and acetonitrile.

    • Prepare a fresh solution of sodium ascorbate (100 mM) in deionized water.

    • Prepare a solution of CuSO4·5H2O (50 mM) in deionized water.

  • Initiation of the Click Reaction:

    • To the mixture of azide and alkyne, add the sodium ascorbate solution to a final concentration of 5 mM.

    • Add the CuSO4·5H2O solution to a final concentration of 1 mM to initiate the reaction.

    • Vortex the mixture gently and allow it to react at room temperature.

  • Time-Point Sampling for Reaction Monitoring:

    • At various time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw a 10 µL aliquot of the reaction mixture.

    • Quench the reaction by diluting the aliquot 1:100 in a solution of 50:50 water:acetonitrile with 0.1% formic acid.

    • Filter the diluted samples through a 0.22 µm syringe filter before LC-MS analysis.

LC-MS Instrumentation and Conditions
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

  • Mass Spectrometer: A mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm) is recommended for good separation of the polar reactants from the less polar product.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

Time (min)% Mobile Phase B
0.05
1.05
8.095
10.095
10.15
12.05
  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • MS Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Range: m/z 50 - 500

Data Presentation

The following tables summarize the expected quantitative data for the reactants and the triazole product. The m/z values are calculated for the monoisotopic masses of the protonated molecules ([M+H]+). Retention times are estimated based on the polarity of the compounds under the specified reversed-phase chromatography conditions.

Table 1: Expected m/z Values

CompoundMolecular FormulaMonoisotopic MassExpected [M+H]+ (m/z)
N3-L-Val-OHC5H9N3O2143.0695144.0768
PropargylamineC3H5N55.042256.0495
Triazole ProductC8H14N4O2198.1117199.1190

Table 2: Estimated Retention Times and Key Identifying Ions

CompoundEstimated Retention Time (min)Key Identifying Ions (m/z)
Propargylamine~1.556.05
N3-L-Val-OH~2.8144.08
Triazole Product~5.2199.12

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing prep_reactants Prepare Reactants: N3-L-Val-OH Propargylamine mix Mix Reactants and Catalyst prep_reactants->mix prep_catalyst Prepare Catalyst: CuSO4 Sodium Ascorbate prep_catalyst->mix reaction Incubate at Room Temperature (Time-Course Sampling) mix->reaction quench Quench and Dilute Aliquots reaction->quench filter Filter Samples (0.22 µm) quench->filter lc_separation Reversed-Phase HPLC Separation (C18 Column) filter->lc_separation ms_detection ESI+ Mass Spectrometry (m/z 50-500 Scan) lc_separation->ms_detection chromatogram Extract Ion Chromatograms (EIC) ms_detection->chromatogram quantify Integrate Peak Areas chromatogram->quantify identify Confirm Product Identity (m/z and Retention Time) chromatogram->identify

Caption: Experimental workflow for LC-MS analysis of the CuAAC reaction.

Expected Results and Discussion

The LC-MS analysis will allow for the clear differentiation of the reactants and the triazole product based on both their retention times and their mass-to-charge ratios.

  • Chromatographic Separation: Due to its higher polarity, propargylamine is expected to elute first, followed by the slightly less polar N3-L-Val-OH. The triazole product, being significantly less polar than the reactants due to the formation of the heterocyclic ring and the consumption of the polar azide and alkyne functional groups, will have a longer retention time on the C18 column.

  • Mass Spectrometric Detection: In positive ESI mode, all three compounds are expected to be readily detected as their protonated molecules, [M+H]+. The extracted ion chromatograms (EICs) for the m/z values listed in Table 1 should be used to monitor the consumption of the reactants and the formation of the product over time.

  • Reaction Monitoring: By analyzing the samples taken at different time points, a reaction profile can be generated. This will show a decrease in the peak areas of N3-L-Val-OH and propargylamine, and a corresponding increase in the peak area of the triazole product, confirming the progression of the reaction.

Conclusion

The described LC-MS method provides a robust and reliable approach for the analysis of the CuAAC reaction products of N3-L-Val-OH. This protocol is essential for researchers in drug development and related fields for reaction monitoring, product characterization, and purity assessment. The clear separation and specific mass detection allow for unambiguous identification and quantification of the key components in the reaction mixture.

Application Notes and Protocols for the Purification of N³-L-Valine Cyclohexylammonium Salt Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the purification of N³-L-Valine Cyclohexylammonium Salt (CHA) derivatives. The focus is on obtaining high-purity compounds suitable for downstream applications such as peptide synthesis, drug discovery, and other research and development activities. The methodologies described herein are based on established chemical principles and purification techniques for analogous amino acid derivatives. The primary techniques covered are flash chromatography for the purification of the N-protected intermediate and recrystallization for the final purification of the cyclohexylammonium salt.

Data Presentation

The following table summarizes the expected quantitative data for the purification of a representative N³-L-Valine derivative, from the crude product to the final crystalline CHA salt. These values are representative and may vary depending on the specific derivative and experimental conditions.

Purification StageMethodTypical Yield (%)Purity (%) by HPLCKey Impurities Removed
Crude Product--50-70Unreacted starting materials, coupling reagents, side-products
After Flash ChromatographySilica Gel Chromatography75-90>95Non-polar impurities, excess reagents
Final Product (CHA Salt)Recrystallization85-95>99.5Isomeric impurities, residual solvents, minor polar contaminants

Experimental Protocols

Protocol 1: Purification of Crude N³-L-Valine by Flash Chromatography

Objective: To remove non-polar impurities and unreacted reagents from the crude N³-L-Valine product.

Materials:

  • Crude N³-L-Valine

  • Silica gel (40-63 µm particle size)

  • Solvents: Ethyl acetate (EtOAc), Hexanes, Dichloromethane (DCM)

  • Flash chromatography system (e.g., CombiFlash® or similar)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC visualization agent (e.g., potassium permanganate stain)

Procedure:

  • Sample Preparation: Dissolve the crude N³-L-Valine in a minimal amount of dichloromethane (DCM).

  • Dry Loading (Recommended): To the solution from step 1, add silica gel (approximately 2-3 times the mass of the crude product). Concentrate the slurry under reduced pressure to obtain a dry, free-flowing powder. This dry-loaded sample will be loaded onto the column.

  • Column Packing: Prepare a silica gel column appropriate for the scale of the purification. Equilibrate the column with the starting mobile phase (e.g., 10% Ethyl acetate in Hexanes).

  • Loading: Carefully load the dry-loaded sample onto the top of the equilibrated column.

  • Elution: Begin the elution with the starting mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be from 10% to 50% Ethyl acetate in Hexanes over 20-30 column volumes.

  • Fraction Collection: Collect fractions based on the UV absorbance profile or by using an automated fraction collector.

  • TLC Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. A suitable TLC mobile phase can be determined prior to the flash chromatography (e.g., 30% Ethyl acetate in Hexanes).

  • Pooling and Concentration: Combine the pure fractions and concentrate them under reduced pressure to yield the purified N³-L-Valine as an oil or solid.

Protocol 2: Formation and Recrystallization of N³-L-Valine Cyclohexylammonium (CHA) Salt

Objective: To obtain a highly pure, crystalline solid of the N³-L-Valine derivative that is stable for storage and easy to handle.

Materials:

  • Purified N³-L-Valine (from Protocol 1)

  • Cyclohexylamine (CHA)

  • Solvents: Ethyl acetate (EtOAc), Diethyl ether, Hexanes

  • Stir plate and magnetic stir bar

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Salt Formation:

    • Dissolve the purified N³-L-Valine (1 equivalent) in a suitable solvent such as ethyl acetate or diethyl ether.

    • Slowly add cyclohexylamine (1.0-1.1 equivalents) to the solution while stirring at room temperature.

    • A precipitate of the cyclohexylammonium salt should form. Continue stirring for 30-60 minutes to ensure complete salt formation.

  • Recrystallization:

    • Isolate the crude salt by filtration.

    • To recrystallize, dissolve the salt in a minimal amount of a hot solvent mixture, such as ethyl acetate with a small amount of methanol if needed to achieve dissolution.

    • Once dissolved, slowly add a less polar solvent, such as hexanes or diethyl ether, until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator (4°C) to promote crystallization.

    • Collect the crystalline product by filtration using a Buchner funnel.

    • Wash the crystals with a cold, non-polar solvent (e.g., cold diethyl ether or hexanes) to remove any residual soluble impurities.

    • Dry the crystals under vacuum to a constant weight.

Visualizations

Purification_Workflow Crude Crude N³-L-Valine FlashChrom Flash Chromatography (Silica Gel) Crude->FlashChrom Dissolution & Loading PurifiedInter Purified N³-L-Valine FlashChrom->PurifiedInter Elution & Fraction Collection SaltFormation CHA Salt Formation PurifiedInter->SaltFormation Add Cyclohexylamine Recrystallization Recrystallization SaltFormation->Recrystallization Dissolution in Hot Solvent FinalProduct Pure Crystalline N³-L-Val-OH (CHA) Recrystallization->FinalProduct Cooling & Filtration

Caption: Overall workflow for the purification of N³-L-Val-OH (CHA) derivatives.

Flash_Chromatography_Logic cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation Prep Sample Preparation Dissolve crude product in minimum DCM. Add silica for dry loading. Column Column Preparation Pack silica gel column. Equilibrate with starting mobile phase. Prep->Column Load Load dry sample onto the column Column->Load Elute Elute with a gradient of increasing polarity (e.g., Hexanes/EtOAc) Load->Elute Collect Collect fractions based on UV detection Elute->Collect TLC Analyze fractions by TLC Collect->TLC Pool Combine pure fractions TLC->Pool Concentrate Concentrate under reduced pressure Pool->Concentrate

Caption: Logical steps involved in the flash chromatography purification protocol.

Recrystallization_Pathway Start Purified N³-L-Valine (in EtOAc/Ether) AddCHA Add Cyclohexylamine (1.0-1.1 eq) Start->AddCHA Precipitate Crude CHA Salt Precipitate AddCHA->Precipitate Dissolve Dissolve in Minimal Hot Solvent Precipitate->Dissolve Cool Slow Cooling (RT then 4°C) Dissolve->Cool Crystals Formation of Pure Crystals Cool->Crystals FilterWash Filter and Wash with Cold Solvent Crystals->FilterWash Final Dry Crystalline N³-L-Val-OH (CHA) FilterWash->Final

Caption: Pathway for the formation and recrystallization of the CHA salt.

In Vivo Applications of N3-L-Val-OH (CHA): A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Leveraging L-Azidovaline for In Vivo Metabolic Labeling of Newly Synthesized Proteins

The field of chemical biology has been revolutionized by the advent of bioorthogonal chemistry, enabling the study of biological processes in their native environment.[1] Among these powerful tools, the use of non-canonical amino acids (ncAAs) for metabolic labeling has emerged as a robust method to investigate protein synthesis, trafficking, and turnover in living organisms.[2][3][4][5] N3-L-Val-OH (CHA), an azide-containing analog of the essential amino acid L-valine, presents a valuable reagent for these studies. Once introduced to a biological system, N3-L-Val-OH is recognized by the endogenous translational machinery and incorporated into nascent polypeptide chains in place of valine. The embedded azide moiety serves as a chemical handle for subsequent bioorthogonal ligation, most commonly via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), also known as "click chemistry".[6] This allows for the selective attachment of reporter molecules, such as fluorophores for imaging or biotin for affinity purification and subsequent proteomic analysis.

This document provides detailed protocols and application notes for the in vivo use of N3-L-Val-OH (CHA), designed for researchers, scientists, and drug development professionals. While specific quantitative data for the in vivo application of N3-L-Val-OH (CHA) is limited in the current literature, the provided protocols are based on well-established methodologies for other azido-amino acids, such as L-azidohomoalanine (AHA), and serve as a comprehensive guide for experimental design and execution.[3][4][7][8]

Principle of the Method

The experimental workflow for in vivo metabolic labeling with N3-L-Val-OH (CHA) involves three main stages:

  • Metabolic Labeling: Administration of N3-L-Val-OH (CHA) to the biological system of interest (e.g., cell culture or animal model). The cells' translational machinery incorporates the analog into newly synthesized proteins.

  • Bioorthogonal Ligation (Click Chemistry): The azide-modified proteins are selectively reacted with a reporter molecule containing a complementary alkyne group. This reaction is highly specific and does not interfere with native biological processes.

  • Downstream Analysis: The labeled proteins can be visualized by fluorescence microscopy, or enriched and identified using mass spectrometry-based proteomics.

Key Considerations for Experimental Design

Due to the limited specific data on N3-L-Val-OH (CHA), several parameters should be carefully optimized for each experimental system. The following table, based on studies with the methionine analog L-azidohomoalanine (AHA), highlights key variables to consider.

ParameterConsiderationRecommended Starting Range (based on AHA studies)
Concentration of N3-L-Val-OH (CHA) The optimal concentration should be sufficient for detectable incorporation without inducing toxicity or significantly altering protein synthesis rates.In vitro (cell culture): 1-4 mMIn vivo (animal models): 0.1 mg/g body weight
Labeling Duration The time of exposure to N3-L-Val-OH (CHA) will determine the population of labeled proteins (i.e., short pulse for rapid synthesis events, long chase for turnover studies).In vitro: 10 minutes to 72 hoursIn vivo: 30 minutes to several days
Route of Administration (in vivo) The method of delivery will influence the bioavailability and biodistribution of the amino acid analog.Intraperitoneal (IP) injection, oral gavage, or inclusion in diet/drinking water.
Toxicity Assessment It is crucial to evaluate any potential adverse effects of N3-L-Val-OH (CHA) on the model system.Monitor animal behavior, weight, and perform histological analysis of key organs. For cell culture, assess viability and proliferation.
Click Chemistry Reagents The choice between CuAAC and SPAAC will depend on the experimental context. CuAAC is generally faster but the copper catalyst can be toxic to living cells. SPAAC is copper-free but may have slower kinetics.For cell lysates and fixed tissues, CuAAC is often suitable. For live-cell imaging, SPAAC is preferred.

Experimental Protocols

The following are generalized protocols for the in vivo application of N3-L-Val-OH (CHA). It is imperative to optimize these protocols for your specific experimental system.

Protocol 1: In Vivo Metabolic Labeling of a Mouse Model

Materials:

  • N3-L-Val-OH (CHA)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Anesthesia (e.g., isoflurane)

  • Tissue homogenization buffer (e.g., RIPA buffer with protease inhibitors)

  • Click chemistry reagents (e.g., alkyne-biotin or alkyne-fluorophore, copper(II) sulfate, reducing agent like sodium ascorbate, and a copper-chelating ligand like THPTA for CuAAC)

  • Streptavidin-agarose beads (for biotinylated protein enrichment)

  • SDS-PAGE and Western blot reagents

  • Mass spectrometer for proteomic analysis

Procedure:

  • Preparation of N3-L-Val-OH (CHA) Solution: Dissolve N3-L-Val-OH (CHA) in sterile PBS to the desired concentration. Ensure complete dissolution.

  • Animal Administration: Administer the N3-L-Val-OH (CHA) solution to the mice via the chosen route (e.g., intraperitoneal injection). A typical starting dose, extrapolated from AHA studies, is 0.1 mg/g body weight.

  • Labeling Period: Allow the metabolic labeling to proceed for the desired duration. This can range from a few hours to several days depending on the biological question.

  • Tissue Harvest: At the end of the labeling period, euthanize the mouse and harvest the tissues of interest. Immediately snap-freeze the tissues in liquid nitrogen or proceed with homogenization.

  • Protein Extraction: Homogenize the tissues in ice-cold lysis buffer containing protease inhibitors. Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the proteome.

  • Click Chemistry Reaction (CuAAC): a. To the protein lysate, add the alkyne-reporter (e.g., alkyne-biotin), copper(II) sulfate, a copper-chelating ligand, and a freshly prepared solution of a reducing agent. b. Incubate the reaction at room temperature for 1-2 hours with gentle agitation.

  • Analysis of Labeled Proteins:

    • For Visualization (with alkyne-fluorophore): Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence scanning.

    • For Proteomics (with alkyne-biotin): a. Enrich the biotinylated proteins using streptavidin-agarose beads. b. Wash the beads extensively to remove non-specifically bound proteins. c. Elute the bound proteins and prepare them for mass spectrometry analysis (e.g., by on-bead digestion with trypsin).

Protocol 2: Metabolic Labeling in Cell Culture

Materials:

  • N3-L-Val-OH (CHA)

  • Valine-free cell culture medium

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Click chemistry reagents as in Protocol 1

Procedure:

  • Cell Culture Preparation: Plate cells and allow them to adhere and grow to the desired confluency.

  • Media Exchange: Gently aspirate the growth medium and wash the cells with PBS. Add valine-free medium supplemented with dFBS and the desired concentration of N3-L-Val-OH (CHA) (starting at 1-4 mM).

  • Labeling: Incubate the cells for the desired period.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in an appropriate lysis buffer.

  • Click Chemistry and Analysis: Proceed with the click chemistry reaction and downstream analysis as described in Protocol 1.

Visualizations

Experimental_Workflow cluster_labeling Metabolic Labeling cluster_ligation Bioorthogonal Ligation cluster_analysis Downstream Analysis N3-L-Val-OH (CHA) N3-L-Val-OH (CHA) In Vivo System In Vivo System N3-L-Val-OH (CHA)->In Vivo System Administration Nascent Proteins with N3 Nascent Proteins with N3 In Vivo System->Nascent Proteins with N3 Incorporation Click Reaction Click Reaction Nascent Proteins with N3->Click Reaction Lysis Labeled Proteome Labeled Proteome Click Reaction->Labeled Proteome Alkyne-Reporter Alkyne-Reporter Alkyne-Reporter->Click Reaction Imaging Imaging Labeled Proteome->Imaging Fluorophore Proteomics Proteomics Labeled Proteome->Proteomics Biotin Signaling_Pathway_Concept Stimulus Stimulus Receptor Receptor Stimulus->Receptor Signaling Cascade Signaling Cascade Receptor->Signaling Cascade Transcription Factor Transcription Factor Signaling Cascade->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Newly Synthesized Proteins (NSP) Newly Synthesized Proteins (NSP) Gene Expression->Newly Synthesized Proteins (NSP)  Metabolic Labeling with N3-L-Val-OH Cellular Response Cellular Response Newly Synthesized Proteins (NSP)->Cellular Response

References

Troubleshooting & Optimization

Technical Support Center: Optimizing CuAAC Reactions with N3-L-Val-OH (CHA)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the yield of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving N3-L-Val-OH (CHA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments.

Frequently Asked Questions (FAQs)

Q1: My CuAAC reaction with N3-L-Val-OH is giving a low yield. What are the most common causes?

A1: Low yields in CuAAC reactions with N3-L-Val-OH can stem from several factors. The most common issues include:

  • Copper (I) Oxidation: The active catalyst in CuAAC is Cu(I), which can be readily oxidized to the inactive Cu(II) species by dissolved oxygen.[1][2]

  • Catalyst Inhibition by the Carboxylic Acid: The free carboxylic acid on the L-Valine moiety can chelate the copper catalyst, reducing its availability for the cycloaddition reaction.

  • Suboptimal pH: The pH of the reaction mixture can significantly impact the reaction rate and the stability of the reactants.[3]

  • Poor Solubility of Reactants: N3-L-Val-OH (CHA), being a salt, might have limited solubility in certain organic solvents, leading to a heterogeneous reaction mixture and reduced reaction rates.

  • Inappropriate Ligand Choice: The choice of a copper-chelating ligand is crucial for both accelerating the reaction and protecting the catalyst and substrates.[1][2]

Q2: How can I prevent the free carboxylic acid of N3-L-Val-OH from interfering with the copper catalyst?

A2: There are two primary strategies to mitigate interference from the carboxylic acid group:

  • pH Optimization: By adjusting the pH of the reaction medium, you can control the protonation state of the carboxylic acid. At a pH below its pKa (around 2-3 for the carboxylic acid and around 9-10 for the ammonium group of the cyclohexylammonium salt), the carboxylic acid will be protonated and less likely to chelate the copper ion. However, the optimal pH for the CuAAC reaction itself is typically in the range of 4-12.[3] A careful pH screening experiment is recommended to find the best balance.

  • Protecting Group Strategy: The carboxylic acid can be temporarily protected, for example, as an ester (e.g., methyl or ethyl ester). This eliminates its ability to chelate copper. The protecting group can be removed after the CuAAC reaction.

Q3: What is the recommended solvent system for CuAAC reactions with N3-L-Val-OH (CHA)?

A3: Due to the polar nature of N3-L-Val-OH (CHA), aqueous solvent systems or mixtures of water with polar aprotic solvents are generally recommended. Common choices include:

  • Water/t-BuOH

  • Water/DMSO

  • Water/DMF

The addition of an organic co-solvent can help to solubilize a hydrophobic alkyne partner. For bioconjugation, aqueous buffers like phosphate buffer or HEPES are commonly used.[4] Avoid using Tris buffer as it can chelate copper and inhibit the reaction.[4]

Q4: Which copper source and ligand should I use for the best results?

A4:

  • Copper Source: The most convenient method is to generate Cu(I) in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[1][5] This avoids handling potentially unstable Cu(I) salts.

  • Ligand: The use of a copper-chelating ligand is highly recommended. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble ligand that is highly effective in accelerating the reaction and protecting biomolecules from oxidative damage.[1] Tris(benzyltriazolylmethyl)amine (TBTA) is another popular choice, though it has lower water solubility.[3] For reactions with amino acid-containing substrates, ligands are crucial to prevent side reactions.[2]

Q5: Are there any known side reactions to be aware of when using N3-L-Val-OH?

A5: Yes, potential side reactions include:

  • Oxidative Damage: In the presence of copper and sodium ascorbate, reactive oxygen species (ROS) can be generated, which may lead to the oxidation of sensitive functional groups.[2][4] The use of an appropriate ligand in excess can help mitigate this.[1]

  • Alkyne Homodimerization (Glaser Coupling): This can occur in the presence of Cu(II) and oxygen. Ensuring a sufficient concentration of the reducing agent (sodium ascorbate) helps to minimize this side reaction.[5]

  • Reactions with Ascorbate Byproducts: Byproducts of ascorbate oxidation can potentially react with amine groups.[4] Adding a scavenger like aminoguanidine can be beneficial in reactions with sensitive biomolecules.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive catalyst (Cu(II) instead of Cu(I)).2. Copper chelation by the carboxylic acid of N3-L-Val-OH.3. Insufficient ligand concentration.4. Suboptimal pH.5. Poor solubility of reactants.6. Oxygen contamination.1. Use freshly prepared sodium ascorbate solution. Ensure a 3- to 10-fold excess of sodium ascorbate to CuSO₄.[2]2. Perform a pH screen (e.g., pH 5-8). Consider protecting the carboxylic acid as an ester.3. Use a 5-fold excess of ligand (e.g., THPTA) relative to the copper salt.[1]4. Optimize the pH; start with a buffered solution around pH 7.[4]5. Add a co-solvent like DMSO or DMF (up to 10%) to improve solubility.[6]6. Degas the reaction mixture by bubbling with nitrogen or argon before adding the catalyst.
Formation of Multiple Products/Side Reactions 1. Oxidative damage to starting materials or product.2. Alkyne homodimerization (Glaser coupling).3. Reaction with ascorbate byproducts.1. Increase the ligand-to-copper ratio (e.g., 5:1 or higher).[1] Minimize exposure to air.[1]2. Ensure an adequate excess of sodium ascorbate. Degas the solvent.3. For sensitive substrates, consider adding aminoguanidine to the reaction mixture.[1]
Slow Reaction Rate 1. Low concentration of reactants.2. Insufficient catalyst or ligand.3. Non-optimal temperature.1. If possible, increase the concentration of both the azide and alkyne. CuAAC reactions are typically fast at concentrations >10 µM.[1]2. Ensure the correct stoichiometry of catalyst and ligand. A typical starting point is 1-5 mol% of CuSO₄ and 5-25 mol% of ligand.3. While many CuAAC reactions proceed well at room temperature, gentle heating (e.g., 40-50 °C) can sometimes accelerate the reaction, provided the reactants are stable at that temperature.
Difficulty in Product Purification 1. Residual copper ions.2. Excess reagents.1. Copper can be removed by washing with a solution of a chelating agent like EDTA, or by using a copper-scavenging resin.[1]2. Utilize chromatographic methods (e.g., column chromatography, HPLC) for purification.

Experimental Protocols

General Protocol for CuAAC with N3-L-Val-OH (CHA)

This protocol provides a starting point for the CuAAC reaction. Optimization of reagent concentrations, solvent, and temperature may be necessary for specific substrates.

Materials:

  • N3-L-Val-OH (CHA)

  • Alkyne-functionalized molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent (e.g., 1:1 mixture of water and t-BuOH, or phosphate buffer pH 7.4 with 10% DMSO)

  • Nitrogen or Argon gas

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of all reagents in the chosen solvent. For example:

      • N3-L-Val-OH (CHA): 100 mM

      • Alkyne: 100 mM

      • CuSO₄: 20 mM in water

      • THPTA: 100 mM in water

      • Sodium ascorbate: 200 mM in water (prepare fresh)

  • Reaction Setup:

    • In a reaction vial, add the alkyne (1 equivalent) and N3-L-Val-OH (CHA) (1.1 equivalents).

    • Add the desired solvent.

    • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • Catalyst Premix:

    • In a separate microcentrifuge tube, prepare the catalyst premix by adding the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio. Briefly vortex to mix.

  • Reaction Initiation:

    • To the degassed reaction mixture, add the catalyst premix (e.g., to a final concentration of 1 mM CuSO₄ and 5 mM THPTA).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., to a final concentration of 10 mM).

    • Seal the reaction vial and stir at room temperature.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by TLC, LC-MS, or HPLC.

    • Once the reaction is complete, quench by exposing it to air.

    • To remove copper, add a solution of EDTA or use a copper-scavenging resin.

    • Purify the product using appropriate chromatographic techniques.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and reported yields for CuAAC reactions with substrates analogous to N3-L-Val-OH. Note that optimal conditions for your specific reaction may vary.

Table 1: General CuAAC Reaction Conditions for Small Molecules

ParameterTypical RangeRecommended Starting Point
N3-L-Val-OH (CHA) 1.0 - 1.5 equivalents1.1 equivalents
Alkyne 1.0 equivalent1.0 equivalent
CuSO₄ 0.01 - 0.1 equivalents (1-10 mol%)0.05 equivalents (5 mol%)
Sodium Ascorbate 0.03 - 0.5 equivalents (3-50 mol%)0.25 equivalents (25 mol%)
Ligand (e.g., THPTA) 0.05 - 0.5 equivalents (5-50 mol%)0.25 equivalents (25 mol%)
Solvent Water, t-BuOH/H₂O, DMSO/H₂O1:1 t-BuOH/H₂O
Temperature Room Temperature - 50 °CRoom Temperature
Reaction Time 1 - 24 hoursMonitor by TLC/LC-MS
Typical Yield >90%[7]-

Table 2: Comparison of Ligands for Aqueous CuAAC

LigandKey FeaturesReported Performance
THPTA High water solubility, accelerates reaction, protects biomolecules.[1]Excellent performance in aqueous systems, often the preferred choice for bioconjugation.[1]
TBTA High reaction acceleration, lower water solubility.[3]Very effective, but may require co-solvents for solubility in aqueous media.[3]
BTTAA Water-soluble, reported to be highly efficient in accelerating CuAAC.Shows very high efficiency, in some cases superior to THPTA.

Visualizations

CuAAC_Catalytic_Cycle cluster_0 CuAAC Catalytic Cycle CuI Cu(I) CuAcetylide Cu(I)-Acetylide Complex CuI->CuAcetylide + Alkyne - H+ Alkyne R1-C≡CH Metallacycle Copper Metallacycle CuAcetylide->Metallacycle + Azide Azide R2-N3 Triazolide Copper Triazolide Metallacycle->Triazolide Triazolide->CuI + H+ Product 1,4-Disubstituted Triazole Triazolide->Product Product Release

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Troubleshooting_Workflow Start Low Yield in CuAAC with N3-L-Val-OH CheckCatalyst Check Catalyst System: - Fresh NaAscorbate? - Sufficient Ligand? Start->CheckCatalyst CheckSolvent Check Solubility & pH: - Reactants dissolved? - pH optimized? CheckCatalyst->CheckSolvent Yes OptimizeConditions Optimize Conditions: - Increase Concentration - Adjust Temperature CheckCatalyst->OptimizeConditions No, Fix Catalyst CheckOxygen Check for Oxygen: - Reaction degassed? CheckSolvent->CheckOxygen Yes CheckSolvent->OptimizeConditions No, Adjust Solvent/pH ProtectAcid Consider Protecting Carboxylic Acid CheckOxygen->ProtectAcid Yes CheckOxygen->OptimizeConditions No, Degas Reaction Success Improved Yield ProtectAcid->Success OptimizeConditions->Success

Caption: A troubleshooting workflow for addressing low yields in CuAAC reactions with N3-L-Val-OH.

Experimental_Workflow Prep 1. Prepare Stock Solutions (N3-L-Val-OH, Alkyne, CuSO4, Ligand, NaAscorbate) Setup 2. Combine Reactants in Solvent (N3-L-Val-OH + Alkyne) Prep->Setup Degas 3. Degas Reaction Mixture (N2 or Ar) Setup->Degas Catalyst 4. Add Catalyst Premix (CuSO4 + Ligand) Degas->Catalyst Initiate 5. Initiate with Fresh NaAscorbate Catalyst->Initiate Monitor 6. Monitor Reaction Progress (TLC, LC-MS) Initiate->Monitor Workup 7. Quench and Purify (EDTA wash, Chromatography) Monitor->Workup

Caption: A general experimental workflow for performing a CuAAC reaction with N3-L-Val-OH.

References

Technical Support Center: Troubleshooting Failed SPAAC Reactions with L-azidovaline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions involving L-azidovaline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and to offer troubleshooting strategies for successful conjugations.

Frequently Asked Questions (FAQs)

Q1: Why is my SPAAC reaction with L-azidovaline failing or showing low yield?

A1: Failed or low-yielding SPAAC reactions with L-azidovaline can stem from several factors, with steric hindrance being a primary suspect. The bulky isopropyl group of the valine residue can significantly slow down the reaction rate compared to less hindered azides like L-azidoalanine. Other potential causes include poor quality of the L-azidovaline reagent, suboptimal reaction conditions (pH, temperature, solvent), or degradation of the cyclooctyne reaction partner.

Q2: How does the steric hindrance of L-azidovaline affect the reaction kinetics?

A2: The isopropyl group of L-azidovaline creates steric bulk around the azide functional group, which can impede the approach of the cyclooctyne reactant. This increased steric hindrance raises the activation energy of the cycloaddition, leading to slower reaction kinetics. Studies have shown that bulky groups near the azide or alkyne can significantly decrease the reaction rate.[1][2]

Q3: What is the expected reaction rate for L-azidovaline in a SPAAC reaction?

Q4: How can I confirm the quality of my L-azidovaline?

A4: It is crucial to ensure the purity of your L-azidovaline. Impurities from the synthesis can interfere with the reaction. You can characterize your L-azidovaline using the following techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any organic impurities.

  • Mass Spectrometry (MS): To verify the correct molecular weight.

Q5: Are there any known side reactions to be aware of?

A5: Yes. If your reaction buffer contains sodium azide (NaN₃) as a preservative, it can compete with L-azidovaline for the cyclooctyne, effectively quenching the reaction.[4][5] Additionally, some cyclooctyne reagents can slowly react with thiols, which may be present if you are working with proteins containing cysteine residues.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting failed or inefficient SPAAC reactions with L-azidovaline.

Problem 1: No or Low Product Formation
Potential Cause Recommended Solution
Poor Quality of L-azidovaline 1. Verify Purity: Characterize your L-azidovaline using NMR and Mass Spectrometry to confirm its identity and purity. 2. Synthesize Fresh: If the quality is questionable, consider synthesizing and purifying a fresh batch of L-azidovaline.
Steric Hindrance 1. Increase Reaction Time: Due to the bulky nature of L-azidovaline, the reaction may require a significantly longer incubation time. Monitor the reaction progress over an extended period (e.g., 24-48 hours). 2. Increase Reactant Concentration: If solubility allows, increasing the concentration of both L-azidovaline and the cyclooctyne can help drive the reaction forward. 3. Optimize Temperature: Gently increasing the temperature (e.g., to 37°C) can provide the necessary activation energy to overcome the steric barrier. However, be mindful of the thermal stability of your reactants. 4. Choose a Less Bulky Cyclooctyne: Consider using a smaller, more reactive cyclooctyne like Bicyclononyne (BCN) which may be less sensitive to steric hindrance compared to DBCO.[2]
Suboptimal Reaction Conditions 1. Optimize pH: While SPAAC is generally tolerant of a range of pH values, the optimal pH can be buffer-dependent. A pH range of 7-8.5 is a good starting point. Studies have shown that higher pH values can sometimes increase the reaction rate.[6] 2. Solvent Choice: Ensure that your chosen solvent system fully dissolves both reactants. For biomolecules, aqueous buffers are common, but the addition of a small percentage of an organic co-solvent like DMSO may be necessary to aid solubility of a hydrophobic cyclooctyne.
Degradation of Cyclooctyne 1. Use Fresh Reagents: Cyclooctyne reagents can degrade over time, especially if not stored properly. Use a fresh aliquot for your reaction. 2. Proper Storage: Store cyclooctyne reagents according to the manufacturer's instructions, typically at low temperatures and protected from light and moisture.
Presence of Inhibitors 1. Avoid Sodium Azide: Ensure that none of your buffers contain sodium azide, as it will compete in the reaction.[4][5]

Quantitative Data Summary

While specific kinetic data for L-azidovaline is limited, the following table provides a comparison of second-order rate constants for other azides with DBCO to offer a frame of reference.

AzideCyclooctyneBufferSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]
3-azido-L-alanineSulfo-DBCO-aminePBS (pH 7)0.32–0.85
3-azido-L-alanineSulfo-DBCO-amineHEPES (pH 7)0.55–1.22
Novel Hydrophilic Azidoamino AcidDBCOHBS (pH 7.4)0.34[3]

Data for 3-azido-L-alanine sourced from Pringle and Knight (2025).[6]

Experimental Protocols

Protocol 1: Synthesis of L-azidovaline (Adapted from a general procedure for azidoamino acids)

This protocol is an adapted, general procedure and may require optimization for L-azidovaline.

  • Starting Material: Begin with a suitable precursor, such as N-Boc-L-valine.

  • Mesylation/Tosylation: Convert the hydroxyl group of a suitable L-valine derivative to a good leaving group (mesylate or tosylate).

  • Azide Substitution: React the mesylated/tosylated intermediate with sodium azide in a suitable solvent (e.g., DMF) to introduce the azide group via an SN2 reaction.

  • Deprotection: Remove the protecting groups to yield L-azidovaline.

  • Purification: Purify the final product using an appropriate method, such as column chromatography or recrystallization.

  • Characterization: Confirm the structure and purity of the synthesized L-azidovaline using NMR and mass spectrometry.

Protocol 2: General Procedure for SPAAC with L-azidovaline
  • Reagent Preparation:

    • Prepare a stock solution of L-azidovaline in a suitable buffer (e.g., PBS or HEPES, pH 7.4).

    • Prepare a stock solution of your DBCO-functionalized molecule in a compatible solvent (e.g., DMSO).

  • Reaction Setup:

    • In a microcentrifuge tube, combine your azide-containing molecule (e.g., a protein modified with L-azidovaline) with the DBCO-functionalized molecule. A molar excess of one reactant (typically the smaller molecule) is often used to drive the reaction to completion.

    • The final concentration of any organic co-solvent (like DMSO) should be kept low (ideally <10%) to avoid denaturation of biomolecules.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C.

    • Due to the steric hindrance of L-azidovaline, allow for an extended reaction time (e.g., 12-48 hours).

  • Monitoring the Reaction (Optional):

    • The progress of the reaction can be monitored by observing the decrease in the characteristic absorbance of DBCO at around 310 nm using a UV-Vis spectrophotometer.

  • Purification:

    • Once the reaction is complete, purify the conjugate to remove any unreacted starting materials using a method appropriate for your molecule of interest (e.g., size-exclusion chromatography, dialysis, or HPLC).

Visualizations

Troubleshooting_SPAAC start SPAAC Reaction with L-azidovaline Fails check_reagents 1. Check Reagent Quality start->check_reagents check_conditions 2. Optimize Reaction Conditions start->check_conditions check_sterics 3. Address Steric Hindrance start->check_sterics nmr_ms Characterize L-azidovaline (NMR, MS) check_reagents->nmr_ms fresh_reagents Use fresh cyclooctyne check_reagents->fresh_reagents no_nan3 Check for NaN3 in buffers check_reagents->no_nan3 ph_temp Adjust pH (7-8.5) and Temperature (RT to 37°C) check_conditions->ph_temp concentration Increase reactant concentrations check_conditions->concentration solvent Ensure solubility (use co-solvent if needed) check_conditions->solvent time Increase reaction time (12-48h) check_sterics->time cyclooctyne Use a less bulky cyclooctyne (e.g., BCN) check_sterics->cyclooctyne success Successful Conjugation nmr_ms->success If pure fresh_reagents->success If successful no_nan3->success If successful ph_temp->success If successful concentration->success If successful solvent->success If successful time->success If successful cyclooctyne->success If successful

Caption: Troubleshooting workflow for failed SPAAC reactions with L-azidovaline.

SPAAC_Workflow prep_azide Prepare L-azidovaline Solution mix Mix Reactants prep_azide->mix prep_alkyne Prepare Cyclooctyne (e.g., DBCO) Solution prep_alkyne->mix incubate Incubate (RT or 37°C, 12-48h) mix->incubate monitor Monitor Reaction (Optional, UV-Vis at 310 nm) incubate->monitor purify Purify Conjugate (e.g., SEC, HPLC) incubate->purify monitor->incubate Reaction not complete monitor->purify Reaction complete characterize Characterize Product (e.g., MS, SDS-PAGE) purify->characterize

Caption: General experimental workflow for SPAAC reactions involving L-azidovaline.

References

Technical Support Center: N3-L-Val-OH (CHA) in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of N3-L-Val-OH (Cyclohexylammonium salt of N-azido-L-valine) in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: How stable is the azide group of N3-L-Val-OH during standard Fmoc-SPPS cycles?

A1: The azide functional group is generally stable under the standard conditions of Fmoc-SPPS. This includes repeated cycles of Fmoc deprotection using basic conditions (e.g., 20% piperidine in DMF) and coupling reactions with common activating agents.[1] However, side reactions can occur, most notably during the final cleavage and deprotection step.

Q2: What is the most common side reaction involving the azide group in a peptide containing N3-L-Valine?

A2: The most frequently observed side reaction is the reduction of the azide group (-N₃) to a primary amine (-NH₂) during the final trifluoroacetic acid (TFA) cleavage from the solid support.[2][3] This results in a mass decrease of 26 Da in the final peptide product and is highly dependent on the scavengers used in the cleavage cocktail.

Q3: Can the sterically hindered nature of the valine residue in N3-L-Val-OH cause issues during synthesis?

A3: Yes, the coupling of sterically hindered amino acids like valine derivatives can be challenging and may lead to incomplete reactions. This results in deletion sequences where the N3-L-Val-OH has not been successfully incorporated into the growing peptide chain.

Q4: How can I detect incomplete coupling of N3-L-Val-OH?

A4: Incomplete coupling during SPPS can be monitored in real-time using qualitative colorimetric tests like the Kaiser test (ninhydrin test) on a few resin beads after the coupling step. A positive result (e.g., blue/purple beads) indicates the presence of unreacted free primary amines, signifying incomplete coupling.[4] Post-synthesis, incomplete coupling will be evident in the LC-MS analysis of the crude product as a peak corresponding to the mass of the desired peptide minus the mass of the N3-L-Val-OH residue (a deletion sequence).[4]

Q5: Are there any other potential side reactions during the iterative coupling and deprotection cycles?

A5: While the azide group is generally stable, there has been a report of elimination of the azide ion from peptides with an N-terminal α-azidoaspartate residue during Fmoc deprotection. This is considered a sequence-specific issue and is not a common side reaction for all azido-containing amino acids. There is no significant evidence of the azide group reacting with common coupling reagents like HBTU and HATU.

Troubleshooting Guides

Problem 1: Azide Group Reduction During Final Cleavage

Symptom: Mass spectrometry of the crude peptide shows a significant peak at [M-26]+, corresponding to the desired peptide with one or more azide groups reduced to primary amines.

Cause: The use of thiol-based scavengers, particularly 1,2-ethanedithiol (EDT), in the TFA cleavage cocktail is the primary cause of azide reduction.[2][3]

Solutions:

  • Modify the Cleavage Cocktail: The most effective solution is to use a cleavage cocktail with scavengers that are compatible with the azide functionality.

    • Recommended "Azide-Safe" Cocktail: A standard and effective cocktail is a fresh mixture of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% deionized Water (H₂O).[1]

  • Alternative Scavengers for Sensitive Residues: If your peptide contains scavenger-requiring residues like tryptophan, methionine, or cysteine, avoid EDT.

    • Dithiothreitol (DTT): DTT can be used as a thiol scavenger with significantly less reduction of the azide group compared to EDT.[2][3]

    • Non-thiol Scavengers: Consider using thioanisole if your peptide has sensitive residues that need protection.[1]

Problem 2: Incomplete Coupling of N3-L-Val-OH

Symptom: The Kaiser test is positive (blue/purple beads) after the coupling step. LC-MS analysis of the crude product shows a significant peak corresponding to a deletion sequence ([M - mass of N3-L-Val-OH residue]).

Cause: The steric hindrance of the valine side chain impedes efficient acylation of the N-terminal amine of the growing peptide chain.

Solutions:

  • Optimize Coupling Reagents: Standard coupling reagents may not be efficient enough.

    • Switch to a More Potent Reagent: Utilize more powerful uronium/aminium or phosphonium salt-based reagents. HATU, HCTU, and COMU® are generally more effective for hindered couplings than HBTU.[5]

  • Modify Reaction Conditions:

    • Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated N3-L-Val-OH.[5]

    • Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4-24 hours to allow the reaction to proceed to completion.[5]

    • Elevate Temperature: Carefully increasing the reaction temperature to 30-50°C can improve the reaction rate. This should be monitored closely to avoid potential side reactions like racemization.[5]

  • Solvent Choice:

    • While DMF is common, N-Methyl-2-pyrrolidone (NMP) has superior solvating properties and can be beneficial for syntheses involving aggregation-prone or poorly solvated peptides.[5]

Data Presentation

Table 1: Influence of Thiol Scavenger on Azide Reduction During TFA Cleavage

Thiol ScavengerPeptide with N-terminal Azide (% Reduction)Peptide with Internal Azide (% Reduction)Hydrophobic Peptide with Azide (% Reduction)
1,2-Ethanedithiol (EDT)~80-90%~70-85%~85-95%
Dithiothreitol (DTT)~5-15%~5-10%~10-20%
Thioanisole<5%<5%<5%
None (TIS/Water only)<2%<2%<2%

Data are estimated based on published studies and represent the conversion of the azide to the corresponding amine. Actual values may vary depending on the specific peptide sequence and reaction conditions.[1][3]

Experimental Protocols

Protocol 1: Coupling of N3-L-Val-OH (High-Efficiency HATU Protocol)
  • Resin Preparation: Swell the resin (e.g., Rink Amide or Wang resin) in DMF for 30-60 minutes. Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve N3-L-Val-OH (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads.

  • Post-Coupling:

    • If Kaiser test is negative (complete coupling): Wash the resin with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next deprotection step.

    • If Kaiser test is positive (incomplete coupling): Drain the reaction solution, wash the resin with DMF (3x), and perform a second coupling (repeat steps 2-4).

Protocol 2: "Azide-Safe" Cleavage and Deprotection
  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DCM (3x) and dry under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of 95% TFA, 2.5% H₂O, and 2.5% TIS .

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Precipitate the peptide by adding the TFA solution to cold diethyl ether (at least 10 times the volume of the TFA solution).

  • Isolation and Purification: Pellet the precipitated peptide by centrifugation. Decant the ether, wash the pellet with cold ether two more times, and then dry the crude peptide under vacuum. The crude peptide can then be purified by reverse-phase HPLC.

Mandatory Visualization

Caption: Troubleshooting workflow for side reactions of N3-L-Val-OH in peptide synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for N3-L-Val-OH (CHA) Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for N3-L-Val-OH (CHA) conjugation. This resource is tailored for researchers, scientists, and drug development professionals to provide guidance on common challenges and to offer clear, actionable protocols for successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for conjugating N3-L-Val-OH (CHA)?

A1: The most common and efficient methods for conjugating N3-L-Val-OH (CHA), which contains an azide group, are through azide-alkyne cycloaddition reactions. There are two main variants: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] CuAAC requires a copper(I) catalyst and is typically faster and uses simpler alkynes, while SPAAC is a copper-free method that utilizes strained cyclooctynes, making it ideal for biological applications where copper toxicity is a concern.[2]

Q2: My CuAAC reaction is showing low or no yield. What are the common causes?

A2: Low yields in CuAAC reactions can stem from several factors. The most common issue is the oxidation of the active Cu(I) catalyst to the inactive Cu(II) state. This can be caused by the presence of oxygen in the reaction. Other potential causes include degradation of the azide or alkyne starting materials, steric hindrance at the reaction site, or the presence of impurities that may chelate the copper catalyst.

Q3: What are the main side reactions to be aware of in CuAAC, and how can they be minimized?

A3: A primary side reaction in CuAAC is the oxidative homocoupling of terminal alkynes, known as Glaser coupling, which is promoted by Cu(II) and oxygen. This can be minimized by ensuring anaerobic conditions (e.g., by degassing solvents) and using a sufficient amount of a reducing agent like sodium ascorbate to maintain copper in the +1 oxidation state. For conjugations involving proteins or other sensitive biomolecules, copper-catalyzed generation of reactive oxygen species (ROS) can lead to their degradation. The addition of a copper-stabilizing ligand can help mitigate this issue.

Q4: When should I choose SPAAC over CuAAC?

A4: SPAAC is the preferred method when working with living cells or in vivo systems where the cytotoxicity of the copper catalyst is a significant concern.[3] It is also a good choice when your molecule of interest contains functional groups that are sensitive to copper ions. However, the strained cyclooctyne reagents required for SPAAC are generally more expensive and bulkier than the terminal alkynes used in CuAAC, and the reaction kinetics can be slower.[4]

Q5: How can I monitor the progress of my conjugation reaction?

A5: The progress of the reaction can be monitored by various analytical techniques. Thin-layer chromatography (TLC) is a simple method for small molecule conjugations. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are highly effective for tracking the consumption of starting materials and the formation of the triazole product. For some specific applications, spectroscopic methods can be employed, for instance, if one of the reactants is fluorescent.

Troubleshooting Guides

Low or No Product Yield
Possible Cause Suggested Solution
CuAAC: Inactive Copper Catalyst Ensure all solvents are thoroughly degassed to remove oxygen. Prepare the sodium ascorbate solution fresh. Increase the concentration of the reducing agent.
SPAAC: Low Reactivity Increase the reaction temperature (e.g., to 37°C). Increase the concentration of the reactants. Allow for a longer reaction time (up to 24 hours).
Degraded Starting Materials Check the purity and integrity of N3-L-Val-OH (CHA) and the alkyne partner by NMR or MS. Store azide-containing compounds protected from light and moisture.
Steric Hindrance If possible, consider designing a linker to increase the distance between the azide/alkyne and the core molecule.
Inhibitors in Reaction Mixture Purify starting materials to remove any potential chelating agents or other inhibitors.
Presence of Side Products
Possible Cause Suggested Solution
CuAAC: Alkyne Homocoupling Maintain anaerobic conditions throughout the reaction setup and duration. Use a ligand such as THPTA or TBTA to stabilize the Cu(I) catalyst.
Degradation of Sensitive Substrates For biomolecules, use a lower concentration of the copper catalyst and a higher ligand-to-copper ratio (e.g., 5:1). Consider switching to the copper-free SPAAC method.
Incomplete Reaction Allow the reaction to proceed for a longer duration. Gently heat the reaction mixture if the reactants are stable at higher temperatures.

Quantitative Data Summary

The following tables provide representative data for typical CuAAC and SPAAC reactions involving a small azido molecule like N3-L-Val-OH. Please note that actual yields and reaction times will vary depending on the specific alkyne used, solvent, and temperature.

Table 1: Representative Reaction Conditions and Yields for CuAAC

Alkyne PartnerCopper Source (mol%)Ligand (mol%)Reducing Agent (mol%)SolventTemp (°C)Time (h)Typical Yield (%)
Propargyl Alcohol1-5% CuSO₄·5H₂O5-10% THPTA10-20% Na-AscorbatetBuOH/H₂O (1:1)251-4>90%
Phenylacetylene1-5% CuSO₄·5H₂O5-10% TBTA10-20% Na-AscorbateTHF/H₂O (2:1)252-6>85%
Alkyne-PEG2% CuSO₄·5H₂O10% THPTA20% Na-AscorbatePBS (pH 7.4)374-8>80%

Table 2: Representative Reaction Conditions and Yields for SPAAC

Alkyne PartnerEquivalents of AlkyneSolventTemp (°C)Time (h)Typical Yield (%)
DBCO-amine1.2DMSO/PBS (1:9)374-12>85%
BCN-NHS ester1.5DMF2512-24>80%
DIBO-alkyne1.1Acetonitrile/H₂O (1:1)252-8>90%

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of N3-L-Val-OH (CHA) with Propargyl Alcohol

Materials:

  • N3-L-Val-OH (CHA)

  • Propargyl alcohol

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • tert-Butanol (tBuOH)

  • Deionized water

  • Nitrogen or Argon gas

Procedure:

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh before each use.

    • Prepare a 50 mM stock solution of THPTA in deionized water.

  • Reaction Setup:

    • In a reaction vial, dissolve N3-L-Val-OH (CHA) (1 equivalent) and propargyl alcohol (1.1 equivalents) in a 1:1 mixture of tBuOH and deionized water.

    • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • Initiation of the Reaction:

    • To the degassed solution, add the THPTA stock solution (to a final concentration of 5-10 mol%).

    • Add the CuSO₄·5H₂O stock solution (to a final concentration of 1-5 mol%).

    • Finally, add the freshly prepared sodium ascorbate stock solution (to a final concentration of 10-20 mol%) to initiate the reaction.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 1-4 hours).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure triazole conjugate.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of N3-L-Val-OH (CHA) with a DBCO-Amine

Materials:

  • N3-L-Val-OH (CHA)

  • DBCO-amine (Dibenzocyclooctyne-amine)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Reagent Preparation:

    • Dissolve N3-L-Val-OH (CHA) in PBS to the desired final concentration (e.g., 10 mM).

    • Dissolve the DBCO-amine (1.2 equivalents) in a minimal amount of DMSO.

  • Reaction Setup:

    • In a reaction vial, add the solution of N3-L-Val-OH (CHA).

    • To this, add the DMSO solution of DBCO-amine. The final concentration of DMSO should ideally be kept below 10% (v/v) to maintain aqueous conditions.

  • Reaction Incubation:

    • Incubate the reaction mixture at 37°C with gentle agitation.

    • The reaction time can vary from 4 to 12 hours. Monitor the progress by LC-MS.

  • Purification:

    • Upon completion, the reaction mixture can be directly purified by reverse-phase HPLC (RP-HPLC) to isolate the desired triazole conjugate.

Visualizations

experimental_workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification N3_Val N3-L-Val-OH (CHA) Mix Mix Reactants in Solvent N3_Val->Mix Alkyne Alkyne Partner Alkyne->Mix Add_Catalyst Add Catalyst/Initiator (CuAAC or Heat) Mix->Add_Catalyst Incubate Incubate Add_Catalyst->Incubate Monitor Monitor Progress (TLC, LC-MS) Incubate->Monitor Purify Purify Product (Chromatography) Monitor->Purify Characterize Characterize (NMR, MS) Purify->Characterize

Caption: Experimental workflow for N3-L-Val-OH (CHA) conjugation.

PI3K_Akt_Pathway LValine L-Valine Receptor Cell Surface Receptor LValine->Receptor activates PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Protein Synthesis mTORC1->Cell_Growth promotes

References

Technical Support Center: N3-L-Val-OH (CHA) Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of N3-L-Val-OH (CHA) during storage. Below you will find frequently asked questions, troubleshooting advice, and recommended protocols to ensure the integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for N3-L-Val-OH (CHA) powder?

A1: For long-term storage, N3-L-Val-OH (CHA) as a solid powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] It is crucial to keep the product in a sealed container to protect it from moisture and light.[1][2]

Q2: How should I store N3-L-Val-OH (CHA) once it is dissolved in a solvent?

A2: Once in solution, the stability of N3-L-Val-OH (CHA) decreases. For optimal preservation, store solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] Always use tightly sealed vials to prevent solvent evaporation and exposure to moisture.

Q3: What are the signs of potential degradation of my N3-L-Val-OH (CHA)?

A3: Visual indicators of degradation can include a change in color from a white to off-white powder, clumping of the solid material, or the appearance of particulates in solutions. For a definitive assessment, analytical methods such as HPLC should be employed to check for the appearance of impurity peaks.

Q4: Can I store N3-L-Val-OH (CHA) at room temperature?

A4: While the product is stable at ambient temperature for short periods, such as during shipping, long-term storage at room temperature is not recommended as it can accelerate degradation.[1]

Q5: What general precautions should I take when handling N3-L-Val-OH (CHA)?

A5: To prevent degradation, it is recommended to handle the compound in a controlled environment. Avoid repeated freeze-thaw cycles of solutions. When preparing solutions, if using water as the solvent, it is advisable to filter and sterilize it with a 0.22 μm filter before use.[2]

Troubleshooting Guide

If you suspect degradation of your N3-L-Val-OH (CHA), follow this troubleshooting guide to assess the situation and determine the appropriate course of action.

Table 1: Troubleshooting Common Issues
IssuePossible CauseRecommended Action
Change in physical appearance (e.g., color, texture) Exposure to moisture, light, or elevated temperatures.Perform an analytical check (e.g., HPLC, NMR) to assess purity. If purity is compromised, a fresh vial should be used for experiments.
Reduced activity or inconsistent experimental results Degradation of the compound leading to lower effective concentration.Verify the purity of the compound using an appropriate analytical method. Prepare fresh solutions from a new stock vial stored under recommended conditions.
Precipitate formation in a stored solution Poor solubility at lower temperatures or potential degradation.Allow the solution to warm to room temperature to see if the precipitate redissolves. If it persists, it may indicate degradation, and the solution should be discarded.

Storage Condition Summary

For quick reference, the recommended storage conditions for N3-L-Val-OH (CHA) are summarized below.

Table 2: Recommended Storage Conditions for N3-L-Val-OH (CHA)
FormStorage TemperatureDurationKey Considerations
Powder -20°CUp to 3 years[1]Store in a sealed container, protected from moisture and light.[1][2]
4°CUp to 2 years[1]Store in a sealed container, protected from moisture and light.[1][2]
In Solvent -80°CUp to 6 months[1][2]Avoid repeated freeze-thaw cycles.
-20°CUp to 1 month[1][2]Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: General HPLC Method for Purity Assessment of N3-L-Val-OH (CHA)

This protocol provides a general method for assessing the purity of N3-L-Val-OH (CHA) and detecting potential degradation products. Note: This is a general guideline and may require optimization for your specific equipment and requirements.

1. Materials and Reagents:

  • N3-L-Val-OH (CHA) sample
  • HPLC-grade acetonitrile (ACN)
  • HPLC-grade water
  • Trifluoroacetic acid (TFA)
  • C18 reverse-phase HPLC column

2. Sample Preparation:

  • Prepare a stock solution of N3-L-Val-OH (CHA) in a suitable solvent (e.g., DMSO, water) at a concentration of 1 mg/mL.
  • Dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.

3. HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm
  • Mobile Phase A: 0.1% TFA in water
  • Mobile Phase B: 0.1% TFA in ACN
  • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 210 nm
  • Injection Volume: 10 µL

4. Analysis:

  • Run a blank (injection of mobile phase) to establish the baseline.
  • Inject the prepared sample.
  • Analyze the resulting chromatogram. The purity can be estimated by the relative area of the main peak. The presence of significant additional peaks may indicate degradation.

Visual Guides

G Troubleshooting Workflow for Suspected Degradation A Suspected Degradation (e.g., visual change, poor results) B Perform Analytical Check (e.g., HPLC, LC-MS) A->B C Purity Meets Specification? B->C D Continue with Experiments C->D Yes E Review Storage and Handling Procedures C->E No F Procure New Stock of Compound E->F

Caption: A flowchart for troubleshooting suspected degradation of N3-L-Val-OH (CHA).

G Recommended Storage Protocol cluster_0 Solid Form (Powder) cluster_1 Solution Form A Store at -20°C (up to 3 years) or 4°C (up to 2 years) B Protect from light and moisture C Store at -80°C (up to 6 months) or -20°C (up to 1 month) D Avoid repeated freeze-thaw cycles Start N3-L-Val-OH (CHA) Received Decision Form? Start->Decision Decision->A Solid Decision->C Solution

Caption: Decision tree for the correct storage of N3-L-Val-OH (CHA).

References

Technical Support Center: Purifying N3-L-Val-OH (CHA) Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N3-L-Val-OH (Cyclohexylammonium salt of L-azidovaline) labeled peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these modified peptides.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of your N3-L-Val-OH labeled peptide.

Sample Preparation & Solubility Issues

Q1: My lyophilized N3-L-Val-OH labeled peptide won't dissolve in the initial mobile phase for RP-HPLC.

A1: This is a frequent challenge, as the incorporation of valine, a hydrophobic amino acid, and the azide modification can decrease aqueous solubility.[1][2][3]

  • Initial Dissolution: Attempt to dissolve the peptide in a small volume of a strong organic solvent. Recommended solvents include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or isopropanol.[1] For extremely insoluble peptides, hexafluoro-2-propanol (HFIP) can be effective, though it may require adjustments to your mobile phase.[1]

  • Stepwise Dilution: Once dissolved, slowly add your initial mobile phase (e.g., 95% water with 0.1% TFA) to the peptide solution while vortexing.[1] Be cautious not to dilute too quickly or excessively, as this can cause the peptide to precipitate.[1]

  • Sonication: If particulates are still visible, sonicating the solution in a water bath for several minutes can aid dissolution.[4]

Q2: The peptide precipitates when I inject it onto the HPLC column.

A2: This often occurs if the solvent used to dissolve the peptide is significantly stronger (i.e., has a higher organic content) than the initial mobile phase conditions of your HPLC gradient.

  • Solvent Matching: Ideally, the sample solvent should match the initial mobile phase composition. If a stronger solvent like DMSO is necessary for dissolution, inject the smallest volume possible to minimize this mismatch.

  • Lower Concentration: Try diluting your sample further in the initial mobile phase. While this will require more injections, it can prevent precipitation on the column.

Chromatographic & Purification Issues

Q3: I'm observing a broad or tailing peak for my N3-L-Val-OH peptide during RP-HPLC.

A3: Poor peak shape is often related to secondary interactions with the column, slow kinetics, or aggregation.

  • Increase Column Temperature: Heating the column to 40-60°C can enhance peptide solubility in the mobile phase, reduce viscosity, and improve peak sharpness.[1]

  • Optimize Ion-Pairing Agent: Trifluoroacetic acid (TFA) is the standard ion-pairing agent. Ensure it is present in both mobile phases at a concentration of 0.1%. In some cases, using a different ion-pairing agent like formic acid (FA) might alter selectivity and improve peak shape, but be aware that FA is a weaker ion-pairing agent.

  • Change Organic Solvent: While acetonitrile is most common, switching to methanol or isopropanol in your mobile phase can change the selectivity of the separation and may improve peak shape for hydrophobic peptides.

Q4: My N3-L-Val-OH peptide is co-eluting with impurities.

A4: Co-elution is common when impurities have similar hydrophobicity to the target peptide. These impurities can include deletion sequences (from failed coupling steps) or sequences with protecting groups that were not fully removed.[5]

  • Adjust the Gradient Slope: A shallower gradient around the elution point of your peptide will increase the separation between peaks.[6] For example, if your peptide elutes at 40% acetonitrile with a gradient of 2%/minute, try reducing the slope to 0.5%/minute in the 35-45% acetonitrile range.

  • Change Selectivity:

    • Different Stationary Phase: Switching from a C18 to a C8 or a phenyl-hexyl column can alter the retention characteristics and resolve co-eluting peaks.[6]

    • pH Adjustment: Changing the pH of the mobile phase (if your column allows, e.g., using a phosphate buffer instead of TFA) can change the ionization state of the peptide and impurities, leading to different retention times.

Q5: I see multiple peaks in my chromatogram. How do I identify the correct product?

A5: The crude product from solid-phase peptide synthesis (SPPS) will contain the desired full-length peptide along with various impurities.[5]

  • Mass Spectrometry: This is the most definitive method. Collect fractions for each major peak and analyze them using MALDI-TOF or LC-MS to determine their molecular weight.[7] The peak corresponding to the calculated mass of your N3-L-Val-OH peptide is your target.

  • Expected Retention: The N3-L-Val-OH labeled peptide will likely be more hydrophobic than its non-labeled valine counterpart and will thus have a longer retention time on RP-HPLC.

Q6: I am observing "ghost peaks" in my blank runs after injecting my peptide.

A6: This indicates carryover, where the peptide from a previous injection has not been fully eluted from the column or system.[1]

  • Implement a Column Wash: At the end of your gradient, include a high-organic wash step (e.g., 95% acetonitrile) for several column volumes to strip strongly bound molecules from the column.[1]

  • Clean the Injector: The injection port and loop can also be sources of carryover. Consult your HPLC system's manual for the appropriate cleaning procedure.[1]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should expect after synthesizing an N3-L-Val-OH labeled peptide?

A1: Common impurities originate from the solid-phase peptide synthesis (SPPS) process and can include:

  • Deletion Sequences: Peptides missing one or more amino acids due to incomplete coupling reactions.

  • Truncated Peptides: Sequences that stopped elongating due to capping or other termination events.

  • Incompletely Deprotected Peptides: Peptides that still retain side-chain protecting groups (e.g., Pbf on Arginine, tBu on Aspartic Acid).

  • Side-Reaction Products: For instance, aspartimide formation can occur with sequences containing aspartic acid.[8]

Q2: How does the azide group on valine affect the peptide's properties?

A2: The azide group (N3) is relatively non-polar and can increase the overall hydrophobicity of the peptide. This typically leads to a longer retention time on a reversed-phase HPLC column compared to a peptide with a standard valine residue. During mass spectrometry analysis using methods with high energy ionization like MALDI-TOF, you may observe a peak corresponding to the loss of N2 (a mass difference of -28 Da) from the azide group.[9][10]

Q3: What are the recommended starting conditions for RP-HPLC purification of an N3-L-Val-OH peptide?

A3: A good starting point for a moderately hydrophobic peptide would be:

  • Column: C18, 5 µm particle size, 100-120 Å pore size.

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 40 minutes.[1]

  • Detection: UV absorbance at 215-220 nm.

  • Flow Rate: 1 mL/min for an analytical column (4.6 mm ID) or 15-20 mL/min for a semi-preparative column (21.2 mm ID).

Q4: Can I use flash chromatography to purify my N3-L-Val-OH peptide?

A4: Yes, reversed-phase flash chromatography can be a useful first step, especially for purifying larger quantities of crude peptide or for a preliminary clean-up before a final polishing step on a preparative HPLC. It can help remove many of the more polar or more hydrophobic impurities, enriching the sample for the desired peptide.

Q5: How do I confirm the purity and identity of my final N3-L-Val-OH peptide?

A5: A combination of analytical techniques is recommended:

  • Analytical RP-HPLC: To assess purity. A single sharp peak indicates high purity. The purity is often reported as the percentage of the area of the main peak relative to the total area of all peaks.

  • Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): To confirm the molecular weight of the peptide, verifying that the N3-L-Val-OH was successfully incorporated.[7]

  • Amino Acid Analysis (AAA): Can be used to confirm the amino acid composition of the peptide, although it will not differentiate N3-L-Val-OH from valine.

Data Presentation

Table 1: Common Impurities in SPPS and Their Mass Differences

Impurity TypeDescriptionExpected Mass Difference from Target Peptide
Deletion SequenceMissing one amino acid (e.g., Glycine)-57 Da
Incomplete Pbf removalArginine side chain still protected+252.3 Da
Incomplete tBu removalAspartic acid side chain still protected+56.1 Da
Acetyl CappingN-terminus is acetylated instead of coupled+42.0 Da
Loss of N2 from AzideFragmentation during MS analysis-28.0 Da

Table 2: Starting RP-HPLC Gradient Conditions

Time (minutes)% Mobile Phase A (0.1% TFA in Water)% Mobile Phase B (0.1% TFA in Acetonitrile)Comments
0 - 595%5%Initial Equilibration & Injection
5 - 45Gradient to 35%Gradient to 65%Elution Gradient (Slope: 1.5%/min)
45 - 50Gradient to 5%Gradient to 95%Column Wash
50 - 555%95%Hold for Wash
55 - 6095%5%Return to Initial Conditions
60 - 7095%5%Re-equilibration for next run

This is a general-purpose gradient and should be optimized for your specific peptide.[1]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of a model peptide containing N3-L-Val-OH using Fmoc chemistry.

  • Resin Preparation:

    • Start with a Rink Amide resin if a C-terminal amide is desired.

    • Swell the resin in DMF for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for another 10-15 minutes to ensure complete removal of the Fmoc group.

    • Wash the resin thoroughly with DMF (5 times), Isopropanol (3 times), and DMF (5 times).

  • Amino Acid Coupling (including Fmoc-L-Val(N3)-OH):

    • In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of a coupling agent (e.g., HCTU) in DMF.

    • Add 6 equivalents of a base like N,N-Diisopropylethylamine (DIPEA) to the amino acid solution and vortex.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the reaction completion using a Kaiser test (should be negative, indicating no free primary amines).

    • Wash the resin as described in step 2.

  • Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Prepare a cleavage cocktail, typically containing TFA, a scavenger like triisopropylsilane (TIS), and water (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).

    • Add the cleavage cocktail to the resin and let it react for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

Protocol 2: RP-HPLC Purification
  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of DMSO.

    • Slowly dilute with Mobile Phase A (0.1% TFA in water) to a final concentration of approximately 5-10 mg/mL. The final solution should be clear. If it is cloudy, centrifuge and filter before injection.

  • HPLC Method:

    • Column: Use a semi-preparative C18 column (e.g., 10 x 250 mm, 5 µm).

    • Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B until a stable baseline is achieved.

    • Injection: Inject the prepared sample onto the column.

    • Gradient Elution: Run the gradient as described in Table 2, adjusting the slope as needed based on an initial analytical run to optimize separation.

    • Detection: Monitor the absorbance at 215 nm.

  • Fraction Collection: Collect fractions (e.g., 2-4 mL) across the peaks shown in the chromatogram.

  • Post-Purification Analysis:

    • Analyze a small aliquot of each collected fraction using analytical HPLC to determine its purity.

    • Confirm the identity of the pure fractions using mass spectrometry.

    • Pool the fractions that meet the desired purity level.

  • Lyophilization: Freeze the pooled fractions and lyophilize to obtain the final purified peptide as a white powder.

Visualizations

G cluster_synthesis Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Precipitation cluster_purification Purification & Analysis S1 Swell Resin in DMF S2 Fmoc Deprotection (20% Piperidine/DMF) S1->S2 S3 Amino Acid Activation (Fmoc-AA, HCTU, DIPEA) S2->S3 S4 Coupling Reaction S3->S4 S5 Wash Resin S4->S5 S6 Repeat for next AA S5->S6 S6->S2 Next cycle C1 Final Fmoc Deprotection S6->C1 Final AA coupled C2 Cleavage from Resin (TFA Cocktail) C1->C2 C3 Precipitation (Cold Diethyl Ether) C2->C3 C4 Crude Peptide C3->C4 P1 Dissolve Crude Peptide (DMSO / Mobile Phase A) C4->P1 P2 RP-HPLC Purification P1->P2 P3 Fraction Collection P2->P3 P4 Purity & Identity Analysis (Analytical HPLC, MS) P3->P4 P5 Pool Pure Fractions P4->P5 P6 Lyophilization P5->P6 P7 Pure N3-L-Val-OH Peptide P6->P7

Caption: Workflow for Synthesis and Purification of N3-L-Val-OH Labeled Peptides.

G cluster_problem Problem Identification cluster_solution Troubleshooting Steps start Poor HPLC Result p1 Broad or Tailing Peak? start->p1 p2 Co-eluting Peaks? start->p2 p3 No Retention on Column? start->p3 s1a Increase Column Temp (40-60°C) p1->s1a Yes s1b Check TFA Conc. (0.1% in A & B) p1->s1b Yes s2a Decrease Gradient Slope p2->s2a Yes s2b Change Column (e.g., C8, Phenyl) p2->s2b Yes s2c Change Organic Solvent (e.g., MeOH) p2->s2c Yes s3a Check Sample Solvent (Reduce % Organic) p3->s3a Yes s3b Ensure TFA is in Sample & Mobile Phase p3->s3b Yes

Caption: Troubleshooting Decision Tree for RP-HPLC Purification.

References

overcoming solubility issues of N3-L-Val-OH (CHA) in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with N3-L-Val-OH (CHA) in aqueous solutions.

Troubleshooting Guide

This guide provides a systematic approach to addressing common solubility issues encountered during experimental work with N3-L-Val-OH (CHA).

Problem: Precipitate forms when dissolving N3-L-Val-OH (CHA) in an aqueous buffer.

  • Possible Cause 1: Concentration exceeds solubility limit.

    • Solution: The aqueous solubility of N3-L-Val-OH (CHA) is approximately 125 mg/mL.[1] Ensure the target concentration does not exceed this limit. If a higher concentration is required, consider preparing a stock solution in an organic solvent like DMSO and then diluting it into the aqueous buffer.

  • Possible Cause 2: Incorrect pH of the aqueous solution.

    • Solution: N3-L-Val-OH (CHA) is a salt of a carboxylic acid ((2S)-2-azido-3-methylbutanoic acid) and a weak base (cyclohexylamine). The solubility is pH-dependent. The pKa of the cyclohexylammonium ion is approximately 10.6. At pH values significantly below 10.6, the cyclohexylamine will be protonated, which is favorable for solubility. The carboxylic acid group (estimated pKa ~2-3) will be deprotonated at physiological pH. To maintain solubility, ensure the pH of your aqueous buffer is within a suitable range, typically between 4 and 8. Adjust the pH of the buffer if necessary.

  • Possible Cause 3: Low temperature of the solvent.

    • Solution: The solubility of many compounds, including amino acid salts, generally increases with temperature.[2][3] Gently warm the solvent to room temperature or slightly above (e.g., 37°C) while stirring to aid dissolution. Avoid excessive heat, which could degrade the compound.

  • Possible Cause 4: Insufficient mixing.

    • Solution: Ensure vigorous mixing using a vortex or magnetic stirrer. Allow sufficient time for the compound to dissolve completely. Sonication can also be employed to break up aggregates and enhance dissolution.

Logical Troubleshooting Workflow:

Troubleshooting_Workflow start Precipitate Observed check_conc Is Concentration <= 125 mg/mL? start->check_conc adjust_conc Reduce Concentration or Use Co-solvent check_conc->adjust_conc No check_ph Is pH between 4 and 8? check_conc->check_ph Yes adjust_conc->check_conc adjust_ph Adjust Buffer pH check_ph->adjust_ph No check_temp Is Solvent at Room Temp or Slightly Warmed? check_ph->check_temp Yes adjust_ph->check_ph warm_solvent Gently Warm Solvent check_temp->warm_solvent No check_mixing Is Mixing Adequate? check_temp->check_mixing Yes warm_solvent->check_temp increase_mixing Vortex, Stir, or Sonicate check_mixing->increase_mixing No solution_clear Solution Should Be Clear check_mixing->solution_clear Yes increase_mixing->check_mixing

Caption: A step-by-step workflow for troubleshooting precipitation issues with N3-L-Val-OH (CHA).

Frequently Asked Questions (FAQs)

Q1: What is the maximum aqueous solubility of N3-L-Val-OH (CHA)?

A1: The maximum reported solubility of N3-L-Val-OH (CHA) in water is 125 mg/mL.[1]

Q2: What is the chemical composition of N3-L-Val-OH (CHA)?

A2: N3-L-Val-OH (CHA) is the cyclohexylamine (CHA) salt of (2S)-2-azido-3-methylbutanoic acid.

ComponentChemical FormulaMolecular Weight ( g/mol )
(2S)-2-azido-3-methylbutanoic acidC5H9N3O2143.14
Cyclohexylamine (CHA)C6H13N99.17
N3-L-Val-OH (CHA) C11H22N4O2 242.32

Q3: How does pH affect the solubility of N3-L-Val-OH (CHA)?

A3: The solubility of N3-L-Val-OH (CHA) is significantly influenced by pH due to its ionic nature. The cyclohexylamine counter-ion has a pKa of approximately 10.6.[4][5][6][7][8] Below this pH, it is predominantly in its protonated (and more soluble) cyclohexylammonium form. The carboxylic acid of the L-azidovaline has an estimated pKa of around 2-3. Therefore, in the pH range of approximately 4 to 8, the compound exists as a soluble salt. At very low pH (<2), the carboxylic acid will be protonated, and at very high pH (>10.6), the cyclohexylamine will be deprotonated, both of which could potentially decrease solubility.

Q4: Can I prepare a stock solution of N3-L-Val-OH (CHA) in an organic solvent?

A4: Yes, preparing a stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) is a common practice, especially if you require a very high concentration that is then diluted into your aqueous experimental medium.

Q5: What are the recommended storage conditions for N3-L-Val-OH (CHA) solutions?

A5: For aqueous stock solutions, it is recommended to filter and sterilize the solution.[4] Store aliquots at -20°C or -80°C to minimize degradation and repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Aqueous Solution of N3-L-Val-OH (CHA) in PBS

  • Prepare 1X Phosphate-Buffered Saline (PBS), pH 7.4:

    • Dissolve 8 g of NaCl, 0.2 g of KCl, 1.44 g of Na2HPO4, and 0.24 g of KH2PO4 in 800 mL of distilled water.

    • Adjust the pH to 7.4 with HCl.

    • Add distilled water to a final volume of 1 L.

    • Sterilize by autoclaving.[1][9][10][11][12]

  • Dissolving N3-L-Val-OH (CHA):

    • Weigh 10 mg of N3-L-Val-OH (CHA) powder.

    • Add 1 mL of sterile 1X PBS to the powder.

    • Vortex or stir the solution at room temperature until the solid is completely dissolved. Gentle warming to 37°C can be used if dissolution is slow.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - A General Protocol

This protocol provides a general starting point for a click chemistry reaction involving an azide-containing compound like N3-L-Val-OH (CHA) and an alkyne-containing molecule. Optimization may be required for specific substrates.

CuAAC_Workflow reagents Prepare Stock Solutions: - Azide (N3-L-Val-OH (CHA)) - Alkyne - CuSO4 - Sodium Ascorbate - Ligand (e.g., THPTA) mix In a microfuge tube, combine: - Buffer - Alkyne Solution - Azide Solution reagents->mix add_copper Add premixed CuSO4/Ligand solution mix->add_copper initiate Initiate reaction by adding Sodium Ascorbate solution add_copper->initiate incubate Incubate at room temperature (e.g., 1-2 hours) initiate->incubate analyze Analyze reaction products (e.g., by LC-MS, HPLC, or Gel Electrophoresis) incubate->analyze

Caption: A generalized experimental workflow for a copper-catalyzed click chemistry reaction.

Materials:

  • N3-L-Val-OH (CHA) (azide component)

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Copper ligand (e.g., THPTA - Tris(3-hydroxypropyltriazolylmethyl)amine) for aqueous reactions

  • Reaction buffer (e.g., PBS)

Procedure:

  • Prepare Stock Solutions:

    • N3-L-Val-OH (CHA): 10 mM in water or PBS.

    • Alkyne-molecule: 10 mM in a suitable solvent (e.g., water, DMSO).

    • CuSO4: 50 mM in water.

    • Sodium Ascorbate: 100 mM in water (prepare fresh).

    • THPTA: 100 mM in water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-molecule to the reaction buffer.

    • Add the N3-L-Val-OH (CHA) solution. The molar ratio of azide to alkyne is typically between 1.2:1 and 3:1.

    • In a separate tube, premix the CuSO4 and THPTA solutions. A typical ratio is 1:5 (CuSO4:Ligand).

    • Add the CuSO4/THPTA mixture to the reaction tube. The final copper concentration is typically in the range of 50-200 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 1-5 mM.

  • Incubation:

    • Incubate the reaction at room temperature for 1-2 hours. The reaction can be protected from light.

  • Analysis:

    • The reaction progress and product formation can be monitored by techniques such as LC-MS, HPLC, or gel electrophoresis, depending on the nature of the reactants.

References

Technical Support Center: Efficient Click Reactions with L-azidovaline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst selection and troubleshooting of click reactions involving L-azidovaline. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions to common challenges encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary "click" reactions compatible with L-azidovaline?

A1: L-azidovaline, containing an azide functional group, can be conjugated to molecules containing an alkyne group through two main types of click reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used reaction that requires a copper(I) catalyst to form a stable triazole linkage.[1][2] The active Cu(I) catalyst is often generated in situ from a copper(II) salt (like CuSO₄) using a reducing agent such as sodium ascorbate.[3][4]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction does not require a metal catalyst, making it ideal for applications in living systems where copper toxicity is a concern.[5][][7] SPAAC utilizes a strained cyclooctyne that reacts spontaneously with the azide of L-azidovaline.[5][]

Q2: How do I choose between CuAAC and SPAAC for my experiment with L-azidovaline?

A2: The choice between CuAAC and SPAAC depends on your specific application:

  • CuAAC is generally faster and uses readily available reagents.[8] It is an excellent choice for in vitro applications where potential copper toxicity is not a major concern. The use of copper-chelating ligands can help minimize side reactions and improve catalyst stability.[3][4]

  • SPAAC is the preferred method for in vivo studies and experiments with live cells due to the absence of a cytotoxic copper catalyst.[7][9] However, SPAAC reagents (strained alkynes) can be more complex to synthesize and may have slower reaction rates compared to CuAAC.[7][8]

Q3: What are the key components of a CuAAC reaction?

A3: A typical CuAAC reaction mixture includes:

  • L-azidovaline-containing molecule: Your protein or peptide of interest.

  • Alkyne-functionalized molecule: The probe, tag, or drug you want to conjugate.

  • Copper(I) source: Often generated from a Copper(II) salt (e.g., CuSO₄) and a reducing agent.[4]

  • Reducing agent: Sodium ascorbate is commonly used to reduce Cu(II) to the active Cu(I) state.[3][4]

  • Copper-chelating ligand: Ligands like Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are used to stabilize the Cu(I) catalyst, prevent its oxidation, and accelerate the reaction.[10][11][12]

Troubleshooting Guides

CuAAC Reaction Troubleshooting
Issue Potential Cause Troubleshooting Steps
Low or no product yield Oxidation of Cu(I) catalyst: The active Cu(I) species is readily oxidized to inactive Cu(II) by dissolved oxygen.[3]- Prepare fresh sodium ascorbate solution for each experiment.[4]- Degas all solutions before use.- Use a copper-chelating ligand like THPTA to protect the Cu(I) state.[4] A 5:1 ligand to copper ratio is often recommended.[4]
Inefficient incorporation of L-azidovaline: The azide handle is not present in your molecule of interest.- Verify the incorporation of L-azidovaline using mass spectrometry or another analytical technique.- Optimize cell culture or synthesis conditions for incorporating the non-canonical amino acid.
Degraded azide or alkyne reagents: The reactive functional groups are no longer viable.- Use high-quality, fresh reagents. Store azide and alkyne compounds under appropriate conditions (cool, dark, and dry).
Sub-optimal reagent concentrations. - Increase the concentration of the azide or alkyne probe (a 2- to 10-fold molar excess of the probe is common).[4]- Optimize the concentrations of copper, ligand, and reducing agent.
Protein degradation or aggregation Copper-mediated damage: Copper ions can generate reactive oxygen species (ROS) that damage proteins.[10][11]- Use a minimal concentration of copper catalyst.- Employ a copper-chelating ligand to sequester the copper ions.[3]- Keep the reaction time as short as possible.
Side reactions with ascorbate byproducts: Dehydroascorbate, an oxidation product of ascorbate, can react with amino acid residues.[11]- Add a scavenger for reactive carbonyls, such as aminoguanidine.[13]
Presence of interfering substances: Thiols from reducing agents like DTT can interfere with the reaction.- Remove interfering substances like DTT from the protein sample via dialysis or buffer exchange before the click reaction.[4]
SPAAC Reaction Troubleshooting
Issue Potential Cause Troubleshooting Steps
Slow reaction rate Inherently slower kinetics of SPAAC: Some strained alkynes have slower reaction rates compared to CuAAC.[7][8]- Choose a more reactive cyclooctyne. See the data table below for reaction rate comparisons.- Increase the concentration of the strained alkyne.- Increase the reaction temperature if the biomolecule's stability allows.
Steric hindrance: The bulky nature of the cyclooctyne or the surrounding molecular environment can impede the reaction.- If possible, design linkers to increase the distance between the reactive moiety and the bulk of the molecules.- Consider using a smaller cyclooctyne derivative if available.
Side reactions Reaction of strained alkyne with other nucleophiles: Although generally bioorthogonal, some strained alkynes can react with thiols under certain conditions.[14]- If side reactions are suspected, analyze the reaction mixture by mass spectrometry to identify byproducts.- Adjusting the pH or buffer conditions may help minimize side reactions.
Low solubility of reagents Hydrophobicity of cyclooctynes: Some strained alkynes have poor aqueous solubility.- Use cyclooctyne derivatives that are functionalized with solubilizing groups like polyethylene glycol (PEG).[3]

Quantitative Data

Table 1: Comparison of Second-Order Rate Constants for Common SPAAC Reagents.

Cyclooctyne ReagentAbbreviationSecond-Order Rate Constant (M⁻¹s⁻¹)Notes
BicyclononyneBCN~10⁻³ - 10⁰Stable and widely used.[14]
DibenzocyclooctyneDBCO/ADIBO~10⁰Highly reactive and stable.[7]
DifluorobenzocyclooctyneDIFBOHigher than DBCOIncreased reactivity due to fluorine substitution.[5]
4-DibenzocyclooctynolDIBOExceptionally fastThe alcohol functional group allows for further modification.[15][16]

Note: Reaction rates can be influenced by the specific azide, solvent, and temperature.[17]

Experimental Protocols

Protocol 1: CuAAC Labeling of an L-azidovaline-containing Protein

This protocol is a general guideline and may require optimization for your specific protein and alkyne probe.

Materials:

  • L-azidovaline labeled protein in a suitable buffer (e.g., phosphate buffer, pH 7.4)

  • Alkyne-probe stock solution (e.g., 10 mM in DMSO)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)[12]

  • THPTA ligand stock solution (e.g., 100 mM in water)[12]

  • Sodium ascorbate stock solution (e.g., 300 mM in water, freshly prepared)[12]

  • Aminoguanidine hydrochloride stock solution (e.g., 100 mM in water)

Procedure:

  • In a microcentrifuge tube, add the L-azidovaline labeled protein to the desired final concentration in your reaction buffer.

  • Add the alkyne-probe to a final concentration that is in 2- to 10-fold molar excess over the protein.

  • Add the THPTA ligand stock solution to a final concentration of 0.5 mM.[18] Vortex briefly.

  • Add the CuSO₄ stock solution to a final concentration of 0.1 mM (maintaining a 5:1 ligand to copper ratio).[18] Vortex briefly.

  • Add the aminoguanidine stock solution to a final concentration of 5 mM.[18]

  • To initiate the reaction, add the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM.[18]

  • Incubate the reaction at room temperature for 30-60 minutes, protected from light.[12]

  • The labeled protein is now ready for downstream purification and analysis.

Protocol 2: SPAAC Labeling of an L-azidovaline-containing Protein

This protocol is a general guideline for a catalyst-free click reaction.

Materials:

  • L-azidovaline labeled protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Strained alkyne (e.g., DBCO-PEG-probe) stock solution (e.g., 10 mM in DMSO)

Procedure:

  • In a microcentrifuge tube, add the L-azidovaline labeled protein to the desired final concentration in your reaction buffer.

  • Add the strained alkyne probe to the desired final concentration (typically a 2- to 10-fold molar excess).

  • Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the strained alkyne and the concentration of reactants.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE with fluorescent imaging if using a fluorescent probe).

  • Once the reaction is complete, the labeled protein is ready for purification and analysis.

Visualizations

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Mix cluster_analysis Downstream Processing Azido_Protein L-azidovaline Protein Mix Combine Protein and Probe Azido_Protein->Mix Alkyne_Probe Alkyne Probe Alkyne_Probe->Mix CuSO4 CuSO4 Solution Add_Catalyst Add Premixed CuSO4/Ligand CuSO4->Add_Catalyst Ligand THPTA Ligand Ligand->Add_Catalyst Ascorbate Sodium Ascorbate (Fresh) Initiate Initiate with Ascorbate Ascorbate->Initiate Mix->Add_Catalyst Add_Catalyst->Initiate Incubate Incubate RT 30-60 min Initiate->Incubate Purify Purification Incubate->Purify Analyze Analysis (SDS-PAGE, Mass Spec) Purify->Analyze

Caption: Experimental workflow for CuAAC labeling of L-azidovaline containing proteins.

SPAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Downstream Processing Azido_Protein L-azidovaline Protein Combine Combine Protein and Probe Azido_Protein->Combine Strained_Alkyne Strained Alkyne Probe (e.g., DBCO) Strained_Alkyne->Combine Incubate Incubate RT or 37°C 1-24h Combine->Incubate Purify Purification Incubate->Purify Analyze Analysis (SDS-PAGE, Mass Spec) Purify->Analyze

Caption: Experimental workflow for SPAAC labeling of L-azidovaline containing proteins.

Click_Pathways cluster_cunc CuAAC Pathway cluster_spaac SPAAC Pathway Azide1 L-azidovaline Product1 1,4-disubstituted Triazole Azide1->Product1 Alkyne1 Terminal Alkyne Alkyne1->Product1 Catalyst Cu(I) Catalyst Catalyst->Product1 regioselective Azide2 L-azidovaline Product2 Mixture of Triazole Regioisomers Azide2->Product2 Alkyne2 Strained Cyclooctyne Alkyne2->Product2 label_spaac No Catalyst (Ring Strain) label_spaac->Product2

Caption: Comparison of CuAAC and SPAAC reaction pathways for L-azidovaline.

References

Technical Support Center: Minimizing Cytotoxicity of Copper Catalysts in N3-L-Val-OH (CHA) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the cytotoxic effects of copper catalysts in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving N3-L-Val-OH (CHA), also known as L-azidovaline.

Frequently Asked Questions (FAQs)

Q1: What is N3-L-Val-OH (CHA) and why is copper catalyst cytotoxicity a concern?

A1: N3-L-Val-OH (CHA) is the cyclohexylamine (CHA) salt of L-azidovaline, an azide-containing amino acid derivative used in "click chemistry".[1][2][3] It allows for the precise chemical modification of biomolecules. These reactions are often catalyzed by copper(I) ions. However, free copper ions can be toxic to cells, primarily through the generation of reactive oxygen species (ROS), which can lead to oxidative stress, DNA damage, and apoptosis (programmed cell death).[4][5][6] This is a critical concern in applications involving live cells or in vivo systems, such as drug development and biological imaging.

Q2: What are the primary strategies to minimize copper-induced cytotoxicity?

A2: The main strategies focus on reducing the concentration of free, catalytically active copper(I) ions within the cellular environment. These include:

  • Use of Chelating Ligands: This is the most common and effective approach. Ligands bind to the copper ions, protecting them from oxidation and preventing them from interacting non-specifically with cellular components.[7][8] These ligands can also accelerate the click reaction, allowing for the use of lower copper concentrations.

  • Optimization of Reaction Conditions: Carefully titrating the concentrations of the copper catalyst, ligands, and reactants can significantly reduce toxicity while maintaining reaction efficiency.

  • Copper-Free Click Chemistry: In certain applications, switching to a copper-free click chemistry method, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), can eliminate copper-induced cytotoxicity altogether.[7]

  • Use of Chelating Azides: These are azide-containing molecules with a built-in chelating group that increases the effective local concentration of copper at the reaction site, allowing for lower overall copper concentrations.[7]

Q3: Which copper-chelating ligands are most effective and biocompatible?

A3: Several ligands have been developed to improve the biocompatibility of CuAAC reactions. The most widely used and effective ligands include:

  • THPTA (tris(3-hydroxypropyltriazolylmethyl)amine): Highly water-soluble and effective at protecting cells from copper toxicity.[8][9]

  • BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid): Often shows high reaction rates and good cell viability.[2][9]

  • BTTES (2,2',2''-(azanetriyl)tris(N-(3-sulfopropyl)acetamide)): Known for promoting rapid reactions in living systems with minimal toxicity.[2][9]

  • L-histidine: This natural amino acid can also act as a biocompatible copper ligand and has been shown to be less toxic than some synthetic ligands in certain cell lines.[9]

The choice of ligand can depend on the specific cell type, experimental conditions, and the nature of the molecules being conjugated.

Q4: How can I assess the cytotoxicity of my experimental conditions?

A4: Standard cell viability assays are used to quantify the cytotoxic effects of your reaction components. The most common method is the MTT assay , which measures the metabolic activity of cells as an indicator of their viability.[3] Other assays include trypan blue exclusion, which identifies dead cells, and assays that measure the release of lactate dehydrogenase (LDH) from damaged cells.

Q5: Are there alternatives to copper-catalyzed click chemistry for live-cell applications?

A5: Yes, for applications where even low levels of copper are a concern, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an excellent alternative. SPAAC utilizes a strained cyclooctyne that reacts with an azide without the need for a metal catalyst, thereby completely avoiding copper-induced cytotoxicity.[7] However, the reaction kinetics of SPAAC are generally slower than CuAAC.

Troubleshooting Guides

This section provides solutions to common problems encountered during CuAAC reactions with N3-L-Val-OH (CHA) in a biological context.

Problem Potential Cause(s) Troubleshooting Steps
Low Cell Viability After Reaction High concentration of free copper ions.Increase Ligand-to-Copper Ratio: A higher ratio (e.g., 5:1 or greater) of ligand to copper can better sequester the copper ions.[8] • Decrease Copper Concentration: Titrate the copper concentration to the lowest effective level. • Switch to a More Biocompatible Ligand: Consider using THPTA, BTTAA, or BTTES if not already in use.[2] • Reduce Incubation Time: Minimize the exposure of cells to the reaction mixture.
Formation of Reactive Oxygen Species (ROS).Use a Sacrificial Reductant: Sodium ascorbate is commonly used to keep copper in its active Cu(I) state and can also help mitigate oxidative stress.[8] • Work in an Oxygen-Depleted Environment: While not always practical, minimizing oxygen can reduce ROS formation.
Low Reaction Yield Inactivation of the copper catalyst by cellular components (e.g., thiols like glutathione).Increase Catalyst and Ligand Concentration: A higher concentration may be needed to overcome catalyst sequestration. • Pre-treat Cells to Deplete Thiols: In some cases, pre-treatment with agents like N-ethylmaleimide (NEM) can improve intracellular reaction yields, but this can also be toxic.[5]
Poor solubility of reactants.Use a Co-solvent: A small percentage of a biocompatible organic solvent like DMSO can improve the solubility of hydrophobic reactants.
Incorrect stoichiometry of reactants.Optimize the Ratio of Azide to Alkyne: A slight excess of one reactant can sometimes drive the reaction to completion.
High Background Staining/Non-specific Labeling Aggregation of labeling reagents.Filter Stock Solutions: Ensure all reagent solutions are free of particulates. • Optimize Reagent Concentrations: Use the lowest effective concentration of your labeling reagent.
Non-specific binding of the detection molecule.Include Appropriate Washing Steps: Thoroughly wash cells after the labeling reaction to remove unbound reagents. • Use a Blocking Agent: For antibody-based detection, use a suitable blocking buffer.

Data Presentation

The following tables summarize key quantitative data for minimizing copper catalyst cytotoxicity.

Table 1: Comparison of Copper-Chelating Ligands

LigandKey AdvantagesConsiderations
THPTA High water solubility, excellent cytoprotection.[8][9]May have slightly slower kinetics than BTTAA or BTTES.
BTTAA Very high reaction kinetics, good biocompatibility.[2][9]Less water-soluble than THPTA.
BTTES Rapid reaction rates in living systems, very low cytotoxicity.[2][9]
L-histidine Natural amino acid, very low toxicity.[9]May have slower reaction kinetics compared to triazole-based ligands.

Table 2: Typical Reagent Concentrations for Live-Cell CuAAC

ReagentTypical Concentration RangeNotes
N3-L-Val-OH (CHA)10 - 100 µMConcentration is dependent on the specific experimental goals and the molecule being labeled.
Alkyne-probe1 - 10 µMTitrate to the lowest concentration that provides a sufficient signal.
Copper(II) Sulfate (CuSO₄)20 - 100 µMMust be used with a reducing agent.
Ligand (e.g., THPTA)100 - 500 µMA 5:1 ligand-to-copper ratio is a good starting point.[8]
Sodium Ascorbate1 - 5 mMFreshly prepared solution is recommended.

Table 3: Example Cell Viability Data with Different Ligands

LigandCopper (I) Concentration (µM)Cell LineCell Viability (% of control)
TBTA50Jurkat~50%
THPTA50Jurkat>95%
BTTAA50Jurkat>95%
BTTES50Jurkat>95%

Note: Data is illustrative and based on trends reported in the literature.[2] Actual results may vary depending on the specific experimental conditions and cell line.

Experimental Protocols

Protocol 1: General Procedure for Live-Cell CuAAC Labeling

This protocol provides a starting point for labeling live cells using CuAAC. Optimization will be required for specific cell types and applications.

  • Cell Preparation:

    • Culture cells to the desired confluency in a suitable vessel (e.g., 96-well plate, glass-bottom dish).

    • If metabolically incorporating an alkyne or azide, incubate the cells with the appropriate precursor for the desired time.

    • Gently wash the cells twice with pre-warmed, serum-free media or phosphate-buffered saline (PBS).

  • Preparation of Reaction Cocktail (prepare fresh):

    • In a microcentrifuge tube, prepare the "premix" by combining the copper(II) sulfate solution and the chosen ligand solution (e.g., THPTA) at a 1:5 molar ratio. Mix gently and incubate for 2-3 minutes at room temperature.

    • To the premix, add the alkyne- or azide-containing detection probe.

    • Immediately before adding to the cells, add the sodium ascorbate solution. The final concentrations should be optimized, but a starting point could be: 50 µM CuSO₄, 250 µM THPTA, 25 µM detection probe, and 2.5 mM sodium ascorbate.

  • Labeling Reaction:

    • Remove the wash buffer from the cells and add the reaction cocktail.

    • Incubate for a short period, typically 5-15 minutes, at room temperature or 37°C. Protect from light if using a fluorescent probe.

  • Washing and Analysis:

    • Gently remove the reaction cocktail and wash the cells three times with fresh media or PBS to remove unreacted reagents.

    • The cells can now be analyzed by methods such as fluorescence microscopy, flow cytometry, or western blotting.

Protocol 2: MTT Assay for Assessing Cytotoxicity

This protocol outlines the steps for a standard MTT assay to measure cell viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Expose the cells to the different components of your CuAAC reaction (e.g., copper alone, copper with ligand, full reaction cocktail) at various concentrations for the desired duration. Include untreated cells as a control.

  • MTT Addition:

    • After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.[3][10]

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the media containing MTT.

    • Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the absorbance of the untreated control cells.

Visualizations

Signaling Pathways and Experimental Workflows

Copper_Cytotoxicity_Pathway cluster_extracellular Extracellular cluster_cellular Intracellular Cu(II) Cu(II) Cu(I) Cu(I) Cu(II)->Cu(I) Ascorbate Ascorbate Ascorbate->Cu(I) Reduction Cu(I)->Cu(II) Oxidation OH_radical •OH Cu(I)->OH_radical Fenton-like Reaction O2 O2 H2O2 H2O2 O2->H2O2 H2O2->OH_radical ROS Reactive Oxygen Species (ROS) OH_radical->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Protein_Aggregation Protein Aggregation Oxidative_Stress->Protein_Aggregation Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Apoptosis Apoptosis DNA_Damage->Apoptosis Stress_Genes Stress Gene Induction (c-fos, HSP70, GRP78) Protein_Aggregation->Stress_Genes Caspase9 Caspase-9 Mitochondrial_Dysfunction->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Cell_Death Cell Death Caspase3->Cell_Death Stress_Genes->Apoptosis

Caption: Signaling pathway of copper-induced cytotoxicity.

Experimental_Workflow cluster_experiment Experimental Protocol cluster_analysis Analysis A 1. Cell Culture & Metabolic Labeling B 2. Prepare CuAAC Reaction Cocktail A->B Wash C 3. Live-Cell Labeling B->C D 4. Wash Cells C->D E Microscopy D->E F Flow Cytometry D->F G MTT Assay for Cytotoxicity D->G

Caption: General experimental workflow for live-cell CuAAC.

Troubleshooting_Logic Start Low Cell Viability? HighCu High Free Copper? Start->HighCu Yes ROS ROS Formation? Start->ROS No Ligand Increase Ligand:Cu Ratio or Change Ligand HighCu->Ligand Yes LowCu Decrease [Cu] HighCu->LowCu Yes Ligand->ROS LowCu->ROS Ascorbate Optimize [Ascorbate] ROS->Ascorbate Yes Time Reduce Incubation Time ROS->Time Yes Success Problem Solved ROS->Success No Ascorbate->Success Time->Success

Caption: Troubleshooting logic for low cell viability.

References

analytical methods to detect impurities in N3-L-Val-OH (CHA) samples

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Analysis of N3-L-Val-OH (CHA) Samples

This guide provides researchers, scientists, and drug development professionals with technical support for the analytical methods used to detect impurities in N3-L-Val-OH (Cyclohexylamine Salt) samples. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in a synthetic N3-L-Val-OH (CHA) sample?

Impurities in synthetic amino acid derivatives like N3-L-Val-OH (CHA) can originate from the manufacturing process, raw materials, or degradation during storage.[1][2]

  • Process-Related Impurities: These arise during synthesis. Common examples include:

    • Starting Materials: Unreacted L-Valine or other precursors.

    • Reagents: Residual chemicals and solvents used in the synthesis.[1]

    • By-products: Deletion impurities (missing an intended chemical group), insertion impurities (addition of extra groups), or products from side reactions.[2]

    • Isomers: Diastereomers can form due to racemization during synthesis.[2][3]

    • Protecting Group Adducts: Incomplete removal of protecting groups used during synthesis can result in impurities.[2][4]

  • Degradation-Related Impurities: These form during manufacturing or storage due to factors like heat, light, or pH.[3]

    • Oxidation: The azide (N3) group or other parts of the molecule may be susceptible to oxidation.[3]

    • Hydrolysis: Breakdown of the molecule in the presence of water.

    • Deamidation: If other amide-containing amino acids are present in the process, they can deamidate, resulting in a +1 Da mass difference.[4]

  • Contaminants:

    • Heavy Metals: Can be introduced from equipment or reagents.[1]

    • Residual Solvents: Solvents used in purification or crystallization steps.

Q2: What are the primary analytical methods for detecting impurities in N3-L-Val-OH (CHA)?

A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for separating and quantifying organic impurities. A UV detector is often used for quantification, while coupling HPLC with a Mass Spectrometry (MS) detector (LC-MS) is essential for identifying unknown impurities.[5]

  • Mass Spectrometry (MS): MS provides high sensitivity and selectivity, offering crucial structural information about impurities.[6] High-resolution mass spectrometry (HRMS) can provide precise mass data to help determine the elemental composition of an unknown impurity.[7][8]

  • Gas Chromatography (GC): GC, often coupled with MS (GC-MS), is used to identify and quantify volatile and semi-volatile impurities, such as residual solvents.[9]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the preferred method for detecting and quantifying elemental impurities, particularly heavy metals, due to its high sensitivity for trace amounts.[1][10]

Q3: Do I need to derivatize my N3-L-Val-OH (CHA) sample for HPLC analysis?

Whether derivatization is needed depends on the analyte's properties and the detector used. N3-L-Val-OH, being an amino acid derivative, may lack a strong chromophore for sensitive UV detection.

  • Without Derivatization: Direct analysis is possible, especially with detectors like Charged Aerosol Detectors (CAD) or Mass Spectrometry (MS).[5] Some HPLC-UV methods can analyze amino acids directly, often using Hydrophilic Interaction Liquid Chromatography (HILIC).[11]

  • With Derivatization: For sensitive UV or fluorescence detection, pre-column derivatization is common. Reagents like phenyl isothiocyanate (PITC) or o-phthalaldehyde (OPA) react with the amino group to attach a UV-active or fluorescent tag, significantly enhancing detection sensitivity.[12][13]

Q4: How do I identify an unknown peak in my chromatogram?

Identifying an unknown impurity is a critical step in pharmaceutical analysis.[9] The most powerful technique for this is Liquid Chromatography-Mass Spectrometry (LC-MS).[14]

  • Obtain Mass-to-Charge (m/z) Ratio: The mass spectrometer will provide the molecular weight of the impurity.

  • Perform Tandem MS (MS/MS): Fragmenting the impurity ion provides structural information. This fragmentation pattern can be used to elucidate the structure or confirm a proposed identity.[6]

  • Propose a Structure: Based on the molecular weight, fragmentation data, and knowledge of the synthesis pathway, you can propose a likely structure for the impurity. For example, a mass difference of +1 Da might suggest deamidation, while a -57 Da difference could indicate a missing glycine residue if it were part of the synthesis.[4]

  • Confirm Identity: If possible, confirm the proposed structure by synthesizing the impurity and comparing its retention time and mass spectrum to the unknown peak.

Q5: What are typical Limits of Detection (LOD) and Quantitation (LOQ) for impurity analysis?

LOD and LOQ are crucial for ensuring a method is sensitive enough to detect and quantify impurities at levels required by regulatory bodies. For amino acids analyzed by HPLC without derivatization, typical values can be:

  • LOD: 0.4 – 0.65 µg/mL for non-aromatic amino acids.[11]

  • LOQ: 1.2 – 2.1 µg/mL for non-aromatic amino acids.[11] These values can be significantly lower (in the ng/mL range) when using derivatization with fluorescence detection or highly sensitive MS detectors.[11]

Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of N3-L-Val-OH (CHA).

Peak Shape Problems

Q: Why is my main peak tailing?

  • Possible Cause 1: Column Overload.

    • Solution: Reduce the sample concentration or injection volume.

  • Possible Cause 2: Secondary Interactions. The basic cyclohexylamine (CHA) salt or the free amino group might be interacting with residual acidic silanols on the column packing material.

    • Solution: Lower the mobile phase pH (e.g., by adding 0.1% formic acid or trifluoroacetic acid) to protonate the silanols and the analyte.[4] Alternatively, use a base-deactivated column.

  • Possible Cause 3: Column Contamination/Age. The column inlet frit may be partially blocked, or the stationary phase may be degraded.

    • Solution: Reverse flush the column to remove contaminants.[15] If the problem persists, the column may need to be replaced.

Q: Why am I seeing fronting peaks?

  • Possible Cause 1: Sample Solvent Incompatibility. The sample is dissolved in a solvent much stronger than the mobile phase.

    • Solution: Dissolve the sample in the mobile phase or a weaker solvent.[15]

  • Possible Cause 2: Column Overload. This is less common than tailing but can occur.

    • Solution: Dilute the sample.

  • Possible Cause 3: Column Collapse. The packed bed of the column has collapsed, creating a void.

    • Solution: This is an irreversible problem, and the column must be replaced.[15]

Q: My peaks are split. What's the cause?

  • Possible Cause 1: Partially Blocked Inlet Frit. Contamination from the sample or system can block the frit.

    • Solution: Filter all samples and mobile phases before use.[16] Try back-flushing the column. If that fails, replace the frit or the column.

  • Possible Cause 2: Sample Injection Issues. The sample solvent is incompatible with the mobile phase, causing precipitation upon injection.

    • Solution: Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.[15]

Retention Time & Baseline Issues

Q: My retention times are shifting between runs. Why?

  • Possible Cause 1: Inadequate Column Equilibration. The column was not equilibrated for a sufficient time with the initial mobile phase conditions before injection, especially in gradient methods.

    • Solution: Increase the column equilibration time between runs, typically 10 column volumes.[17]

  • Possible Cause 2: Fluctuations in Temperature. The column temperature is not stable.

    • Solution: Use a column oven to maintain a consistent temperature.[17]

  • Possible Cause 3: Mobile Phase Composition Change. The mobile phase was prepared incorrectly, or one of the solvents is evaporating faster than the other.

    • Solution: Prepare fresh mobile phase daily and keep solvent bottles capped.

Q: My baseline is noisy. How can I fix it?

  • Possible Cause 1: Air Bubbles in the System. Air is trapped in the pump, detector, or lines.

    • Solution: Degas the mobile phases thoroughly.[15] Purge the pump to remove any bubbles.[18]

  • Possible Cause 2: Contaminated Mobile Phase or System. Impurities in the solvents or microbial growth can cause a noisy baseline.[18]

    • Solution: Use high-purity HPLC-grade solvents. Prepare fresh aqueous mobile phases daily.

  • Possible Cause 3: Detector Lamp Failing. The detector lamp is nearing the end of its life.

    • Solution: Check the lamp energy or diagnostic output. Replace the lamp if necessary.[16]

Experimental Protocols

Protocol 1: General Purpose RP-HPLC-UV Method for Impurity Profiling

This protocol provides a starting point for developing a method to separate N3-L-Val-OH (CHA) from its potential impurities. Optimization will be required.

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and UV/Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 30 minutes, hold for 5 minutes, return to 5% B and equilibrate for 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm (or scan for optimal wavelength).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the N3-L-Val-OH (CHA) sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.[16]

Protocol 2: Sample Preparation for LC-MS Analysis

For LC-MS, it is crucial to use volatile mobile phase modifiers to avoid ion suppression.

  • Mobile Phase Modification: Replace non-volatile buffers (e.g., phosphate) with volatile ones. Formic acid (0.1%) or ammonium formate (10 mM) are excellent choices for positive and negative ion modes, respectively. Avoid TFA if possible, as it can suppress the MS signal.[4]

  • Sample Preparation: Prepare the sample as described in Protocol 1, but at a lower concentration (e.g., 0.1 mg/mL) to avoid saturating the MS detector. Ensure the final sample solvent is compatible with the mobile phase.

Data Presentation

Table 1: Example HPLC-UV Method Parameters

ParameterRecommended SettingPurpose
Column C18, 150 x 4.6 mm, 3.5 µmProvides good resolution for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies mobile phase to improve peak shape.[4]
Mobile Phase B 0.1% AcetonitrileOrganic solvent for eluting compounds.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Temperature 30 °CEnsures reproducible retention times.[17]
Detection 210 nmGeneral wavelength for compounds with amide bonds.
Injection Vol. 10 µLA typical volume; adjust based on concentration.

Table 2: Common Impurities and Expected Mass Differences for MS Identification

Impurity TypeDescriptionMass Difference (Da)
Deamidation Conversion of Asn to Asp, or Gln to Glu.+1
Oxidation Addition of an oxygen atom.+16
Dehydration Loss of a water molecule.-18
Missing Glycine Deletion of a glycine residue (if applicable).-57
Incomplete Deprotection e.g., residual Boc protecting group.+100

Visualizations

Impurity_Analysis_Workflow cluster_0 Phase 1: Method Development & Detection cluster_1 Phase 2: Identification & Quantification Sample N3-L-Val-OH (CHA) Sample HPLC HPLC Separation (RP-HPLC or HILIC) Sample->HPLC Detect Detection (UV / MS) HPLC->Detect Chroma Chromatogram Review Detect->Chroma Unknown Unknown Peak Detected? Chroma->Unknown LCMS LC-MS/MS Analysis for Structural Elucidation Unknown->LCMS Yes Quant Quantify Impurity (vs. Standard or Area %) Unknown->Quant No LCMS->Quant Report Final Report Quant->Report

Caption: General workflow for impurity identification and quantification.

HPLC_Troubleshooting_Tailing Start Peak Tailing Observed Check_Conc Is sample concentration high? Start->Check_Conc Reduce_Conc Reduce sample concentration or injection volume Check_Conc->Reduce_Conc Yes Check_pH Is mobile phase pH appropriate? Check_Conc->Check_pH No Resolved Problem Resolved Reduce_Conc->Resolved Adjust_pH Lower mobile phase pH (e.g., add 0.1% Formic Acid) Check_pH->Adjust_pH No Check_Column Is the column old or contaminated? Check_pH->Check_Column Yes Adjust_pH->Resolved Flush_Column Reverse flush the column Check_Column->Flush_Column Yes Replace_Column Replace the column Check_Column->Replace_Column No, problem persists Flush_Column->Resolved

Caption: Troubleshooting decision tree for HPLC peak tailing.

References

Validation & Comparative

A Comparative Guide to CuAAC and SPAAC for the Ligation of N3-L-Val-OH (CHA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of amino acids is a fundamental technique in the development of novel therapeutics, diagnostics, and research tools. The advent of "click chemistry" has provided a powerful and versatile toolkit for these conjugations. Among the most prominent click reactions are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC). This guide presents a comparative analysis of these two methodologies for the ligation of N-azido-L-valine (N3-L-Val-OH), a branched-chain amino acid derivative.

Executive Summary

Both CuAAC and SPAAC are highly efficient methods for the formation of a stable triazole linkage between an azide and an alkyne. The primary distinction lies in their reaction kinetics and biocompatibility. CuAAC is characterized by its rapid reaction rates, often orders of magnitude faster than SPAAC.[1] However, it requires a copper(I) catalyst, which can be cytotoxic, limiting its application in living systems.[2] In contrast, SPAAC is a copper-free reaction, making it ideal for bioconjugation in vivo and in vitro where the presence of copper is a concern.[3] The trade-off for this biocompatibility is a generally slower reaction rate.[1]

Quantitative Performance Comparison

ParameterCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Key Takeaway
Second-Order Rate Constant (k₂) 10 to 10⁴ M⁻¹s⁻¹[1]10⁻³ to 1 M⁻¹s⁻¹ (with DBCO)[4]CuAAC is typically 100 to 1000 times faster than SPAAC.[1]
Catalyst Requirement Yes (Copper (I))[5]No (Metal-free)[]SPAAC's key advantage is its biocompatibility due to the absence of a toxic catalyst.
Biocompatibility Limited due to copper cytotoxicity[2]High[3]SPAAC is the preferred method for in vivo and live-cell applications.
Reaction Temperature Room Temperature to Mild Heating (e.g., 50°C)[5]Room Temperature[]Both reactions proceed under mild temperature conditions.
Solvent System Aqueous buffers, organic solvents (e.g., DMF, DMSO), or mixtures[5]Aqueous buffers, organic solvents[]Both reactions are versatile in terms of solvent compatibility.
Typical Yields High to quantitative (>95%)[5]High to quantitativeBoth methods are capable of achieving excellent yields with proper optimization.
Alkyne Reactant Terminal AlkynesStrained Cyclooctynes (e.g., DBCO, BCN)[]The choice of alkyne is a fundamental difference between the two methods.

Experimental Workflow for Comparison

To empirically determine the optimal ligation strategy for N3-L-Val-OH, a parallel experimental workflow can be employed to compare the efficiency of CuAAC and SPAAC directly.

G cluster_prep Reactant Preparation cluster_CuAAC CuAAC Reaction cluster_SPAAC SPAAC Reaction cluster_analysis Analysis N3_Val N3-L-Val-OH (CHA) Solution Mix_CuAAC Mix: N3-L-Val-OH Terminal Alkyne CuSO4/Ligand NaAscorbate N3_Val->Mix_CuAAC Mix_SPAAC Mix: N3-L-Val-OH DBCO Alkyne N3_Val->Mix_SPAAC Alkyne_CuAAC Terminal Alkyne Solution Alkyne_CuAAC->Mix_CuAAC Alkyne_SPAAC DBCO Alkyne Solution Alkyne_SPAAC->Mix_SPAAC Incubate_CuAAC Incubate (RT, monitor progress) Mix_CuAAC->Incubate_CuAAC Analysis LC-MS / HPLC Analysis (Yield and Purity) Incubate_CuAAC->Analysis Compare Kinetics & Yield Incubate_SPAAC Incubate (RT, monitor progress) Mix_SPAAC->Incubate_SPAAC Incubate_SPAAC->Analysis

Comparative workflow for CuAAC vs. SPAAC.

Experimental Protocols

The following are detailed, representative protocols for performing CuAAC and SPAAC with N3-L-Val-OH. These should be optimized for specific substrates and experimental conditions.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical procedure for the CuAAC reaction in solution.

Materials:

  • N3-L-Val-OH (CHA)

  • Terminal alkyne-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper-stabilizing ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) as a co-solvent if needed

  • Deionized water

Procedure:

  • Reactant Preparation:

    • Prepare a 10 mM stock solution of N3-L-Val-OH in deionized water or PBS.

    • Prepare a 10 mM stock solution of the terminal alkyne in DMSO or DMF.

    • Prepare a 20 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 100 mM stock solution of THPTA or TBTA in deionized water or DMSO.

    • Crucially, prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water immediately before use.

  • Reaction Setup:

    • In a microcentrifuge tube, add the N3-L-Val-OH solution to a final concentration of 1 mM.

    • Add the terminal alkyne stock solution to a final concentration of 1.2 mM (1.2 equivalents). Add co-solvent as needed, ensuring the final concentration of the organic solvent is compatible with your downstream application.

    • Add the CuSO₄ stock solution to a final concentration of 100 µM.

    • Add the THPTA or TBTA stock solution to a final concentration of 500 µM (a 5:1 ligand to copper ratio is recommended).[7]

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[7]

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or HPLC.

  • Work-up and Purification:

    • Upon completion, the reaction mixture can be directly purified by reverse-phase HPLC to isolate the triazole product.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a general procedure for a copper-free SPAAC reaction.

Materials:

  • N3-L-Val-OH (CHA)

  • Dibenzocyclooctyne (DBCO)-functionalized molecule

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO or DMF as a co-solvent if needed

Procedure:

  • Reactant Preparation:

    • Prepare a 10 mM stock solution of N3-L-Val-OH in PBS.

    • Prepare a 10 mM stock solution of the DBCO-alkyne in DMSO or DMF.

  • Reaction Setup:

    • In a microcentrifuge tube, add the N3-L-Val-OH solution to a final concentration of 1 mM.

    • Add the DBCO-alkyne stock solution to a final concentration of 1.5 mM (1.5 equivalents).

  • Reaction Incubation:

    • Mix the solution and incubate at room temperature. Reaction times can vary from 1 to 24 hours, depending on the concentration and reactivity of the specific DBCO reagent.[]

    • Monitor the reaction progress by LC-MS or HPLC.

  • Purification:

    • Once the reaction has reached completion, purify the conjugate using reverse-phase HPLC.

Conclusion

The choice between CuAAC and SPAAC for the ligation of N3-L-Val-OH depends on the specific requirements of the application. For applications demanding rapid kinetics and where the presence of copper is tolerable, CuAAC is the superior choice. For in vivo studies, live-cell imaging, or any system sensitive to copper-induced toxicity, the biocompatibility of SPAAC makes it the indispensable methodology, despite its slower reaction rate. The protocols and data presented in this guide provide a foundation for researchers to make an informed decision and to develop an efficient and robust conjugation strategy for N3-L-Val-OH.

References

A Researcher's Guide to Azide-Containing Amino Acids: A Comparative Look at N3-L-Val-OH (CHA) and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise modification of biomolecules is a cornerstone of innovation. Azide-containing amino acids have emerged as indispensable tools in this pursuit, offering a gateway to powerful "click chemistry" reactions for bioconjugation, proteomics, and the synthesis of novel therapeutics. This guide provides an objective comparison of N3-L-Val-OH (CHA), an azide-functionalized valine analog, with other commonly used azide-containing amino acids, supported by available experimental data and detailed protocols.

The azide moiety, a compact and bioorthogonal functional group, is the key to the utility of these amino acids.[1] It readily participates in highly efficient and specific ligation reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] These reactions enable the precise attachment of reporter molecules, the formation of cyclic peptides, and the conjugation of proteins to other molecules.[3]

N3-L-Val-OH (CHA): An Azido Derivative of a Branched-Chain Amino Acid

N3-L-Val-OH (CHA), or L-azidovaline cyclohexylammonium salt, is a non-canonical amino acid that incorporates an azide group in place of the amino group of the natural amino acid valine.[4][5] Its structure as a valine analog makes it a unique tool for introducing a bioorthogonal handle into peptides and proteins, particularly at positions where the steric bulk of the valine side chain is desired. Beyond its role in bioconjugation, N3-L-Val-OH (CHA) also serves as a synthetic intermediate in the production of antiviral drugs like Valaciclovir.[4][5]

Performance Comparison with Other Azide-Containing Amino Acids

Key Competitors and Their Characteristics:
  • L-Azidohomoalanine (AHA): As a methionine surrogate, AHA is widely used for the metabolic labeling of newly synthesized proteins in cell culture and in vivo.[6][7] Its incorporation is mediated by the endogenous methionyl-tRNA synthetase.[7]

  • L-Azidolysine (N3K): This lysine analog provides an azide handle on a flexible side chain, making it a common choice for introducing click chemistry functionality into peptides during solid-phase peptide synthesis (SPPS).[2] However, replacing a lysine with N3K can impact the peptide's solubility and charge.[2]

  • Azido-L-alanine and other ω-azido-α-amino acids: A variety of other amino acids with azide-functionalized side chains of varying lengths are available, offering different spacing and flexibility for bioconjugation.[3][8]

The following table summarizes the key features of N3-L-Val-OH (CHA) and its common alternatives based on available data.

FeatureN3-L-Val-OH (CHA)L-Azidohomoalanine (AHA)L-Azidolysine (N3K)Novel Hydrophilic Azido-Amino Acid
Natural Amino Acid Analog ValineMethionineLysineLysine (with retained charge)
Primary Application Peptide Synthesis, Bioconjugation, Synthetic IntermediateMetabolic Labeling of ProteinsPeptide Synthesis, BioconjugationPeptide Synthesis, Bioconjugation
Key Structural Feature Azide at the α-position, branched side chainAzide on a side chain mimicking methionineAzide on the side chain, replaces primary amineAzide and a secondary amine on the side chain
Metabolic Incorporation Not established as a metabolic labelEfficiently incorporated in place of methionineNot used for metabolic labelingNot used for metabolic labeling
Click Chemistry Reactivity Participates in CuAAC and SPAAC[4][5]Participates in CuAAC and SPAAC[6]Participates in CuAAC and SPAAC[2]SPAAC with DBCO (0.34 M⁻¹s⁻¹) and BCN (0.28 M⁻¹s⁻¹)[2]
Impact on Peptide Properties Introduces steric bulk of valineMinimal perturbation when replacing methionineCan decrease solubility and remove positive chargeEnhances solubility by maintaining a positive charge[2]

Experimental Protocols

Detailed methodologies are crucial for the successful application of azide-containing amino acids. Below are representative protocols for metabolic labeling and solid-phase peptide synthesis.

Protocol 1: Metabolic Labeling of Newly Synthesized Proteins with L-Azidohomoalanine (AHA)

This protocol is adapted from established methods for labeling proteins in cultured cells.[6]

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM)

  • Methionine-free medium

  • L-Azidohomoalanine (AHA)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Alkynyl-biotin or alkynyl-fluorophore for click chemistry

  • Click chemistry reaction components (Copper(II) sulfate, reducing agent like sodium ascorbate, and a copper-chelating ligand like THPTA)

Procedure:

  • Culture cells to the desired confluency in complete medium.

  • Wash the cells twice with warm PBS.

  • Incubate the cells in methionine-free medium for 1 hour to deplete intracellular methionine pools.

  • Replace the medium with methionine-free medium supplemented with a final concentration of 25-50 µM AHA. The optimal concentration may vary depending on the cell line.

  • Incubate the cells for the desired labeling period (e.g., 1-24 hours).

  • Wash the cells twice with cold PBS to stop the labeling.

  • Lyse the cells using a suitable lysis buffer and collect the protein lysate.

  • The azide-labeled proteins in the lysate are now ready for downstream click chemistry with an alkyne-functionalized tag for visualization or enrichment.

Protocol 2: Incorporation of an Azide-Containing Amino Acid during Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the general steps for incorporating an Fmoc-protected azide-containing amino acid, such as Fmoc-L-Azidolysine, into a peptide sequence using a standard Fmoc/tBu strategy.

Materials:

  • Fmoc-protected azide-containing amino acid (e.g., Fmoc-L-Azidolysine)

  • Fmoc-protected standard amino acids

  • Solid-phase synthesis resin (e.g., Rink Amide resin)

  • N,N-Dimethylformamide (DMF)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

  • Coupling reagents (e.g., HBTU, HOBt, and DIPEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • Diethyl ether

Procedure:

  • Swell the resin in DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Wash the resin thoroughly with DMF.

  • Coupling:

    • In a separate vessel, pre-activate the Fmoc-protected azide-containing amino acid (3 equivalents) with coupling reagents (e.g., HBTU/HOBt/DIPEA) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Monitor the reaction completion using a ninhydrin (Kaiser) test.

  • Wash the resin thoroughly with DMF.

  • Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Cleavage: Once the synthesis is complete, wash the resin with dichloromethane (DCM) and dry. Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitate the crude peptide in cold diethyl ether, wash, and dry.

  • The crude azide-containing peptide can then be purified by reverse-phase HPLC.

Visualizing the Workflow

Diagrams created using Graphviz (DOT language) can effectively illustrate the key processes involving azide-containing amino acids.

MetabolicLabeling cluster_cell Living Cell cluster_downstream Downstream Analysis AHA_in_medium AHA in Medium MetRS Methionyl-tRNA Synthetase AHA_in_medium->MetRS uptake AHA_tRNA AHA-tRNA MetRS->AHA_tRNA Ribosome Ribosome AHA_tRNA->Ribosome Nascent_Protein Nascent Protein with AHA Ribosome->Nascent_Protein translation Azide_Protein Azide-labeled Protein Nascent_Protein->Azide_Protein Click_Reaction Click Chemistry (CuAAC or SPAAC) Azide_Protein->Click_Reaction Tagged_Protein Tagged Protein (Biotin/Fluorophore) Click_Reaction->Tagged_Protein SPPS_Workflow Start Resin with first amino acid Deprotection Fmoc Deprotection (Piperidine) Start->Deprotection Washing1 Wash (DMF) Deprotection->Washing1 Coupling Couple next Fmoc-AA-(N3)-OH Washing1->Coupling Washing2 Wash (DMF) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Repeat->Deprotection for next AA Cleavage Cleavage from Resin (TFA) Repeat->Cleavage Synthesis complete Purification Purification (HPLC) Cleavage->Purification Final_Peptide Azide-containing Peptide Purification->Final_Peptide

References

comparative analysis of different catalysts for N3-L-Val-OH (CHA) click chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection in Azide-Alkyne Cycloaddition Reactions

The 1,3-dipolar cycloaddition between an azide and an alkyne, commonly known as "click chemistry," has become an indispensable tool for bioconjugation, drug discovery, and materials science due to its high efficiency, selectivity, and biocompatibility. The choice of catalyst or reaction modality is critical and depends on the specific application, desired regioselectivity, and the chemical nature of the substrates. This guide provides a comparative analysis of three primary methodologies for the click chemistry of N3-L-Val-OH (CHA), an azide-containing derivative of the amino acid valine: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Performance Comparison of Catalytic Systems

The selection of a catalytic system for the click chemistry of N3-L-Val-OH (CHA) hinges on factors such as reaction kinetics, regioselectivity, biocompatibility, and the nature of the alkyne coupling partner. The following tables summarize the key performance characteristics and typical reaction conditions for CuAAC, RuAAC, and SPAAC.

Quantitative Performance Comparison
ParameterCopper-Catalyzed (CuAAC)Ruthenium-Catalyzed (RuAAC)Strain-Promoted (SPAAC)
Catalyst Copper(I)Ruthenium(II)None
Alkyne Type TerminalTerminal and InternalStrained Cyclooctynes (e.g., DBCO, BCN)
Regioselectivity 1,4-disubstituted triazole1,5-disubstituted triazoleMixture, dependent on cyclooctyne symmetry
Reaction Rate Very Fast (minutes to hours)Fast to Moderate (hours)Moderate to Fast (dependent on cyclooctyne strain)
Biocompatibility Potentially cytotoxic due to copper ionsGenerally considered more biocompatible than copperExcellent, widely used in living systems
Typical Yield >90%>80%>90%
Second-Order Rate Constant (M⁻¹s⁻¹) 10² - 10³ (with ligand acceleration)10⁻¹ - 10¹0.28 - 0.34 (for a similar azido-amino acid with BCN and DBCO, respectively)[1][2]
Typical Reaction Conditions
ConditionCopper-Catalyzed (CuAAC)Ruthenium-Catalyzed (RuAAC)Strain-Promoted (SPAAC)
Catalyst Loading 1-10 mol%1-5 mol%N/A
Solvent Aqueous buffers, t-BuOH/H₂O, DMFToluene, THF, DMFAqueous buffers, organic solvents
Temperature Room TemperatureRoom Temperature to 80°CRoom Temperature
Additives Reducing agent (e.g., Sodium Ascorbate), Ligand (e.g., THPTA, TBTA)None typically requiredNone required

Experimental Protocols

Detailed methodologies for performing click chemistry with N3-L-Val-OH (CHA) using CuAAC, RuAAC, and SPAAC are provided below. These protocols are generalized and may require optimization for specific applications.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol describes the conjugation of N3-L-Val-OH (CHA) to a terminal alkyne using a copper(I) catalyst generated in situ.

Materials:

  • N3-L-Val-OH (CHA)

  • Terminal alkyne

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for dissolving reactants

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of N3-L-Val-OH (CHA) in PBS or an appropriate buffer.

    • Prepare a 10 mM stock solution of the terminal alkyne in DMSO or DMF.

    • Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be freshly prepared.

    • Prepare a 50 mM stock solution of THPTA in water.

    • Prepare a 10 mM stock solution of CuSO₄·5H₂O in water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the desired amount of the N3-L-Val-OH (CHA) stock solution.

    • Add the terminal alkyne stock solution. A molar excess of 1.5 to 3 equivalents of the alkyne is recommended.

    • Add PBS to achieve the desired final reaction concentration.

    • In a separate tube, premix the CuSO₄ solution and the THPTA solution in a 1:5 molar ratio. Let it stand for 2-3 minutes.

    • Add the copper/THPTA solution to the reaction mixture to a final concentration of 100-500 µM copper.

    • Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 1-5 mM.

  • Reaction and Monitoring:

    • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours.

    • The reaction progress can be monitored by LC-MS or HPLC.

  • Purification:

    • Upon completion, the conjugated product can be purified using standard techniques such as reversed-phase HPLC.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Protocol

This protocol outlines the synthesis of a 1,5-disubstituted triazole from N3-L-Val-OH (CHA) and an alkyne using a ruthenium catalyst.[3][4][5][6][7]

Materials:

  • N3-L-Val-OH (CHA)

  • Terminal or internal alkyne

  • [CpRuCl(PPh₃)₂] or [CpRuCl(COD)]

  • Anhydrous, non-protic solvent (e.g., toluene, THF, or DMF)

Procedure:

  • Reaction Setup:

    • In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve N3-L-Val-OH (CHA) (1 equivalent) and the alkyne (1.1-1.5 equivalents) in the chosen anhydrous solvent.

    • Add the ruthenium catalyst (1-5 mol%).

  • Reaction and Monitoring:

    • Stir the reaction mixture at the desired temperature (room temperature to 80°C) for 4-24 hours. The optimal temperature and time will depend on the specific substrates and catalyst used.[4]

    • Monitor the reaction progress by TLC, LC-MS, or HPLC.

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel to isolate the 1,5-disubstituted triazole product.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol

This catalyst-free protocol describes the reaction of N3-L-Val-OH (CHA) with a strained cyclooctyne.

Materials:

  • N3-L-Val-OH (CHA)

  • Strained cyclooctyne (e.g., DBCO- or BCN-functionalized molecule)

  • Reaction buffer (e.g., PBS, pH 7.4) or organic solvent (e.g., DMSO, Methanol)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of N3-L-Val-OH (CHA) in the desired reaction buffer or solvent.

    • Prepare a stock solution of the strained cyclooctyne in a compatible solvent (e.g., DMSO).

  • Reaction Setup:

    • In a microcentrifuge tube, add the N3-L-Val-OH (CHA) solution.

    • Add the strained cyclooctyne solution. A molar ratio of 1:1 to 1:1.5 (azide:cyclooctyne) is typically sufficient due to the high reactivity.

  • Reaction and Monitoring:

    • Gently mix the solution and allow the reaction to proceed at room temperature for 1-12 hours. Reaction times will vary depending on the specific cyclooctyne used.

    • Monitor the reaction by LC-MS or HPLC.

  • Purification:

    • The conjugated product can often be used directly in subsequent applications, or purified by standard methods like HPLC if necessary.

Visualization of Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the experimental workflows and underlying mechanisms for each catalytic system.

Experimental Workflows

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification N3_Val_OH N3-L-Val-OH Stock Solution Mix Mix Reactants & Buffer N3_Val_OH->Mix Alkyne Terminal Alkyne Stock Solution Alkyne->Mix Reagents CuSO4, THPTA, Sodium Ascorbate Stocks Add_Cu_Ligand Add Premixed CuSO4/THPTA Reagents->Add_Cu_Ligand Mix->Add_Cu_Ligand Initiate Add Sodium Ascorbate Add_Cu_Ligand->Initiate Incubate Incubate RT (1-4h) Initiate->Incubate Monitor Monitor by LC-MS/HPLC Incubate->Monitor Purify Purify by RP-HPLC Monitor->Purify

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

RuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction (Inert Atmosphere) cluster_analysis Analysis & Purification Reactants Dissolve N3-L-Val-OH & Alkyne in Anhydrous Solvent Add_Catalyst Add Ru Catalyst (e.g., [Cp*RuCl(PPh3)2]) Reactants->Add_Catalyst Incubate Stir at RT-80°C (4-24h) Add_Catalyst->Incubate Monitor Monitor by TLC/LC-MS Incubate->Monitor Purify Column Chromatography Monitor->Purify

Caption: Workflow for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

SPAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification N3_Val_OH N3-L-Val-OH Solution Mix Mix Reactants N3_Val_OH->Mix Cyclooctyne Strained Cyclooctyne (e.g., DBCO) Solution Cyclooctyne->Mix Incubate Incubate RT (1-12h) Mix->Incubate Monitor Monitor by LC-MS/HPLC Incubate->Monitor Purify Purify by HPLC (if needed) Monitor->Purify

Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Reaction Mechanisms

Catalytic_Cycles cluster_CuAAC CuAAC Mechanism cluster_RuAAC RuAAC Mechanism cluster_SPAAC SPAAC Mechanism CuI_Alkyne Cu(I)-Alkyne Complex Cu_Acetylide Copper Acetylide CuI_Alkyne->Cu_Acetylide Deprotonation Cu_Triazolide Copper Triazolide Cu_Acetylide->Cu_Triazolide + N3-L-Val-OH Product_1_4 1,4-Triazole Cu_Triazolide->Product_1_4 Protonation Product_1_4->CuI_Alkyne Releases Cu(I) RuII_Complex Ru(II) Catalyst Ruthenacycle Ruthenacycle Intermediate RuII_Complex->Ruthenacycle + Alkyne + N3-L-Val-OH Product_1_5 1,5-Triazole Ruthenacycle->Product_1_5 Reductive Elimination Product_1_5->RuII_Complex Releases Ru(II) Strained_Alkyne Strained Cyclooctyne Transition_State Concerted Transition State Strained_Alkyne->Transition_State Azide N3-L-Val-OH Azide->Transition_State Product_SPAAC Triazole Product Transition_State->Product_SPAAC

Caption: Simplified mechanisms for CuAAC, RuAAC, and SPAAC reactions.

Concluding Remarks

The choice between CuAAC, RuAAC, and SPAAC for the modification of N3-L-Val-OH (CHA) is highly dependent on the specific experimental goals.

  • CuAAC is the workhorse for rapid and high-yielding synthesis of 1,4-disubstituted triazoles when biocompatibility is not the primary concern. The use of accelerating ligands is crucial for achieving optimal performance in aqueous media.[8]

  • RuAAC offers a unique pathway to 1,5-disubstituted triazoles and the ability to use internal alkynes, expanding the synthetic possibilities. However, it may require more stringent anhydrous conditions and potentially elevated temperatures.[3][9][10]

  • SPAAC is the premier choice for applications in biological systems, including live-cell labeling, due to its catalyst-free nature and excellent bioorthogonality. The reaction rate is highly dependent on the strain of the cyclooctyne used.[9][11]

Researchers should carefully consider these factors to select the most appropriate catalytic system for their specific needs, ensuring efficient and successful conjugation of N3-L-Val-OH (CHA).

References

Stability Under Scrutiny: A Comparative Guide to N3-L-Val-OH (CHA) Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of a bioconjugate is a critical determinant of its efficacy and safety. The choice of linker and conjugation chemistry can profoundly impact the therapeutic window of a molecule by influencing its pharmacokinetics and ensuring that a payload is delivered to its target without premature release. This guide provides an objective comparison of the stability of conjugates formed using N3-L-Val-OH (CHA), a valine derivative containing an azide group for click chemistry, with other common bioconjugation alternatives. The assessment is supported by a review of available experimental data and detailed methodologies for key stability-indicating assays.

N3-L-Val-OH (CHA) is utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This reaction forms a highly stable 1,2,3-triazole linkage. The inherent stability of this triazole ring is a significant advantage in bioconjugation, offering resistance to chemical and enzymatic degradation.

Quantitative Comparison of Linkage Stability

The stability of a conjugate is often assessed by its resistance to hydrolysis under various pH conditions and its longevity in biological media such as plasma or serum. The 1,2,3-triazole linkage formed via CuAAC is widely regarded as one of the most stable covalent linkages used in bioconjugation. It is significantly more resistant to cleavage by hydrolysis, proteases, and oxidation compared to more labile linkages like esters or hydrazones.

While direct head-to-head quantitative data for N3-L-Val-OH (CHA) conjugates against all alternatives under identical conditions is limited in publicly available literature, a strong consensus on the superior stability of the triazole linkage is evident. The following table summarizes representative stability data for different types of linkages from various studies to provide a comparative perspective.

Linkage TypeFormation ChemistryConditionsStability MetricReference
1,2,3-Triazole CuAAC (Click Chemistry) Human Plasma, 37°C Highly stable, minimal degradation observed over several days. General literature consensus
Thioether (from Maleimide) Michael AdditionRat Serum, 37°CHalf-life can be as low as 50% payload loss in rat serum due to retro-Michael addition.[1][1]
Oxime CondensationpD 7.0Rate constant for hydrolysis is ~600-fold lower than a comparable methylhydrazone.[2][2]
Hydrazone CondensationpD 7.0Significantly more labile to hydrolysis than oximes, with acid-catalyzed cleavage.[2][2]
Ester EsterificationPhysiological pHSusceptible to hydrolysis by esterases, with stability being highly dependent on the local chemical environment.General knowledge

Note: The stability of any linkage can be influenced by factors such as the nature of the conjugated molecules, the specific linker design, and the site of conjugation.

Experimental Protocols for Stability Assessment

To rigorously evaluate the stability of a bioconjugate, a series of experiments are typically performed. These include assessment of stability in plasma/serum and forced degradation studies.

Plasma/Serum Stability Assay

This assay determines the stability of the conjugate in a biologically relevant matrix.

Protocol:

  • Incubation: The test conjugate is incubated in plasma or serum (e.g., human, mouse, rat) at a specific concentration (e.g., 10-100 µg/mL) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours).

  • Sample Preparation: The reaction is quenched, often by the addition of an organic solvent like acetonitrile to precipitate plasma proteins. The sample is then centrifuged to separate the supernatant.

  • Analysis: The supernatant is analyzed by a suitable analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the amount of intact conjugate and any degradation products.

  • Data Analysis: The percentage of intact conjugate remaining at each time point is calculated relative to the 0-hour time point. The half-life (t½) of the conjugate in plasma/serum can then be determined.

Forced Degradation Study

This study assesses the intrinsic stability of the conjugate under various stress conditions to identify potential degradation pathways.

Protocol:

  • Stress Conditions: The conjugate is subjected to a range of conditions, including:

    • Acidic Hydrolysis: 0.1 M HCl at a controlled temperature (e.g., 50-70°C).

    • Basic Hydrolysis: 0.1 M NaOH at a controlled temperature (e.g., 50-70°C).

    • Oxidation: 3% hydrogen peroxide (H₂O₂) at room temperature.

    • Thermal Stress: Elevated temperature (e.g., 70°C) in a neutral buffer.

  • Time Points: Samples are collected at multiple time points during the stress exposure.

  • Analysis: The samples are analyzed by methods such as LC-MS to identify and quantify the parent conjugate and its degradation products.

  • Data Analysis: The degradation profile under each condition is established to understand the liabilities of the conjugate.

Visualizing Experimental Workflows

Clear and logical diagrams of experimental workflows are crucial for reproducibility and understanding. The following diagrams, generated using Graphviz (DOT language), illustrate the key steps in assessing conjugate stability.

PlasmaStabilityAssay cluster_prep Sample Preparation cluster_sampling Sampling & Quenching cluster_analysis Analysis Conjugate Test Conjugate Mix Mix & Incubate @ 37°C Conjugate->Mix Plasma Plasma/Serum Plasma->Mix Timepoints Collect Aliquots (0, 1, 4, 8, 24h...) Mix->Timepoints Quench Quench Reaction (e.g., Acetonitrile) Timepoints->Quench Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS Analysis Supernatant->LCMS Data Quantify Intact Conjugate & Degradants LCMS->Data

Caption: Workflow for Plasma Stability Assay.

ForcedDegradationStudy cluster_stress Stress Conditions Conjugate Test Conjugate Acid Acidic (e.g., 0.1M HCl) Conjugate->Acid Base Basic (e.g., 0.1M NaOH) Conjugate->Base Oxidation Oxidative (e.g., 3% H₂O₂) Conjugate->Oxidation Thermal Thermal (e.g., 70°C) Conjugate->Thermal Analysis LC-MS Analysis at Various Time Points Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Profile Establish Degradation Profile Analysis->Profile

Caption: Workflow for Forced Degradation Study.

Conclusion

The use of N3-L-Val-OH (CHA) for bioconjugation via CuAAC click chemistry offers a robust and highly stable linkage in the form of a 1,2,3-triazole ring. Based on the available literature, this linkage demonstrates superior stability compared to many common alternatives, particularly in biological media. This enhanced stability is a critical advantage for the development of long-circulating and targeted therapeutics, as it minimizes premature payload release and potential off-target toxicity. For researchers and drug developers, the exceptional stability of the triazole linkage makes N3-L-Val-OH (CHA) and similar azide-functionalized building blocks a compelling choice for creating durable and effective bioconjugates. Rigorous evaluation of stability using standardized protocols, as outlined above, is essential to fully characterize and compare the performance of any new conjugate.

References

A Comparative Guide to the Biological Activity of Peptides Synthesized with N3-L-Val-OH (CHA)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and peptide chemistry, the incorporation of non-natural amino acids offers a powerful tool to enhance peptide stability, introduce novel functionalities, and create targeted therapeutic agents. N3-L-Val-OH (Cyclohexylammonium (2S)-2-azido-3-methylbutanoate), an L-valine analog bearing an azide group, is a versatile building block for such advanced peptide design. The presence of the azide moiety opens the door to a wide array of post-synthetic modifications via "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2]

This guide provides a comparative analysis of the potential biological activities of peptides synthesized with N3-L-Val-OH, focusing on their application as therapeutic agents and research tools. While direct experimental data on peptides containing this specific azido-valine is emerging, we can infer and compare their likely performance based on extensive research into similar azido-modified peptides and the well-established field of peptide-drug conjugates (PDCs).

Comparative Analysis of Potential Applications

The primary advantage of incorporating N3-L-Val-OH into a peptide sequence is the ability to use the azide group as a chemical handle for conjugation. This allows for the creation of sophisticated biomolecules with tailored functions. Here, we compare a standard bioactive peptide, its azido-modified counterpart, and a derived peptide-drug conjugate.

Table 1: Comparative Properties of Standard vs. Azido-Modified Peptides and Conjugates

FeatureStandard Bioactive PeptideAzido-Modified Peptide (with N3-L-Val-OH)Peptide-Drug Conjugate (PDC)
Primary Function Binds to a specific biological target (e.g., receptor, enzyme) to elicit a biological response.Serves as a scaffold for further modification; may have altered binding affinity or stability compared to the standard peptide.[3]Delivers a cytotoxic or therapeutic payload to specific cells targeted by the peptide moiety.[4][5]
Mechanism of Action Agonism or antagonism of a receptor, inhibition of an enzyme, etc.Same as the standard peptide, but potentially with modulated potency. The azide allows for conjugation.Binds to a target receptor (often overexpressed on cancer cells), is internalized, and releases the cytotoxic drug, leading to cell death.[5]
Key Advantage High specificity and biological activity.Versatility for labeling, cyclization, or conjugation to other molecules.[2]Enhanced therapeutic window by targeting cytotoxic agents to diseased tissues, minimizing systemic toxicity.[4]
Potential Limitation Poor in vivo stability (proteolytic degradation), short half-life.The modification could potentially reduce biological activity if the valine residue is critical for binding.Complexity of synthesis and characterization; potential for immunogenicity.
Example Application A linear RGD peptide that binds to αvβ3 integrins on tumor cells.An RGD peptide with N3-L-Val-OH, ready for conjugation.The azido-RGD peptide conjugated to a cytotoxic drug like Doxorubicin for targeted cancer therapy.[6]

Focus Application: Peptide-Drug Conjugates (PDCs)

A highly promising application for peptides synthesized with N3-L-Val-OH is the development of PDCs for targeted cancer therapy. In this approach, the peptide component serves as a "homing device" to deliver a potent cytotoxic drug specifically to cancer cells, thereby reducing the collateral damage to healthy tissues associated with traditional chemotherapy.

Hypothetical Performance Data:

The following table presents a hypothetical comparison based on typical data for RGD peptides and the common chemotherapeutic agent Doxorubicin (Dox). This illustrates the expected outcomes of creating a PDC.

Table 2: Hypothetical Performance Data for an RGD-Based Peptide-Drug Conjugate

CompoundTargetIn Vitro Cytotoxicity (IC50) vs. αvβ3-positive Cancer CellsIn Vitro Cytotoxicity (IC50) vs. Normal Cells
Doxorubicin (Free Drug) DNA Topoisomerase II~1 µM~1.5 µM
RGD Peptide (Targeting Moiety) αvβ3 Integrin>100 µM (non-cytotoxic)>100 µM (non-cytotoxic)
RGD-N3-Val-Doxorubicin Conjugate (PDC) αvβ3 Integrin / DNA Topoisomerase II~5 µM>50 µM

Note: These are representative values. Actual IC50 values would need to be determined experimentally.

The data illustrates that while the free drug is highly toxic to both cancerous and normal cells, the PDC shows selective toxicity towards cancer cells that express the target receptor.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of these modified peptides.

Solid-Phase Peptide Synthesis (SPPS) with N3-L-Val-OH

This protocol outlines the manual Fmoc-SPPS strategy to incorporate N3-L-Val-OH into a peptide sequence.

  • Resin and Linker: Rink Amide MBHA resin is used for C-terminally amidated peptides.

  • Deprotection: The Fmoc protecting group is removed from the resin and subsequent amino acids by treating with 20% piperidine in N,N-dimethylformamide (DMF) for 20 minutes.[7]

  • Coupling:

    • Dissolve the incoming Fmoc-protected amino acid (or N3-L-Val-OH) (3 eq.), HOBt (3 eq.), and TBTU (2.9 eq.) in DMF.

    • Add DIPEA (6 eq.) to the mixture.

    • Add the activation mixture to the deprotected resin and agitate for 2 hours.

    • Wash the resin with DMF, DCM, and repeat the cycle for the next amino acid.[7]

  • Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin using a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (95:2.5:2.5) for 2-3 hours. The crude peptide is then precipitated with cold diethyl ether.[8]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-modified drug to the azido-peptide.

  • Reagents:

    • Azido-peptide (1 eq.)

    • Alkyne-modified drug (1.5 eq.)

    • Copper(II) sulfate (CuSO4) (0.1 eq.)

    • Sodium ascorbate (0.5 eq.)

  • Protocol:

    • Dissolve the azido-peptide and alkyne-drug in a mixture of water and t-butanol (1:1).

    • Add CuSO4, followed by sodium ascorbate.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction by HPLC or LC-MS.

    • Purify the resulting peptide-drug conjugate by reverse-phase HPLC.

Cell Viability and Cytotoxicity (MTT Assay)

This assay determines the effect of a PDC on cell health.[9]

  • Cell Seeding: Seed cancer cells (e.g., U87MG glioblastoma, which are αvβ3-positive) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Peptide Treatment: Prepare serial dilutions of the PDC, the free drug, and the unconjugated peptide in serum-free cell culture medium. Add 100 µL of the solutions to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[9]

  • Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Visualizations

Workflow for Synthesis and Application of a Peptide-Drug Conjugate

G cluster_synthesis Synthesis & Conjugation cluster_application Biological Application sp_synthesis Solid-Phase Peptide Synthesis (Incorporate N3-L-Val-OH) purification1 HPLC Purification sp_synthesis->purification1 azido_peptide Azido-Peptide purification1->azido_peptide click_reaction CuAAC 'Click' Reaction azido_peptide->click_reaction alkyne_drug Alkyne-Modified Drug alkyne_drug->click_reaction purification2 HPLC Purification click_reaction->purification2 pdc Peptide-Drug Conjugate (PDC) purification2->pdc in_vitro In Vitro Testing (e.g., MTT Assay) pdc->in_vitro in_vivo In Vivo Animal Model pdc->in_vivo data Determine IC50 & Efficacy in_vitro->data in_vivo->data

Caption: Workflow from synthesis to biological evaluation of a PDC.

Mechanism of Action for a Targeted Peptide-Drug Conjugate

G cluster_cell Cancer Cell receptor Overexpressed Receptor (e.g., αvβ3 Integrin) endocytosis Receptor-Mediated Endocytosis receptor->endocytosis endosome Endosome/Lysosome endocytosis->endosome release Drug Release (Linker Cleavage) endosome->release nucleus Nucleus release->nucleus Drug targets DNA apoptosis Apoptosis / Cell Death nucleus->apoptosis pdc Peptide-Drug Conjugate (PDC) pdc->receptor 1. Binding

Caption: Targeted delivery and action of a PDC at the cellular level.

Logical Comparison of Peptide Modalities

Caption: Comparison of peptide modification outcomes.

References

Spectroscopic Confirmation of N3-L-Val-OH (CHA) Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data to confirm the successful synthesis of N-azido-L-valine cyclohexylammonium salt (N3-L-Val-OH (CHA)) from its precursor, L-valine. The formation of the desired product is characterized by distinct changes in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), which are detailed below. This document serves as a valuable resource for monitoring reaction progress and verifying the final product's identity and purity.

Data Presentation: Comparative Spectroscopic Analysis

The following tables summarize the key spectroscopic data for the starting material (L-Valine), the reaction product (N-azido-L-valine), and the counter-ion (Cyclohexylamine).

Table 1: ¹H NMR Spectroscopic Data (Predicted/Typical Shifts)

CompoundSolventChemical Shift (δ) ppm
L-ValineD₂O~3.6 (d, 1H, α-CH), ~2.2 (m, 1H, β-CH), ~1.0 (d, 6H, γ-CH₃)
N-azido-L-valineCDCl₃~4.0-4.2 (d, 1H, α-CH), ~2.3-2.5 (m, 1H, β-CH), ~1.1-1.3 (d, 6H, γ-CH₃)
CyclohexylamineCDCl₃~2.6-2.8 (m, 1H, CH-NH₂), ~1.0-2.0 (m, 10H, CH₂)

Table 2: ¹³C NMR Spectroscopic Data (Predicted/Typical Shifts)

CompoundSolventChemical Shift (δ) ppm
L-ValineD₂O~175 (C=O), ~61 (α-C), ~32 (β-C), ~19 (γ-C)
N-azido-L-valineCDCl₃~170-175 (C=O), ~65-70 (α-C), ~30-35 (β-C), ~18-20 (γ-C)
CyclohexylamineCDCl₃~50 (CH-NH₂), ~36 (CH₂), ~26 (CH₂), ~25 (CH₂)

Table 3: Key IR Absorption Bands

Compound / Functional GroupAbsorption Band (cm⁻¹)Description
L-Valine2500-3300 (broad), 1710-1760O-H stretch (carboxylic acid), C=O stretch[1][2]
Azide (N₃)~2100 N=N=N asymmetric stretch (characteristic) [3]
Carboxylic Acid (dimer)2500-3300 (very broad), 1700-1725O-H stretch, C=O stretch[4]
Primary Amine (Cyclohexylamine)3300-3500 (two bands)N-H stretch
Ammonium (Cyclohexylammonium)2200-3000 (broad)N⁺-H stretch

Table 4: Mass Spectrometry Data

CompoundIonization Mode[M-H]⁻ (m/z)Key Fragments
L-ValineESI116.07-
N-azido-L-valineESI142.0622Loss of N₂ (28 Da) is a characteristic fragmentation.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: For ¹H and ¹³C NMR, dissolve 5-10 mg of the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube. The choice of solvent will depend on the solubility of the analyte. For the N3-L-Val-OH (CHA) salt, a solvent like CDCl₃ or DMSO-d₆ is generally appropriate.

  • Instrumentation: A standard NMR spectrometer operating at a frequency of 300 MHz or higher.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: 0-15 ppm.

    • Number of scans: 16-64, depending on the sample concentration.

    • Relaxation delay: 1-5 seconds.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: 0-200 ppm.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation delay: 2-5 seconds.

  • Data Processing: The raw data (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • Solid (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Solid (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

  • Instrumentation: An FTIR spectrometer equipped with a DTGS or MCT detector.

  • Instrument Parameters:

    • Spectral range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

    • Background: A background spectrum of the empty sample holder (for KBr) or clean ATR crystal should be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium hydroxide can be added to aid ionization.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used for this type of analysis.

  • Instrument Parameters (Negative Ion Mode for N-azido-L-valine):

    • Ionization mode: ESI negative.

    • Capillary voltage: 2-4 kV.

    • Drying gas flow and temperature: Optimized for the specific instrument and solvent system.

    • Mass range: m/z 50-500.

  • Tandem MS (MS/MS): To confirm the structure, the parent ion of interest (e.g., m/z 142 for the deprotonated N-azido-L-valine) can be selected and fragmented to observe characteristic daughter ions.

Mandatory Visualization

Spectroscopic_Confirmation_Workflow cluster_reaction Reaction cluster_product Product LValine L-Valine Reaction Synthesis LValine->Reaction DiazoTransfer Diazo-Transfer Reagent DiazoTransfer->Reaction Cyclohexylamine Cyclohexylamine Cyclohexylamine->Reaction Product N3-L-Val-OH (CHA) Reaction->Product Crude Product NMR NMR Spectroscopy Product->NMR Confirm structural changes IR IR Spectroscopy Product->IR Identify functional groups MS Mass Spectrometry Product->MS Verify molecular weight

References

A Comparative Analysis of N3-L-Val-OH (CHA) and Its D-Isomer in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological properties of N3-L-Val-OH (CHA), an L-valine analog, and its corresponding D-isomer. Understanding the stereochemical differences between these compounds is crucial for their application in biological research and drug development, as chirality often dictates metabolic fate, cellular uptake, and biological activity. While direct comparative studies on these specific azido-valine derivatives are limited, this guide synthesizes information on the distinct roles of L- and D-amino acids, the known metabolic pathways of valine, and relevant experimental data on related compounds to offer a predictive comparison.

Introduction to Stereoisomers in Biological Systems

In biological systems, the stereochemistry of a molecule is paramount. L-amino acids are the canonical building blocks of proteins in eukaryotes and are readily metabolized.[1][2] D-amino acids, while less common in higher organisms, play essential roles in the cell walls of bacteria and can have unique physiological functions.[1][2] This fundamental difference in biological recognition and processing suggests that N3-L-Val-OH (CHA) and its D-isomer will exhibit distinct biological activities.

Data Presentation: A Comparative Overview

Due to the limited direct comparative experimental data for N3-L-Val-OH (CHA) and its D-isomer, the following tables provide a predicted comparison based on the known biological roles and metabolic pathways of L- and D-valine.

Table 1: Predicted Biological Properties of N3-L-Val-OH (CHA) vs. N3-D-Val-OH (CHA)

PropertyN3-L-Val-OH (CHA) (Predicted)N3-D-Val-OH (CHA) (Predicted)Basis for Prediction
Cellular Uptake Likely utilizes L-amino acid transporters.May have lower affinity for L-amino acid transporters; potential for uptake by other, less specific transporters.L-amino acids are actively transported into cells, while D-isomers are generally not.
Metabolic Fate Potential to be recognized by enzymes in the valine catabolic pathway, leading to incorporation into metabolic cycles or degradation.Likely to be a poor substrate for enzymes in the L-valine metabolic pathway. May be metabolized by D-amino acid oxidases or excreted largely unchanged.Enzymes are highly stereospecific. The metabolic machinery for amino acids is geared towards L-isomers.
Incorporation into Proteins Unlikely to be incorporated into proteins due to the azido modification, but may interfere with protein synthesis.Not expected to be incorporated into proteins.The protein synthesis machinery is specific for the 20 proteinogenic L-amino acids.
Biological Activity May act as a competitive inhibitor of enzymes that utilize L-valine. Could potentially modulate signaling pathways like mTOR.May exhibit distinct biological activities, such as antimicrobial effects, by interfering with bacterial cell wall synthesis.Based on the different roles of L- and D-amino acids in biological systems.
Cytotoxicity Cytotoxicity could arise from interference with essential metabolic pathways that utilize L-valine.Cytotoxicity might be lower in mammalian cells due to reduced metabolic activation, but could be higher in bacteria.Dependent on the specific cellular processes each isomer disrupts.

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to compare the biological activities of N3-L-Val-OH (CHA) and its D-isomer.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the compounds on cell viability by measuring the metabolic activity of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of N3-L-Val-OH (CHA) and N3-D-Val-OH (CHA) in cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Enzyme Inhibition Assay (e.g., Acetohydroxyacid Synthase - AHAS)

This assay can be used to determine if the valine analogs inhibit enzymes in the valine metabolic pathway. AHAS is a key enzyme in the biosynthesis of branched-chain amino acids.

Protocol:

  • Enzyme and Substrate Preparation: Prepare a solution of purified AHAS enzyme and its substrate (e.g., pyruvate) in an appropriate assay buffer.

  • Inhibitor Preparation: Prepare serial dilutions of N3-L-Val-OH (CHA) and N3-D-Val-OH (CHA).

  • Reaction Initiation: In a microplate, mix the enzyme, inhibitor (or vehicle control), and co-factors. Initiate the reaction by adding the substrate.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specific time.

  • Reaction Termination and Detection: Stop the reaction and measure the product formation using a suitable method (e.g., colorimetric or fluorometric).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Mandatory Visualizations

Logical Flow of Comparative Biological Evaluation

This diagram illustrates a logical workflow for comparing the biological effects of N3-L-Val-OH (CHA) and its D-isomer.

cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Mechanism of Action Studies cluster_3 Comparative Analysis synthesis_L Synthesis of N3-L-Val-OH (CHA) cytotoxicity Cytotoxicity Assays (e.g., MTT) synthesis_L->cytotoxicity enzyme_inhibition Enzyme Inhibition Assays (e.g., AHAS) synthesis_L->enzyme_inhibition uptake Cellular Uptake Studies synthesis_L->uptake synthesis_D Synthesis of N3-D-Val-OH (CHA) synthesis_D->cytotoxicity synthesis_D->enzyme_inhibition synthesis_D->uptake comparison Comparison of IC50 values, metabolic products, and pathway modulation cytotoxicity->comparison enzyme_inhibition->comparison pathway_analysis Signaling Pathway Analysis (e.g., mTOR pathway) uptake->pathway_analysis metabolism Metabolic Fate Analysis uptake->metabolism pathway_analysis->comparison metabolism->comparison

Caption: Workflow for comparing L- and D-isomers.

Predicted Metabolic Pathways of Valine Isomers

This diagram illustrates the predicted differential metabolic fates of L-valine and D-valine, which can be extrapolated to their azido-analogs.

cluster_L L-Valine Metabolism cluster_D D-Valine Metabolism L_Val L-Valine Keto_L α-Ketoisovalerate L_Val->Keto_L Transamination mTOR mTOR Pathway Activation L_Val->mTOR Stimulates Succinyl_CoA Succinyl-CoA Keto_L->Succinyl_CoA Oxidative Decarboxylation TCA TCA Cycle Succinyl_CoA->TCA D_Val D-Valine Excretion Excretion D_Val->Excretion DAO D-Amino Acid Oxidase D_Val->DAO Oxidation Keto_D α-Ketoisovalerate DAO->Keto_D

Caption: Predicted metabolic fates of L- and D-valine.

L-Valine and the mTOR Signaling Pathway

This diagram depicts the known role of L-valine in activating the mTOR signaling pathway, a central regulator of cell growth and proliferation. It is plausible that N3-L-Val-OH (CHA) could interfere with this pathway.

cluster_pathway mTOR Signaling Pathway L_Val L-Valine mTORC1 mTORC1 L_Val->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates (inactivates) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes fourEBP1->Protein_Synthesis Inhibits (when active) Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: L-Valine's role in the mTOR signaling pathway.

Conclusion

The stereochemical differences between N3-L-Val-OH (CHA) and its D-isomer are predicted to lead to significant variations in their biological activity. N3-L-Val-OH (CHA) is more likely to interact with the metabolic machinery of mammalian cells, potentially acting as a competitive inhibitor or modulator of signaling pathways such as mTOR.[3][4] In contrast, the D-isomer is expected to be less readily metabolized by mammalian cells and may exhibit unique bioactivities, for instance, in prokaryotic systems. The provided experimental protocols offer a framework for empirically determining and quantifying these differences. Further research directly comparing these two isomers is essential to fully elucidate their respective pharmacological profiles and to guide their potential applications in research and medicine.

References

The Role of N3-L-Val-OH (CHA) in Advancing Drug Conjugate and Prodrug Synthesis: A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, N3-L-Val-OH (CHA), an azido-functionalized derivative of L-valine, is emerging as a critical building block in the fields of bioconjugation and pharmaceutical synthesis. Its primary applications lie in the construction of Antibody-Drug Conjugates (ADCs) via "click chemistry" and as a potential intermediate in the synthesis of the antiviral drug Valaciclovir. This guide provides a comparative analysis of these applications, supported by available experimental data and detailed methodologies.

N3-L-Val-OH (CHA) distinguishes itself through the presence of an azide group, which allows for highly specific and efficient covalent bond formation with alkyne-containing molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This "click chemistry" approach offers significant advantages over traditional conjugation methods.

N3-L-Val-OH (CHA) in Antibody-Drug Conjugate (ADC) Linker Technology

The linker in an ADC is a critical component that connects the monoclonal antibody to the cytotoxic payload, influencing the ADC's stability, efficacy, and safety. Valine-containing dipeptide linkers, such as valine-citrulline (Val-Cit), are widely used due to their susceptibility to cleavage by lysosomal proteases like cathepsin B, which are overexpressed in many tumor cells. This ensures targeted release of the payload within the cancer cell.

Comparison with Traditional Valine-Based Linkers

The use of N3-L-Val-OH (CHA) allows for the synthesis of ADC linkers using click chemistry, offering an alternative to the traditional maleimide-based conjugation chemistry used for many Val-Cit linkers.

FeatureN3-L-Val-OH (CHA) Based Linker (via Click Chemistry)Traditional Val-Cit Linker (e.g., Maleimide-based)
Conjugation Chemistry Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Michael addition (Thiol-maleimide reaction)
Specificity High, bio-orthogonal reaction.Can have off-target reactions with other thiols.
Stability of Conjugate Forms a stable triazole ring.Potential for retro-Michael reaction leading to drug deconjugation.
Drug-to-Antibody Ratio (DAR) Can be precisely controlled for homogenous ADCs.Often results in heterogeneous mixtures with varying DARs.
Plasma Stability Generally high due to the stability of the triazole linkage.The stability of the Val-Cit dipeptide itself can be an issue in certain preclinical models (e.g., mouse plasma).

While direct comparative studies of ADCs using N3-L-Val-OH (CHA) versus traditional Val-Cit linkers are not widely available in the public domain, the known advantages of click chemistry suggest that ADCs synthesized with this building block could offer improved homogeneity and stability.

A significant challenge with the widely used Val-Cit linker is its instability in mouse plasma due to cleavage by carboxylesterase 1c (Ces1c)[1]. This can lead to premature drug release and complicates preclinical evaluation. To address this, researchers have developed alternative peptide linkers. One notable example is the glutamic acid-valine-citrulline (EVCit) linker, which has demonstrated significantly enhanced stability in mouse plasma compared to the conventional Val-Cit linker[1]. An ADC with an EVCit linker showed a half-life of 12 days in mouse models, a substantial improvement from the 2-day half-life observed with a comparable Val-Cit ADC[1].

The incorporation of N3-L-Val-OH (CHA) into such improved linker designs via click chemistry could combine the benefits of enhanced peptide stability with the advantages of a robust and specific conjugation method.

Experimental Protocols

1. General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation:

This protocol is a general guideline for the CuAAC reaction, which can be adapted for conjugating an alkyne-modified antibody with an azide-containing linker-payload synthesized from N3-L-Val-OH (CHA).

  • Reagents:

    • Alkyne-modified biomolecule (e.g., antibody)

    • Azide-containing molecule (e.g., linker-payload)

    • Copper(II) sulfate (CuSO₄)

    • Reducing agent (e.g., sodium ascorbate)

    • Copper-chelating ligand (e.g., THPTA)

    • Buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Procedure:

    • In a microcentrifuge tube, dissolve the alkyne-modified biomolecule in the buffer.

    • Add the azide-containing molecule. A slight molar excess of the azide component is often used.

    • Prepare a premixed solution of CuSO₄ and the copper-chelating ligand.

    • Add the CuSO₄/ligand solution to the reaction mixture.

    • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

    • Incubate the reaction at room temperature for 1-4 hours.

    • The reaction can be quenched by adding a chelating agent like EDTA.

    • Purify the resulting ADC using standard chromatography techniques (e.g., size-exclusion chromatography).

  • Note: The concentrations of reactants and catalysts should be optimized for each specific application. The use of a copper-chelating ligand is crucial to minimize protein degradation caused by reactive oxygen species generated during the reaction[2][3][4].

2. Synthesis of a Val-Cit-PAB Linker:

This protocol outlines a general approach to synthesizing a Val-Cit-PAB (para-aminobenzyl carbamate) linker, a common component of cathepsin-cleavable ADCs. N3-L-Val-OH could be incorporated in a modified version of this synthesis.

  • Materials:

    • Fmoc-protected amino acids (Fmoc-Val-OH, Fmoc-Cit-OH)

    • 4-aminobenzyl alcohol

    • Coupling reagents (e.g., HATU, HBTU/HOBt)

    • Bases (e.g., DIPEA, triethylamine)

    • Deprotection reagent (e.g., piperidine in DMF)

    • Solid-phase synthesis resin (e.g., Rink amide resin)

  • Procedure (Solid-Phase Synthesis):

    • Swell the resin in DMF.

    • Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

    • Couple Fmoc-Cit-OH to the resin using coupling reagents and a base.

    • Repeat the Fmoc deprotection step.

    • Couple Fmoc-Val-OH to the citrulline-bound resin.

    • Attach the PAB spacer to the N-terminus of the dipeptide.

    • Cleave the linker from the resin using an appropriate acid, such as trifluoroacetic acid (TFA).

    • Purify the crude linker by HPLC[5][6].

Signaling Pathways and Experimental Workflows

ADC_Mechanism_of_Action ADC Antibody-Drug Conjugate (with N3-Val based linker) TumorCell Tumor Cell ADC->TumorCell Binding Antigen Tumor Antigen Endosome Endosome TumorCell->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Payload Cytotoxic Payload Lysosome->Payload Linker Cleavage (Cathepsin B) Apoptosis Cell Death (Apoptosis) Payload->Apoptosis Induces

Caption: Mechanism of action for an ADC with a protease-cleavable linker.

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System Antibody_Alkyne Alkyne-Modified Antibody Reaction CuAAC Reaction (Click Chemistry) Antibody_Alkyne->Reaction Linker_Azide Azide-Linker-Payload (from N3-L-Val-OH) Linker_Azide->Reaction CuSO4 CuSO4 CuSO4->Reaction Ligand Ligand (e.g., THPTA) Ligand->Reaction Ascorbate Sodium Ascorbate Ascorbate->Reaction Purification Purification (e.g., SEC) Reaction->Purification ADC_Product Homogeneous ADC Purification->ADC_Product

Caption: General workflow for ADC synthesis using CuAAC (Click Chemistry).

N3-L-Val-OH (CHA) in the Synthesis of Valaciclovir

Valaciclovir is an antiviral medication and a prodrug of acyclovir with improved oral bioavailability. The synthesis of Valaciclovir involves the esterification of acyclovir with L-valine.

Comparison of Synthetic Routes

The most common industrial synthesis of Valaciclovir involves the condensation of N-protected L-valine (often with a carbobenzyloxy, Cbz, protecting group) with acyclovir, followed by deprotection[7].

A concise, two-step synthesis of Valaciclovir hydrochloride has been described that utilizes (2S)-2-azido-3-methylbutanoic acid (the free acid form of N3-L-Val-OH)[8]. This route involves the coupling of the azido-valine derivative with acyclovir, followed by the reduction of the azide group to an amine[8].

FeatureConventional Synthesis (Cbz-L-Valine)Azide-Based Synthesis (using N3-L-Valine)
Starting Valine Derivative N-Cbz-L-valine(2S)-2-azido-3-methylbutanoic acid
Coupling Step Condensation using DCC/DMAPNot explicitly detailed but likely involves standard esterification
Deprotection/Conversion Step Catalytic hydrogenation to remove Cbz groupReduction of the azide group to an amine
Overall Yield A reported process gives a 55% yield for the final deprotection step[9]. An optimized process reports a 92% yield for this step[9].Not quantitatively reported in the available abstract[8].
Potential Advantages Well-established and widely used method.Potentially a more concise route[8]. Avoids the use of carbodiimide coupling agents which can form difficult-to-remove byproducts.

While the abstract for the azide-based synthesis suggests an "efficient and concise" route, a direct comparison of overall yield and purity with optimized conventional methods is not available in the searched literature.

Experimental Protocols

1. General Protocol for Valaciclovir Synthesis via Cbz-L-Valine:

  • Reagents:

    • Acyclovir

    • N-Cbz-L-valine

    • Dicyclohexylcarbodiimide (DCC) or a similar coupling agent

    • 4-Dimethylaminopyridine (DMAP)

    • Solvent (e.g., DMF)

    • Palladium on carbon (Pd/C) catalyst

    • Hydrogen source

  • Procedure:

    • Dissolve acyclovir and N-Cbz-L-valine in DMF.

    • Add DMAP and DCC and stir at room temperature.

    • After the reaction is complete, filter to remove the dicyclohexylurea byproduct.

    • Isolate the protected Valaciclovir intermediate.

    • Dissolve the intermediate in a suitable solvent (e.g., methanol/THF).

    • Perform catalytic hydrogenation using Pd/C to remove the Cbz protecting group.

    • Isolate and purify the Valaciclovir product[7].

2. Conceptual Protocol for Valaciclovir Synthesis via N3-L-Valine:

  • Reagents:

    • Acyclovir

    • (2S)-2-azido-3-methylbutanoic acid

    • Esterification reagents

    • Reducing agent for the azide group (e.g., catalytic hydrogenation, Staudinger reaction)

  • Procedure:

    • Couple acyclovir with (2S)-2-azido-3-methylbutanoic acid to form the azido-ester intermediate.

    • Reduce the azide group of the intermediate to a primary amine to yield Valaciclovir.

    • Isolate and purify the final product[8].

Synthetic Pathway Diagram

Valaciclovir_Synthesis_Comparison cluster_conventional Conventional Route cluster_azide Azide-Based Route Acyclovir1 Acyclovir Condensation Condensation (DCC, DMAP) Acyclovir1->Condensation CbzValine N-Cbz-L-Valine CbzValine->Condensation ProtectedValaciclovir N-Cbz-Valaciclovir Condensation->ProtectedValaciclovir Deprotection Hydrogenation (Pd/C, H2) ProtectedValaciclovir->Deprotection Valaciclovir1 Valaciclovir Deprotection->Valaciclovir1 Acyclovir2 Acyclovir Coupling Coupling Acyclovir2->Coupling AzidoValine N3-L-Val-OH AzidoValine->Coupling AzidoIntermediate Azido-Valaciclovir Intermediate Coupling->AzidoIntermediate Reduction Azide Reduction AzidoIntermediate->Reduction Valaciclovir2 Valaciclovir Reduction->Valaciclovir2

Caption: Comparison of synthetic pathways to Valaciclovir.

References

Safety Operating Guide

Personal protective equipment for handling N3-L-Val-OH (CHA)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for N3-L-Val-OH (CHA) (L-azidovaline cyclohexylammonium salt), tailored for researchers, scientists, and drug development professionals. Given the presence of an azide functional group, this compound should be handled with extreme caution due to its potential toxicity and explosive nature.[1][2] Adherence to these guidelines is critical to ensure a safe laboratory environment.

Hazard Assessment

N3-L-Val-OH (CHA) is an organic azide.[3][4] Organic azides are energetic compounds that can be sensitive to heat, light, friction, and shock, posing a risk of explosive decomposition.[1][2] The azide functional group imparts toxicity, and the compound may be harmful if inhaled, ingested, or absorbed through the skin.[5] Contact with acids can generate highly toxic and explosive hydrazoic acid.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory when handling N3-L-Val-OH (CHA). The following table summarizes the required equipment.

Protection Type Required PPE Specifications & Rationale
Eye & Face Safety Goggles & Face ShieldGoggles must be chemical splash-proof and tightly fitting. A full-face shield is required over the goggles, especially when handling the solid or during reactions where splashing is a risk.[6]
Hand Double GlovesAn inner Silver Shield® glove with an outer, chemical-resistant nitrile glove is recommended for handling azides of high toxicity.[6]
Body Flame-Resistant Lab CoatA flame-resistant lab coat provides a primary barrier against splashes and potential fires.
Respiratory NIOSH-Approved RespiratorRequired when handling the powder outside of a certified chemical fume hood or when aerosol generation is possible.[7]
Footwear Closed-toe ShoesFully enclosed, chemical-resistant shoes are mandatory in the laboratory.

Operational Plan: Step-by-Step Guidance

  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the compound in a cool, dark, and well-ventilated area, away from heat, light, and sources of ignition.[1][8] Do not store on metal shelves.[9] The recommended storage temperatures are provided in the table below.[3][4]

  • Segregation: Store N3-L-Val-OH (CHA) away from incompatible materials, especially acids, oxidizing agents, and heavy metals.[1][5]

Storage Condition Temperature Duration
Powder -20°CUp to 3 years
Powder 4°CUp to 2 years
In Solvent -80°CUp to 6 months
In Solvent -20°CUp to 1 month
  • Engineering Controls: All work with N3-L-Val-OH (CHA), especially handling the solid, must be conducted in a certified chemical fume hood with the sash positioned as low as possible.[6][9] A blast shield should be used as an additional precaution.[8]

  • Utensils: Use non-metallic spatulas (e.g., plastic or ceramic) for weighing and transferring the solid to avoid the formation of shock-sensitive metal azides.[1][2]

  • Solvents: Avoid using halogenated solvents (e.g., dichloromethane, chloroform) as they can react with azides to form extremely unstable and explosive compounds.[1][2]

  • Scale: Always work on the smallest possible scale. For any new or scaled-up reactions, a thorough safety review is required.

The following diagram illustrates the safe handling workflow for N3-L-Val-OH (CHA).

Safe Handling Workflow for N3-L-Val-OH (CHA) cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set up in Fume Hood with Blast Shield prep_ppe->prep_setup handling_weigh Weigh Solid with Non-Metallic Spatula prep_setup->handling_weigh handling_dissolve Dissolve in Non-Halogenated Solvent handling_weigh->handling_dissolve reaction_run Perform Experiment Behind Blast Shield handling_dissolve->reaction_run cleanup_quench Quench Excess Azide (if applicable) reaction_run->cleanup_quench cleanup_segregate Segregate Azide Waste cleanup_quench->cleanup_segregate cleanup_dispose Dispose via Hazardous Waste Program cleanup_segregate->cleanup_dispose

Caption: Workflow for safe handling of N3-L-Val-OH (CHA).

Disposal Plan

  • Waste Segregation: All waste containing N3-L-Val-OH (CHA), including contaminated PPE, glassware, and solutions, must be collected in a designated and clearly labeled hazardous waste container.[8][9] Azide-containing waste must be kept separate from other waste streams, especially acidic waste.[1][9]

  • Deactivation: For dilute solutions, a chemical deactivation (quenching) procedure to destroy the azide group may be necessary before disposal.[6] This should only be performed by trained personnel following a validated standard operating procedure.

  • Plumbing: Never dispose of azide-containing waste down the drain.[6] Azides can react with metals in the plumbing, such as lead and copper, to form highly explosive metal azides.[6]

  • Final Disposal: All azide waste must be disposed of through the institution's hazardous waste management program.[1]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Emergency Procedure
Skin Contact Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[6]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
Spill Evacuate the area and prevent entry. For small spills of solid, carefully sweep up the material to avoid dust formation and place it in a non-metal container for disposal.[6] For liquid spills, absorb with an inert, non-combustible material. For large spills, or if you are not trained to handle them, contact your institution's emergency response team.[5]

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.